7-Bromo-4-chloro-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBAFEMIPJPWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595936 | |
| Record name | 7-Bromo-4-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126811-29-8 | |
| Record name | 7-Bromo-4-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Bromo-4-chloro-1H-indole: A Technical Overview of a Halogenated Indole Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known chemical and physical properties of 7-Bromo-4-chloro-1H-indole, a halogenated heterocyclic compound. Due to the limited availability of in-depth experimental data in publicly accessible literature, this document consolidates information from various chemical suppliers and databases. It is important to note that comprehensive experimental studies on its reactivity, biological activity, and detailed spectral characterization are not extensively reported.
Core Chemical Properties
This compound is a disubstituted indole, a structural motif of significant interest in medicinal chemistry and materials science. Its chemical identity is well-established, though a complete profile of its physical and spectral properties remains to be fully documented in peer-reviewed literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClN | |
| Molecular Weight | 230.49 g/mol | [1] |
| CAS Number | 126811-29-8 | |
| Physical Form | Solid | [2] |
| Purity (typical) | ≥97% | [2] |
Note on Isomers: It is crucial to distinguish this compound (CAS: 126811-29-8) from its isomer, 4-Bromo-7-chloro-1H-indole (CAS: 126811-30-1), as their physical and chemical properties may differ significantly.
Spectral Data
Solubility and Handling
Specific quantitative solubility data in various solvents is not available. General safety data sheets recommend handling this compound in a well-ventilated area and using personal protective equipment.[3] It should be stored in a dry, cool, and well-ventilated place.[3]
Table 2: Safety Information for this compound
| Hazard | Description |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | Harmful if swallowed. |
| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed scientific literature. However, a practical synthesis for a structurally related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, has been reported and may offer insights into potential synthetic strategies.[4][5][6]
Reference Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine[4]
This synthesis proceeds via a two-step sequence involving regioselective bromination followed by heterocycle formation.
Step 1: Regioselective Bromination of 2,6-dichlorobenzonitrile
-
Reactants: 2,6-dichlorobenzonitrile, N-Bromosuccinimide (NBS), Sulfuric Acid (H₂SO₄).
-
Procedure: Mild bromination conditions are employed to afford the brominated intermediate.
-
Yield: 76–81%.
Step 2: Heterocycle Formation
-
Reactants: The brominated intermediate from Step 1, Hydrazine Hydrate.
-
Solvent: 2-MeTHF.
-
Procedure: The reaction mixture is heated in a Parr reactor at 105 °C for 18 hours. After cooling, the product is extracted with ethyl acetate.
-
Overall Yield: 38–45%.
This protocol has been demonstrated on a hundred-gram scale without the need for column chromatography.[4][5][6]
The following diagram illustrates the general workflow for the synthesis of the related compound, 7-Bromo-4-chloro-1H-indazol-3-amine.
Caption: Synthetic workflow for 7-Bromo-4-chloro-1H-indazol-3-amine.
Biological Activity and Applications
There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. Indole derivatives, as a class, are known to exhibit a wide range of pharmacological activities, and this compound may serve as a building block for the synthesis of novel therapeutic agents.[7] Its utility as a key intermediate in the production of pharmaceuticals is suggested by its commercial availability.[7]
Conclusion
This compound is a chemical intermediate with established basic identifiers. However, a comprehensive understanding of its chemical and biological properties is hampered by the lack of detailed, publicly available experimental data. Researchers and drug development professionals are advised to conduct their own analyses to determine the specific properties and potential applications of this compound. The provided information on the synthesis of a related indazole may serve as a useful reference for the development of synthetic routes to this and other substituted indoles.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 4-Bromo-7-chloro-1H-indole | 126811-30-1 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Bromo-7-chloro-1H-indole [myskinrecipes.com]
Technical Guide: 7-Bromo-4-chloro-1H-indole (CAS: 126811-29-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-4-chloro-1H-indole is a halogenated indole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The indole scaffold is a core structural motif in numerous biologically active natural products and synthetic drugs.[1][2][3] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.
While this compound itself is not extensively characterized in publicly accessible scientific literature, its structural isomer, 4-bromo-7-chloro-1H-indole, and the closely related indazole, 7-Bromo-4-chloro-1H-indazol-3-amine, are recognized as important intermediates in pharmaceutical synthesis. Specifically, 7-Bromo-4-chloro-1H-indazol-3-amine is a key building block for Lenacapavir , a potent, long-acting HIV-1 capsid inhibitor.[4][5][6] This guide summarizes the available data for this compound and provides context based on related, well-documented compounds.
Physicochemical Properties
| Property | This compound (CAS: 126811-29-8) | 4-Bromo-7-chloro-1H-indole (CAS: 126811-30-1) |
| Molecular Formula | C₈H₅BrClN | C₈H₅BrClN |
| Molecular Weight | 230.49 g/mol [7] | 230.49 g/mol [8] |
| Appearance | Not specified (likely solid) | Solid[9] |
| Melting Point | Data Not Available | Data Not Available |
| Boiling Point | Data Not Available | 345.8 °C at 760 mmHg (Predicted)[10] |
| Solubility | Data Not Available | Data Not Available |
| Purity (Typical) | ≥97%[7] | 97%[9] |
Spectroscopic Data
While commercial suppliers indicate that spectroscopic data such as NMR and MS are available upon purchase, this information is not published in detail.[11] Researchers should perform their own analytical characterization to confirm the structure and purity of any obtained material. The table below is a placeholder for such experimental data.
| Technique | Expected Data for this compound |
| ¹H NMR | Data Not Available |
| ¹³C NMR | Data Not Available |
| Mass Spectrometry (MS) | Data Not Available |
Synthesis and Logical Relationships
A specific, peer-reviewed synthesis protocol for this compound is not currently available. However, the synthesis of the structurally similar and pharmaceutically relevant intermediate, 7-Bromo-4-chloro-1H-indazol-3-amine , has been described in detail. This process provides valuable insight into the synthetic chemistry of related scaffolds.
The diagram below illustrates a potential, generalized workflow for the utilization of halogenated indoles in a drug discovery context, starting from basic precursors to the final evaluation of a candidate molecule.
Caption: Generalized workflow for drug discovery using a halogenated indole scaffold.
Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
This protocol is for a related compound and is provided for illustrative purposes.[4][5]
Step 1: Bromination of 2,6-dichlorobenzonitrile
-
To a solution of 2,6-dichlorobenzonitrile in concentrated sulfuric acid, N-bromosuccinimide (NBS) is added portion-wise while maintaining a low temperature.
-
The reaction mixture is stirred until the starting material is consumed (monitored by an appropriate method like GC-MS or TLC).
-
The mixture is then carefully poured into ice water, and the resulting precipitate (3-bromo-2,6-dichlorobenzonitrile) is collected by filtration, washed with water, and dried.
Step 2: Cyclization to form 7-Bromo-4-chloro-1H-indazol-3-amine
-
A degassed Parr reactor is charged with 3-bromo-2,6-dichlorobenzonitrile, hydrazine hydrate, and a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF).[4]
-
The reaction mixture is heated (e.g., to 105 °C) and stirred for an extended period (e.g., 18 hours).[4]
-
After completion, the mixture is cooled, and water is added.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).[4]
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or other standard techniques.
Biological Activity and Applications
While specific biological studies on this compound are lacking, the broader class of halogenated indoles exhibits a wide range of activities.
-
Antimicrobial and Antibiofilm Activity: Various chloro- and bromo-substituted indoles have demonstrated efficacy against pathogenic bacteria like Escherichia coli O157:H7 and Vibrio parahaemolyticus.[12][13] They can inhibit biofilm formation, reduce bacterial motility, and in some cases, exhibit bactericidal effects.[12][13] However, some studies suggest that halogen substitution at the C-7 position of the indole ring may be detrimental to antimicrobial activity compared to substitutions at other positions.
-
Anticancer and Anti-inflammatory Potential: The indole nucleus is a common scaffold in the design of anticancer and anti-inflammatory agents.[9][14] Derivatives can act as inhibitors of various kinases and other enzymes involved in cell proliferation and inflammation signaling pathways.
-
Pharmaceutical Intermediate: The primary known application for a compound of this specific substitution pattern (7-bromo, 4-chloro) is as a precursor or intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of the anti-HIV drug Lenacapavir, which involves the 7-Bromo-4-chloro-1H-indazol-3-amine core.[4][6]
The diagram below depicts a simplified, hypothetical mechanism of action for an indole-based kinase inhibitor, a common application for this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical Importance of Indoles [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. 4-Bromo-7-chloro-1H-indole [myskinrecipes.com]
- 9. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. guidechem.com [guidechem.com]
- 11. 126811-29-8|this compound|BLD Pharm [bldpharm.com]
- 12. 126811-30-1|4-Bromo-7-chloro-1H-indole|BLD Pharm [bldpharm.com]
- 13. 1626336-65-9|7-Bromo-4-chloro-1H-indazol-3-amine|BLD Pharm [bldpharm.com]
- 14. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Bromo-4-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 7-Bromo-4-chloro-1H-indole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also extrapolates expected characteristics and potential synthetic routes based on closely related analogues.
Molecular Structure and Properties
This compound is a di-halogenated indole derivative with the chemical formula C₈H₅BrClN.[1] The presence of both a bromine and a chlorine atom on the indole scaffold suggests unique physicochemical properties that are of interest in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 126811-29-8 | N/A |
| Molecular Formula | C₈H₅BrClN | [1] |
| Molecular Weight | 230.49 g/mol | [2] |
| Monoisotopic Mass | 228.9294 Da | [1] |
| Predicted XlogP | 3.4 | [1] |
| SMILES | C1=CC(=C2C(=C1Cl)C=CN2)Br | [1] |
| InChI | InChI=1S/C8H5BrClN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | [1] |
| InChIKey | ZFBAFEMIPJPWPF-UHFFFAOYSA-N | [1] |
Synthesis
Proposed Synthetic Pathway
The synthesis of this compound could likely be achieved through a multi-step process starting from a substituted toluene or aniline derivative, followed by cyclization to form the indole ring and subsequent halogenation. A potential starting material could be 2-chloro-5-nitrotoluene, which can undergo bromination, reduction of the nitro group, and then cyclization to form the indole ring.
Alternatively, a more direct approach could involve the halogenation of a pre-formed indole scaffold. For instance, starting with 4-chloro-1H-indole, a regioselective bromination at the 7-position would yield the desired product. The choice of brominating agent and reaction conditions would be critical to control the regioselectivity.
Logical Diagram: Proposed Synthesis of this compound
Caption: Proposed synthetic routes to this compound.
Spectroscopic Data (Predicted)
While experimental spectroscopic data for this compound is not available, predictions can be made based on the analysis of similar halogenated indoles.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons on the benzene and pyrrole rings would appear in the range of δ 6.5-7.5 ppm. The N-H proton of the indole ring would likely appear as a broad singlet downfield (δ > 8.0 ppm). The coupling patterns would be complex due to the disubstitution. |
| ¹³C NMR | Signals for the eight carbon atoms of the indole ring would be expected in the aromatic region (δ 100-140 ppm). The carbons directly attached to the halogen atoms (C4 and C7) would be significantly influenced, with their chemical shifts shifted downfield. |
| FT-IR | Characteristic peaks would include N-H stretching (around 3400 cm⁻¹), C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching of the aromatic rings (around 1600-1450 cm⁻¹), and C-N stretching (around 1350-1250 cm⁻¹). The C-Cl and C-Br stretching vibrations would appear in the fingerprint region (< 1000 cm⁻¹). |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (230.49). A characteristic isotopic pattern would be observed due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). |
Potential Biological Activity and Applications
Halogenated indoles are a class of compounds known for a wide range of biological activities. While no specific studies have been published on this compound, its structural features suggest potential for various therapeutic applications.
Antimicrobial Activity
Studies on other halogenated indoles have demonstrated significant antimicrobial and antibiofilm activities. For example, various chloroindoles have been shown to be effective against pathogenic bacteria such as Vibrio parahaemolyticus. The position of the halogen substituent on the indole ring is crucial for its activity. It is plausible that this compound could exhibit similar antimicrobial properties.
Diagram: Potential Mechanism of Antimicrobial Action
Caption: Postulated mechanisms of antimicrobial action.
Enzyme Inhibition and Receptor Modulation
The indole scaffold is a common motif in many biologically active molecules and approved drugs. It can act as a pharmacophore that interacts with various enzymes and receptors. The specific halogenation pattern of this compound could confer selectivity and potency for specific biological targets. It serves as a key intermediate in the production of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic properties.[3] Its structure is often incorporated into molecules designed for biological activity studies, such as inhibitors or modulators of specific enzymes or receptors.[3]
Conclusion
This compound is a halogenated indole with potential for applications in drug discovery and materials science. While detailed experimental data is currently scarce, this guide provides a foundational understanding of its structure, predicted properties, and potential synthetic routes. Further research is warranted to fully elucidate its chemical and biological characteristics, which could lead to the development of novel therapeutic agents or functional materials. Researchers are encouraged to use the information presented here as a starting point for their investigations into this promising molecule.
References
An In-depth Technical Guide to the Physical Properties of 7-Bromo-4-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 7-Bromo-4-chloro-1H-indole. The information is presented to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery.
Core Physical Properties
This compound, with the CAS number 126811-29-8, is a halogenated indole derivative. Such compounds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The physical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry and biological assays.
Data Presentation: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClN | |
| Molecular Weight | 230.49 g/mol | [1] |
| Physical Form | Solid or liquid | [2] |
| Boiling Point | 345.8±22.0°C at 760 mmHg (Predicted) | |
| Purity | 95% | [2] |
| Storage Temperature | Sealed in dry, 2-8°C | [2] |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Principle: A small, finely powdered sample of the solid is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the solid down into the bottom. The packed sample height should be approximately 2-3 mm.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a rapid heating rate (around 10°C/minute) can be used for a preliminary determination.[3]
-
For an accurate measurement, heat rapidly to about 20°C below the expected melting point.[4] Then, decrease the heating rate to approximately 1-2°C per minute.[3]
-
-
Observation and Recording:
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).[3]
-
-
Cooling: Allow the apparatus to cool before performing subsequent measurements. For a second determination, always use a fresh sample.[4]
Solubility Determination
Understanding the solubility of a compound in various solvents is essential for purification, reaction setup, and formulation development.
Principle: The solubility is determined by observing the extent to which a solute dissolves in a solvent to form a homogeneous solution. The general principle of "like dissolves like" is a useful guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[5]
Apparatus:
-
Small test tubes or vials
-
Graduated pipettes or burette
-
Vortex mixer or shaker
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, diethyl ether, hexane)
Procedure:
-
Initial Qualitative Assessment:
-
Place a small, accurately weighed amount of the solid (e.g., 10 mg) into a test tube.
-
Add a small volume of the chosen solvent (e.g., 0.5 mL) dropwise while agitating the mixture.
-
Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent at that concentration.
-
-
Quantitative Determination:
-
Weigh a precise mass of the compound into a test tube.[6]
-
Using a burette, add a measured volume of the solvent incrementally.[6]
-
After each addition, vigorously shake or vortex the tube until the solid is completely dissolved.[6]
-
Record the total volume of solvent required to fully dissolve the known mass of the compound.[6]
-
The solubility can then be expressed in terms of concentration (e.g., mg/mL or mol/L).
-
-
Systematic Solubility Testing for Functional Group Analysis:
-
Water Solubility: Test for solubility in water. If soluble, check the pH with litmus paper to determine if the compound is acidic, basic, or neutral.[7][8]
-
Acid/Base Solubility: If insoluble in water, test for solubility in dilute aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH and 5% NaHCO₃).[7][8]
-
Solubility in 5% NaOH suggests an acidic functional group (e.g., phenol or carboxylic acid).
-
Solubility in 5% NaHCO₃ suggests a relatively strong acidic group (e.g., a carboxylic acid).
-
Solubility in 5% HCl indicates a basic functional group (e.g., an amine).[8]
-
-
Organic Solvents: Test solubility in a range of organic solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to establish a solubility profile.
-
Mandatory Visualization
As no specific signaling pathways or experimental workflows involving this compound were identified, a general logical workflow for the characterization of a novel chemical compound is presented below.
Caption: General workflow for novel compound characterization.
References
- 1. 4-Bromo-7-chloro-1H-indole [myskinrecipes.com]
- 2. This compound | 126811-29-8 [sigmaaldrich.com]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
7-Bromo-4-chloro-1H-indole: Unraveling the Mechanism of Action of a Versatile Synthetic Intermediate
A comprehensive review of available scientific literature reveals that 7-Bromo-4-chloro-1H-indole is primarily characterized as a synthetic intermediate and building block in medicinal chemistry. To date, no specific mechanism of action, biological target, or detailed pharmacological profile has been elucidated for this compound itself.
While the broader class of indole-containing molecules exhibits a vast range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties, specific data for this compound remains unpublished.[1][2] Scientific suppliers categorize it as a reagent for use in the synthesis of more complex, potentially bioactive molecules.[3]
One notable application of a structurally related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, is as a key intermediate in the synthesis of Lenacapavir.[4] Lenacapavir is a potent, first-in-class inhibitor of the HIV-1 capsid protein, representing a significant advancement in antiretroviral therapy. However, the mechanism of action of Lenacapavir is attributed to the final complex molecule and not to its synthetic precursors.
The absence of published biological data for this compound precludes the creation of a detailed technical guide on its mechanism of action. Consequently, quantitative data, experimental protocols, and signaling pathway diagrams, as requested, cannot be generated.
Future Directions
The structural features of this compound, a halogenated indole, suggest that it could serve as a scaffold for the development of novel therapeutic agents. Further research, including high-throughput screening and target identification studies, would be necessary to determine if this compound possesses any intrinsic biological activity and to elucidate its potential mechanism of action.
Logical Relationship: From Intermediate to Active Pharmaceutical Ingredient
The following diagram illustrates the typical workflow in drug discovery and development, placing this compound in the context of a synthetic intermediate.
Caption: Drug Development Workflow.
References
The Halogen Effect: A Technical Guide to the Biological Activity of Halogenated Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities. The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the indole ring can profoundly influence the physicochemical properties and pharmacological profile of these molecules. Halogenation can alter a compound's lipophilicity, electronic distribution, and metabolic stability, often leading to enhanced potency, selectivity, and drug-like characteristics. This technical guide provides an in-depth exploration of the diverse biological activities of halogenated indoles, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to support researchers in the discovery and development of novel halogenated indole-based therapeutics.
Core Biological Activities of Halogenated Indoles
The strategic placement of halogens on the indole nucleus has yielded compounds with a wide array of biological effects. The nature and position of the halogen substituent are critical determinants of a molecule's activity and mechanism of action.
Anticancer Activity
Halogenated indoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1] Brominated indoles, in particular, have been isolated from marine organisms and have demonstrated potent antiproliferative effects.[2] For instance, 6-bromoisatin, derived from the marine mollusc Dicathais orbita, has been shown to induce apoptosis and cell cycle arrest in colorectal cancer cells.[2] The anticancer properties of these compounds are often attributed to their ability to modulate key signaling pathways involved in cell growth and survival.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Halogenated indoles have shown significant promise in this area, with chlorinated and iodinated derivatives exhibiting potent activity against various bacterial and fungal pathogens.[3][4] For example, 4-chloroindole has demonstrated a bactericidal effect against Vibrio parahaemolyticus, a common foodborne pathogen, by disrupting its cell membrane.[3] The presence and position of the halogen atom can significantly impact the antimicrobial spectrum and potency.[3]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to numerous diseases. Brominated indoles have been investigated for their anti-inflammatory properties, with studies showing they can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandins.[5][6] The mechanism of action often involves the modulation of inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[6]
Neuroprotective and Neuromodulatory Activity
The indole core is a key feature of many neuroactive compounds, including neurotransmitters like serotonin. Halogenation of the indole ring can modulate the interaction of these molecules with their biological targets. For instance, brominated aplysinopsins have shown selective binding to serotonin receptors, suggesting their potential as neuromodulatory agents.[7] Fluorinated indoles are also being explored for their potential neuroprotective effects.
Quantitative Data Summary
The following tables summarize the biological activities of representative halogenated indoles, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Halogenated Indoles
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 6-Bromoisatin | HT29 (Colon) | Cell Viability | ~100 | [2] |
| Tyrindoleninone | HT29 (Colon) | Cell Viability | 390 | [2] |
| Dionemycin (Chlorinated bis-indole) | NCI-H460 (Lung) | Cytotoxicity | 3.1 | [8] |
| Dionemycin (Chlorinated bis-indole) | MDA-MB-231 (Breast) | Cytotoxicity | 11.2 | [8] |
| Meriolin 10 (Halogenated) | Various Kinases | Kinase Inhibition | 0.03-0.5 | [9] |
| Meriolin 11 (Halogenated) | Various Kinases | Kinase Inhibition | 0.02-0.3 | [9] |
Table 2: Antimicrobial Activity of Halogenated Indoles
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| 4-Chloroindole | Vibrio parahaemolyticus | Planktonic Growth | 50 | [3] |
| 7-Chloroindole | Vibrio parahaemolyticus | Planktonic Growth | 200 | [3] |
| 4-Chloroindole | Vibrio harveyi | Planktonic Growth | 50 | [3] |
| Chloroxiamycin | MRSA ATCC43300 | Antibacterial | 16 | [4] |
| Dionemycin (Chlorinated bis-indole) | MRSA (6 strains) | Antibacterial | 1-2 | [8] |
| 5-Iodoindole | E. coli, S. aureus | Persister/Biofilm Eradication | - | [3] |
| 7-Fluoroindole | P. aeruginosa | Virulence Inhibition | - | [3] |
Table 3: Anti-inflammatory Activity of Brominated Indoles
| Compound | Activity | Assay | IC50 (µM) | Reference |
| 5-Bromoisatin | TNF-α Inhibition | Cellular Assay | 38.05 | [5] |
| 6-Bromoisatin | NO Inhibition | Cellular Assay | - | [5] |
| Isatin | NO Inhibition | Cellular Assay | ~339.8 | [5] |
Key Signaling Pathways and Mechanisms of Action
Halogenated indoles exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of Protein Kinases
Many halogenated indoles act as potent inhibitors of protein kinases, which are key regulators of cell signaling.[7][9] Dysregulation of kinase activity is a hallmark of cancer, making them attractive therapeutic targets. The binding of halogenated indoles to the ATP-binding pocket of kinases can block their catalytic activity, thereby inhibiting downstream signaling cascades involved in cell proliferation and survival.
Caption: Inhibition of a generic protein kinase signaling pathway by a halogenated indole.
Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway plays a central role in inflammation and immunity.[10] Some halogenated indoles have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.[6] This inhibition can occur through various mechanisms, including the prevention of the degradation of IκBα, which sequesters NF-κB in the cytoplasm.[10]
Caption: Inhibition of the NF-κB signaling pathway by a halogenated indole.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of the biological activity of halogenated indoles.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Human cancer cell line (e.g., HT29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Halogenated indole stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]
-
Prepare serial dilutions of the halogenated indole in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[11]
-
Incubate the plate for 48-72 hours.[11]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a plate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Purified protein kinase
-
Kinase substrate
-
ATP
-
Halogenated indole
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare a 2X kinase solution and a 2X substrate/ATP solution in the appropriate kinase assay buffer.
-
Prepare serial dilutions of the halogenated indole.
-
To a 96-well plate, add 5 µL of the diluted indole derivative or control.
-
Add 10 µL of the 2X kinase solution to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution. Incubate for 1 hour at room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
References
- 1. [2110.04808] Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 5. MTT (Assay protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. sketchviz.com [sketchviz.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Therapeutic Potential of 7-Bromo-4-chloro-1H-indole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Halogenation of the indole ring is a well-established strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules, often leading to enhanced therapeutic efficacy.[1][2][3] This technical guide focuses on the potential therapeutic applications of derivatives of 7-Bromo-4-chloro-1H-indole, a di-halogenated indole that serves as a versatile building block for the synthesis of novel bioactive compounds.[4] While specific therapeutic agents derived directly from this scaffold are not yet prevalent in publicly available literature, its structural motifs are present in potent therapeutic agents, suggesting significant potential for drug discovery and development. This document will provide an in-depth overview of the synthetic strategies to create derivatives, potential therapeutic targets based on related compounds, and general experimental protocols for their evaluation.
Synthetic Pathways for Derivatization
The this compound core offers multiple reactive sites for chemical modification, primarily at the indole nitrogen, the C2, and C3 positions of the pyrrole ring, and through cross-coupling reactions at the sites of halogenation. The following sections outline key experimental protocols for the synthesis of diverse derivatives.
General Experimental Workflow for Derivatization
The derivatization of this compound can be conceptualized as a multi-step process, starting with the functionalization of the core scaffold, followed by biological screening and lead optimization.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and can be utilized to introduce aryl or heteroaryl substituents at the bromine-bearing C7 position of the indole ring.[5][6]
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.05-0.10 eq.), and the base (2.0-3.0 eq.).
-
Add the degassed solvent to the flask.
-
Stir the reaction mixture at a temperature ranging from 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-4-chloro-1H-indole derivative.
Potential Therapeutic Applications and Targets
Based on the known biological activities of the broader indole and halogenated indole classes, derivatives of this compound are promising candidates for several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity: Kinase Inhibition
A significant number of indole derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[7][8][9] The azaindole scaffold, a bioisostere of indole, is a key component of several approved kinase inhibitors.[10] It is plausible that this compound derivatives could be designed to target various kinase families.
Potential Kinase Targets:
-
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR).
-
Serine/Threonine Kinases: Aurora Kinases, Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3β (GSK-3β).[8]
The general mechanism of action for many kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that promotes cancer cell proliferation and survival.
Antimicrobial Activity
Halogenated indoles have demonstrated significant antimicrobial and antibiofilm activities.[11] Specifically, multi-halogenated indoles have shown potent bactericidal activity against drug-resistant strains of Staphylococcus aureus and antifungal activity against Candida species.[11][12] The mechanism of action is often associated with the generation of intracellular reactive oxygen species (ROS) and the downregulation of virulence genes.[11]
Quantitative Data for Related Halogenated Indoles:
While specific data for this compound derivatives is not available, the following table summarizes the Minimum Inhibitory Concentrations (MIC) for some multi-halogenated indoles against S. aureus.
| Compound | MIC (μg/mL) against S. aureus |
| 6-Bromo-4-iodoindole | 20-30 |
| 4-Bromo-6-chloroindole | 20-30 |
This data is presented for illustrative purposes to indicate the potential of multi-halogenated indoles and is not specific to derivatives of this compound.[11]
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition Assay
Biochemical kinase inhibition assays are used to determine the direct inhibitory effect of a compound on a specific kinase.
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
This compound derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Add the kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time at room temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal, which correlates with the amount of ADP produced (and thus kinase activity).
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Conclusion
While the direct therapeutic applications of this compound derivatives are still an emerging area of research, the foundational role of the indole scaffold in medicinal chemistry, combined with the proven impact of halogenation, strongly suggests a high potential for the development of novel therapeutic agents. The synthetic accessibility of this core and the established protocols for its derivatization provide a solid platform for the creation of diverse chemical libraries. Future research focused on the synthesis and biological evaluation of derivatives of this compound is warranted to unlock their potential as anticancer, antimicrobial, and other therapeutic agents. The experimental protocols and potential signaling pathways outlined in this guide serve as a foundational resource for researchers and drug development professionals venturing into this promising area of medicinal chemistry.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-7-chloro-1H-indole [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species [mdpi.com]
The Synthesis of Substituted Indoles: A Technical Guide for Researchers
The indole nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence in biologically active molecules necessitates robust and versatile synthetic methodologies for accessing a diverse range of substituted indole derivatives. This technical guide provides an in-depth review of key synthetic strategies, offering detailed experimental protocols, quantitative data for comparative analysis, and mechanistic insights visualized through logical diagrams.
Classical Indole Syntheses
The foundational methods for indole synthesis, while over a century old, continue to be relevant and are often the starting point for the synthesis of complex indole-containing targets.
Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction remains one of the most widely used methods for indole synthesis. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[2]
| Entry | Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Conditions | Yield (%) | Reference |
| 1 | p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Glacial Acetic Acid | Reflux, 2.25 h | - | [3] |
| 2 | Phenylhydrazine | Acetone | Glacial Acetic Acid | Boiling | - | [4] |
| 3 | Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid | Boiling, 0.5 h | 50 | [4] |
| 4 | Phenylhydrazine | Various Aldehydes/Ketones | Amberlite IR 120 | Refluxing Ethanol, 6-10 h | 70-88 | [5] |
Note: Yields can be highly variable depending on the specific substrates and conditions used.
-
To a reaction flask, add the arylhydrazine hydrochloride (1.0 eq) and the ketone or aldehyde (1.0 eq) to glacial acetic acid.
-
Reflux the mixture with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a 1 M NaOH solution.
-
Dilute the mixture with water and extract with an organic solvent (e.g., chloroform, ethyl acetate).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude indole, which can be further purified by chromatography.
References
Chemical Identification and Physical Properties
An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-1H-indole
This document provides comprehensive safety and handling information for this compound (CAS No: 126811-30-1), intended for researchers, scientists, and professionals in drug development and organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
This compound is a halogenated indole derivative commonly used as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[1] Its basic properties are summarized below.
| Property | Value | Reference |
| CAS Number | 126811-30-1 | [2] |
| Molecular Formula | C₈H₅BrClN | [1][2] |
| Molecular Weight | 230.49 g/mol | [1][2] |
| Appearance | Solid, Off-white to Brown or Colorless to Yellow liquid | [1][3] |
| Boiling Point | 345.8 °C at 760 mmHg | [4] |
| Flash Point | 162.9 °C | [4] |
| Density | 1.773 g/cm³ | [4] |
| Vapor Pressure | 0 mmHg at 25 °C | [4] |
| Storage Temperature | Room temperature, sealed in a dry place | |
| Purity | Typically ≥97% |
Hazard Identification and Toxicology
The toxicological properties of this compound have not been thoroughly investigated.[2] However, based on available Safety Data Sheets (SDS), the compound presents several hazards.
GHS Classification:
-
Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed)
-
Potential Hazards: May cause respiratory irritation.[2]
Toxicological Data Summary:
| Endpoint | Result | Reference |
| Acute Toxicity (Oral) | Harmful if swallowed (H302) | |
| Acute Toxicity (Dermal) | No data available | [2][4] |
| Acute Toxicity (Inhalation) | May cause respiratory irritation | [2] |
| Skin Corrosion/Irritation | No data available | [2][4] |
| Serious Eye Damage/Irritation | No data available | [2][4] |
| Respiratory or Skin Sensitization | No data available | [2][4] |
| Germ Cell Mutagenicity | No data available | [2][4] |
| Carcinogenicity | No data available | [2][4] |
| Reproductive Toxicity | No data available | [2][4] |
Personal Protective Equipment (PPE) and Handling
Proper handling and the use of appropriate PPE are critical to minimize exposure risk. Personnel should be thoroughly trained in handling this chemical.
General Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Avoid Contact: Take measures to avoid contact with skin and eyes.[2][4]
-
Avoid Dust/Aerosol Formation: Avoid the formation of dust and aerosols during handling.[2][4]
-
Ignition Sources: Keep away from all sources of ignition. Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]
Personal Protective Equipment (PPE) Selection
The following diagram outlines the selection process for appropriate PPE.
Caption: PPE Selection Workflow for this compound.
First Aid Measures
Immediate and appropriate first aid is essential in case of exposure. Always show the Safety Data Sheet to attending medical personnel.[2]
First Aid Experimental Protocol
-
General Advice: Consult a physician immediately.[2]
-
If Inhaled:
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
If Swallowed:
The following decision tree illustrates the first aid response sequence.
Caption: Decision Tree for First Aid Response to Exposure.
Accidental Release and Firefighting Measures
Accidental Release Measures
In the event of a spill, follow this detailed protocol to ensure safety and proper cleanup.
Protocol for Accidental Spill Cleanup:
-
Evacuate: Evacuate non-essential personnel to a safe area, upwind of the spill.[4]
-
Ventilate: Ensure adequate ventilation in the spill area.[2]
-
Control Ignition Sources: Remove all sources of ignition.[4]
-
Don PPE: Wear appropriate personal protective equipment as detailed in Section 3.2, including respiratory protection.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[4]
-
Cleanup:
-
Disposal: Collect the spilled material and any contaminated absorbents into a suitable, closed, and labeled container for disposal.[2][4] Adhered or collected material should be disposed of promptly in accordance with local regulations.[4]
The workflow for handling an accidental release is visualized below.
Caption: Workflow for Handling an Accidental Spill.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2][4]
-
Specific Hazards: No specific data is available on hazardous combustion products, but they may include nitrogen oxides (NOx), carbon monoxide, carbon dioxide, hydrogen chloride gas, and hydrogen bromide.[2][6]
-
Protective Actions for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]
Stability, Storage, and Disposal
Stability and Reactivity
-
Chemical Stability: The material is stable under recommended storage conditions.[2]
-
Conditions to Avoid: Avoid moisture.[2] No other specific conditions to avoid are listed.[4]
-
Incompatible Materials: Acids, acid chlorides, acid anhydrides, and oxidizing agents.[2]
-
Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products may include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2]
Storage Conditions
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly closed.[2]
-
It is recommended to store under an inert gas as the material may be hygroscopic.[2]
-
Store apart from incompatible materials and foodstuff containers.[4]
Disposal Protocol
-
Consult Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
-
Licensed Disposal Service: Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Incineration: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]
-
Environmental Precaution: Do not allow the product to enter drains or waterways.[2]
References
An In-depth Technical Guide to the Storage of 7-Bromo-4-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended storage conditions for 7-Bromo-4-chloro-1H-indole, a vital heterocyclic building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Adherence to proper storage protocols is critical to maintain the compound's purity, stability, and efficacy for research and development applications.
Summary of Recommended Storage Conditions
The optimal storage conditions for this compound are summarized below. These recommendations are compiled from manufacturer safety data sheets and product specifications.[1][2][3][4]
| Parameter | Recommended Condition | Source |
| Temperature | Room Temperature | [2][3] |
| Atmosphere | Sealed in a dry environment | [2] |
| Container | Tightly closed container | [1][4][5][6] |
| Ventilation | Store in a well-ventilated place | [1][4][5] |
| Incompatibilities | Store apart from foodstuff containers or incompatible materials. | [1] |
Detailed Storage Considerations
2.1 Temperature: The compound should be stored at ambient room temperature.[2][3] Extreme temperatures should be avoided as they could potentially lead to degradation over time.
2.2 Humidity: It is imperative to store this compound in a dry environment.[2] The indole ring system can be susceptible to reactions in the presence of moisture. The use of desiccants within the storage container is a recommended practice.
2.3 Light: Although specific data on photosensitivity is not provided, it is a general best practice for complex organic molecules to be stored in opaque or amber-colored containers to minimize exposure to light, which can be a source of energy for degradation pathways.
2.4 Inert Atmosphere: For long-term storage, particularly for high-purity analytical standards, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.
Handling and Personal Protective Equipment (PPE)
Safe handling is paramount when working with this compound. The following precautions should be observed:
-
Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][4][5][6]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][4][5]
-
Dust Formation: Avoid the formation of dust and aerosols during handling.[1][4]
Logical Workflow for Determining Storage Conditions
The following diagram illustrates a logical workflow for establishing the appropriate storage conditions for a chemical compound like this compound.
References
7-Bromo-4-chloro-1H-indole discovery and history
An In-depth Technical Guide to 7-Bromo-4-chloro-1H-indole
This guide provides a comprehensive overview of this compound, a halogenated indole derivative of significant interest to researchers, scientists, and professionals in drug development. While specific historical details on its discovery are not extensively documented, its importance lies in its role as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.
Introduction to Halogenated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Halogenation of the indole ring is a key strategy in drug design, often enhancing metabolic stability, lipophilicity, and the potential for specific interactions with biological targets, such as halogen bonding.[2][3] The presence of both bromine and chlorine atoms on the this compound molecule offers unique opportunities for regioselective functionalization in the development of novel therapeutic agents.
Physicochemical Properties
Quantitative data for this compound and its isomer are summarized below.
| Property | This compound | 4-Bromo-7-chloro-1H-indole |
| CAS Number | 126811-29-8 | 126811-30-1[4][5] |
| Molecular Formula | C₈H₅BrClN[6] | C₈H₅BrClN[5] |
| Molecular Weight | 230.49 g/mol [6] | 230.49 g/mol [5] |
| Appearance | Solid[4] | Colorless to Yellow clear liquid or solid[4][5] |
| Purity | Typically ≥97%[4] | Typically 96.5-100%[5] |
| Storage Temperature | Room temperature, sealed in dry conditions[4] | Room temperature[5] |
| IUPAC Name | This compound[6] | 4-bromo-7-chloro-1H-indole[4] |
| InChI Key | ZFBAFEMIPJPWPF-UHFFFAOYSA-N[6] | ABBUZRXDYLQKRH-UHFFFAOYSA-N[4] |
Synthesis of this compound
The synthesis of specific di-halogenated indoles like this compound is not extensively detailed in publicly available literature. However, its synthesis can be approached through established methods for creating substituted indoles. The Leimgruber-Batcho and Fischer indole syntheses are two of the most reliable and versatile methods for this purpose.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly efficient method for producing substituted indoles from o-nitrotoluenes, making it a popular choice in the pharmaceutical industry.[7]
Step 1: Enamine Formation A mixture of 2-methyl-3-chloro-6-bromonitrobenzene, N,N-dimethylformamide dimethyl acetal (DMFDMA), and pyrrolidine is heated. The acidic protons of the methyl group on the nitrotoluene condense with DMFDMA to form a nitroenamine intermediate.[7] This intermediate is typically a highly colored compound due to its extended conjugation.[7]
Step 2: Reductive Cyclization The nitroenamine intermediate is then subjected to reductive cyclization. This can be achieved using various reducing agents. A common method is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or Raney nickel with hydrazine.[7] The nitro group is reduced to an amine, which then spontaneously cyclizes. Subsequent elimination of pyrrolidine yields the final indole product, this compound.
Caption: Leimgruber-Batcho Synthesis Workflow.
Fischer Indole Synthesis
Discovered in 1883 by Emil Fischer, this method involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[8]
Step 1: Phenylhydrazone Formation 2-Bromo-5-chlorophenylhydrazine is reacted with a suitable ketone or aldehyde (e.g., pyruvic acid) under acidic conditions to form the corresponding phenylhydrazone.
Step 2: Indolization The resulting phenylhydrazone is heated in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).[8] This induces a[9][9]-sigmatropic rearrangement, followed by the elimination of ammonia, to form the aromatic indole ring. If pyruvic acid is used, a subsequent decarboxylation step would be necessary to yield the final product.
Caption: Fischer Indole Synthesis Workflow.
Applications in Drug Discovery and Medicinal Chemistry
While this compound is a synthetic intermediate, its core structure is relevant to the development of bioactive molecules. Halogenated indoles are known to possess a range of pharmacological activities.
-
Antimicrobial and Antibiofilm Activity : Studies have shown that di-halogenated indoles exhibit potent antifungal and antibiofilm effects against various Candida species, including drug-resistant strains.[3] For instance, 5-bromo-4-chloroindole has demonstrated strong antifungal properties.[3] The position of halogen substituents is critical; substitutions at the C4, C5, and C6 positions are often optimal for enhancing antifungal activity.[3] Similarly, chloroindoles have shown significant activity against pathogenic bacteria like Vibrio parahaemolyticus by inhibiting biofilm formation and damaging the cell membrane.[10] Quantitative structure-activity relationship (QSAR) analyses have indicated that chloro and bromo substitutions at positions 4 or 5 are crucial for antibacterial efficacy.[10][11]
-
Kinase Inhibition : The indole nucleus is a common scaffold for the design of protein kinase inhibitors, which are crucial in oncology. The meridianins, a class of marine-derived brominated indoles, are known for their potent protein kinase inhibitory activity.[12] The halogen atoms can form halogen bonds with the protein's hinge region, contributing to the binding affinity and selectivity of the inhibitor.
Potential Signaling Pathway Involvement
Derivatives of halogenated indoles often function as kinase inhibitors. Kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Many cancer drugs target specific kinases that are overactive in tumor cells. A hypothetical signaling pathway illustrates how an indole-based kinase inhibitor might function.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-7-chloro-1H-indole | 126811-30-1 [sigmaaldrich.com]
- 5. 4-Bromo-7-chloro-1H-indole [myskinrecipes.com]
- 6. PubChemLite - this compound (C8H5BrClN) [pubchemlite.lcsb.uni.lu]
- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
The Vanguard of Discovery: A Technical Guide to the Biological Screening of Novel Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutics. Its inherent ability to mimic tryptophan and interact with a wide array of biological targets makes it a recurring motif in compounds targeting a spectrum of diseases, from cancer to viral infections. This technical guide provides an in-depth overview of the core methodologies and strategic considerations for the biological screening of new indole derivatives, offering a blueprint for researchers aiming to unlock their therapeutic potential.
Introduction to the Biological Significance of Indole Compounds
Indole and its derivatives represent a vast and diverse class of heterocyclic compounds with profound biological activities.[1][2] Found in natural products and synthesized in the laboratory, these molecules have been successfully developed into drugs for a variety of therapeutic applications.[2][3] The versatility of the indole nucleus allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological properties.[1] Consequently, the systematic biological screening of novel indole compounds is a critical step in the drug discovery pipeline, aimed at identifying and characterizing their potential as therapeutic agents.
Core Screening Strategies for Indole Derivatives
A multi-pronged screening approach is essential to comprehensively evaluate the biological activity of novel indole compounds. This typically involves a hierarchical process starting with broad primary screens to identify initial "hits," followed by more specific secondary and tertiary assays to elucidate their mechanism of action, potency, and selectivity.
Anticancer Activity Screening
Indole derivatives have shown significant promise as anticancer agents by targeting various hallmarks of cancer.[3][4] Key screening assays in this area focus on cytotoxicity, cell cycle progression, and the modulation of specific signaling pathways.
A primary step in anticancer screening is to assess the cytotoxic effects of the compounds on various cancer cell lines.[5][6]
Table 1: Cytotoxicity of Novel Indole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Indole-Chalcone 14k | A549 (Lung) | MTT | 0.003 | [7] |
| Indole-Chalcone 14k | HCT-116 (Colon) | MTT | 0.004 | [7] |
| Indole-Chalcone 14k | MCF-7 (Breast) | MTT | 0.005 | [7] |
| Indole-Chalcone 14k | HeLa (Cervical) | MTT | 0.009 | [7] |
| Compound 1c | HepG2 (Liver) | MTT | 0.9 | [8] |
| Compound 1c | MCF-7 (Breast) | MTT | 0.55 | [8] |
| Compound 1c | HeLa (Cervical) | MTT | 0.50 | [8] |
| Indole-Aminoquinazoline 4g | Caco-2 (Colorectal) | MTT | - | [9] |
| Indole-Aminoquinazoline 4g | C3A (Hepatocellular) | MTT | - | [9] |
| Indole-Aminoquinazoline 4f | Caco-2 (Colorectal) | MTT | - | [9] |
| Indole-Aminoquinazoline 4f | C3A (Hepatocellular) | MTT | - | [9] |
| Cyclohepta[b]indole 5c | HeLa (Cervical) | MTT | 13.41 | [4] |
| Cyclohepta[b]indole 5d | HeLa (Cervical) | MTT | 14.67 | [4] |
Note: "-" indicates that the specific IC50 value was not provided in the search result, but the compound was reported to have significant activity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the indole compounds in a complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).[5][6]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[5][6]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Kinase Inhibition Screening
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[10] Indole derivatives have emerged as a privileged scaffold for designing potent and selective kinase inhibitors.[1][10]
Table 2: Kinase Inhibitory Activity of Novel Indole Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Indole-Aminoquinazoline 4g | EGFR | Kinase Assay | 40.7 | [9] |
| Indole-Aminoquinazoline 4f | EGFR | Kinase Assay | 52.5 | [9] |
| Sunitinib (Reference) | VEGFR2, PDGFR | Kinase Assay | - | [3] |
| Compound 10g | VEGFR2 | Kinase Assay | 248 | [11] |
| Compound 43 | Pim-1, Pim-2, Pim-3 | Kinase Assay | - | [12] |
Note: "-" indicates that the specific IC50 value was not provided in the search result, but the compound was reported to have significant inhibitory activity.
The ADP-Glo™ Kinase Assay is a luminescent method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[10]
-
Reagent Preparation: Prepare a 2X kinase solution and a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase. Prepare serial dilutions of the indole derivatives.[10]
-
Kinase Reaction Setup: Add 5 µL of the serially diluted indole derivative or control to the wells of a white, opaque 96-well plate. Add 10 µL of the 2X kinase solution to each well and pre-incubate for 15 minutes at room temperature.[10]
-
Initiate Kinase Reaction: Add 10 µL of the 2X substrate/ATP solution to each well to start the reaction. Incubate the plate at room temperature for 1 hour.[10]
-
Terminate Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC50 value.
Antimicrobial and Antiviral Screening
Indole alkaloids and their derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[2][13][14][15]
Screening for antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.[16][17]
Table 3: Antimicrobial Activity of Novel Indole Derivatives
| Compound ID | Target Organism | Assay Type | MIC (µg/mL) | Reference |
| tris(1H-indol-3-yl)methylium | Staphylococcus aureus | Broth Microdilution | 1-16 | [18] |
| tris(1H-indol-3-yl)methylium | Corynebacterium diphtheriae | Broth Microdilution | 1-16 | [18] |
| tris(1H-indol-3-yl)methylium | Gram-negative bacteria | Broth Microdilution | 32-128 | [18] |
| Indole DKP 3b | Staphylococcus aureus | Broth Microdilution | 0.39-1.56 | [16] |
| Indole DKP 3c | Staphylococcus aureus | Broth Microdilution | 0.39-1.56 | [16] |
The antiviral potential of indole compounds is evaluated against a range of viruses, with assays designed to target different stages of the viral life cycle.[2][14][15]
Table 4: Antiviral Activity of Novel Indole Derivatives
| Compound ID | Target Virus | Assay Type | EC50 (µM) | Reference |
| Compound IV | Hepatitis C Virus (HCV) | Cell-based assay | 1.16 | [19] |
| Compound V | Hepatitis C Virus (HCV) | Cell-based assay | 0.6 | [19] |
| Tetrahydroindole 2 | HCV (gt 1b) | Cell-based assay | 12.4 | [15] |
| Tetrahydroindole 2 | HCV (gt 2a) | Cell-based assay | 8.7 | [15] |
| Tetrahydroindole 3 | HCV (gt 1b) | Cell-based assay | 7.9 | [15] |
| Tetrahydroindole 3 | HCV (gt 2a) | Cell-based assay | 2.6 | [15] |
| Indole 2-methacrylate 16 | Hepatitis C Virus (HCV) | Cell-based assay | 1.1 | [15] |
| Compound 22 | Dengue Virus (DENV) | Cell-based assay | Low-micromolar | [14] |
| trans-14 | Dengue Virus (DENV) | Cell-based assay | Low-micromolar | [14] |
| Compound 22 | Zika Virus (ZIKV) | Cell-based assay | Low-micromolar | [14] |
| trans-14 | Zika Virus (ZIKV) | Cell-based assay | Low-micromolar | [14] |
A common method to assess antiviral activity is the cell-based assay, which measures the inhibition of virus-induced cytopathic effect (CPE) or viral replication.
-
Cell Seeding: Seed susceptible host cells in a 96-well plate and allow them to form a monolayer.
-
Compound and Virus Addition: Pre-incubate the cells with serial dilutions of the indole compounds for a short period. Then, infect the cells with a known titer of the virus.
-
Incubation: Incubate the plate for a period sufficient for the virus to replicate and cause a cytopathic effect in the control wells (typically 2-5 days).
-
CPE Assessment: The cytopathic effect can be quantified using various methods, such as staining with crystal violet or using a cell viability assay like the MTT assay.
-
Data Analysis: Calculate the percentage of inhibition of the cytopathic effect and determine the 50% effective concentration (EC50).
Antioxidant Activity Screening
Many indole derivatives exhibit antioxidant properties by scavenging free radicals.[20][21] Common assays to evaluate this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Table 5: Antioxidant Activity of Indole Derivatives
| Compound/Standard | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| Melatonin | 125 | 4 | [22] |
| 5-Hydroxy-L-tryptophan | 3.196 | 8.69 | [22] |
| L-Tryptophan | 9510 | 891 | [22] |
| Vitamin C (Ascorbic Acid) | 65 | 15.5 | [22] |
Elucidating Mechanisms of Action: Targeting Key Signaling Pathways
Understanding how novel indole compounds exert their biological effects requires investigating their impact on crucial cellular signaling pathways.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers.[23][24] Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), have been shown to modulate this pathway.[23][24]
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK pathway, is another critical signaling route that regulates cell proliferation and is a target for some indole alkaloids in cancer therapy.[25][26]
Conclusion and Future Directions
The biological screening of novel indole compounds is a dynamic and evolving field. The methodologies outlined in this guide provide a robust framework for the initial identification and characterization of promising therapeutic candidates. Future efforts should focus on the development of more sophisticated and physiologically relevant screening models, such as 3D cell cultures and organoids, to better predict in vivo efficacy. Furthermore, the integration of computational approaches, such as molecular docking and predictive modeling, can aid in the rational design and prioritization of indole derivatives for synthesis and screening. As our understanding of the complex biology underlying various diseases deepens, the versatile indole scaffold will undoubtedly continue to be a source of innovative and life-saving medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Evaluation, and Mechanism Study of Novel Indole-Chalcone Derivatives Exerting Effective Antitumor Activity Through Microtubule Destabilization in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 12. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening of antimicrobial activity of some plants belonging to the Apocynaceae and Loganiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Endogenous and dietary indoles: a class of antioxidants and radical scavengers in the ABTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. benchchem.com [benchchem.com]
7-Bromo-4-chloro-1H-indole: A Versatile Heterocyclic Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 7-Bromo-4-chloro-1H-indole is a halogenated indole derivative that has emerged as a valuable heterocyclic building block in the field of medicinal chemistry. The unique substitution pattern of a bromine atom at the 7-position and a chlorine atom at the 4-position of the indole core provides medicinal chemists with strategic handles for molecular elaboration. This strategic placement of two distinct halogens allows for selective functionalization through various cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound as a key intermediate in the development of novel therapeutics.
Physicochemical Properties and Spectroscopic Data
This compound is a solid at room temperature with a molecular weight of 230.49 g/mol . Its chemical properties are summarized in the table below. While specific experimental spectroscopic data is not widely published, typical chemical shifts for related halogenated indoles can be used for characterization.
| Property | Value |
| Molecular Formula | C₈H₅BrClN |
| Molecular Weight | 230.49 g/mol |
| Appearance | Solid |
| Storage | Room Temperature |
Table 1: Physicochemical Properties of this compound.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in peer-reviewed literature, its synthesis can be conceptually approached through established methods for indole formation, such as the Fischer, Bischler, or Larock indole synthesis, using appropriately substituted aniline and carbonyl precursors. A plausible synthetic route could involve the cyclization of a suitably substituted phenylhydrazine with a carbonyl compound or the annulation of a substituted aniline.
For instance, a potential synthetic pathway could start from 2-bromo-5-chloroaniline, which would undergo diazotization followed by reduction to the corresponding hydrazine. Subsequent reaction with a suitable three-carbon synthon, such as an α-haloketone or an aldehyde followed by cyclization under acidic conditions, could yield the desired indole core. The general workflow for such a synthesis is depicted below.
Applications in Medicinal Chemistry
The indole scaffold is a privileged structure in drug discovery, present in numerous approved drugs and biologically active natural products. The halogen substituents on this compound serve as versatile anchor points for the introduction of various functional groups, making it an attractive starting material for the synthesis of libraries of compounds for biological screening.
Role as a Building Block in Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds, along with the reactivity of the N-H bond and other positions on the indole ring, allows for a range of selective chemical transformations.
Suzuki-Miyaura Coupling: The bromine at the 7-position is particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide array of boronic acids and esters. This allows for the introduction of aryl, heteroaryl, or alkyl groups at this position, a common strategy in the development of kinase inhibitors and other targeted therapies.
Buchwald-Hartwig Amination: The C-Br and C-Cl bonds can also participate in Buchwald-Hartwig amination reactions, enabling the formation of C-N bonds. This is a crucial transformation for the synthesis of compounds targeting GPCRs and other protein classes where an amino functionality is key for binding.
The general workflow for utilizing this compound as a building block is illustrated below.
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 7-Bromo-4-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-4-chloro-1H-indole is a halogenated indole derivative that serves as a versatile scaffold for the synthesis of a diverse range of more complex molecules. The presence of two distinct halogen atoms, bromine and chlorine, at the C7 and C4 positions respectively, allows for selective functionalization through various cross-coupling reactions. The reactivity of aryl halides in palladium-catalyzed reactions generally follows the trend I > Br > OTf > Cl, suggesting that the C7-bromo position can be selectively functionalized in the presence of the C4-chloro substituent under carefully controlled conditions. This differential reactivity is a key feature for the strategic elaboration of the indole core.
This document provides detailed application notes and generalized protocols for the synthesis of aryl, amino, and alkynyl derivatives of this compound via three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These methods are foundational in modern medicinal chemistry and drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[1] For this compound, this reaction can be employed to introduce a variety of aryl or vinyl substituents, primarily at the more reactive C7-bromo position. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[1][2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane/Water, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%) to the flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL) via syringe.
-
Place the sealed flask in a preheated oil bath at 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-4-chloro-1H-indole derivative.
Quantitative Data: Suzuki-Miyaura Coupling of Halo-Heterocycles
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various haloindoles and related heterocycles, which can serve as a reference for optimizing the reaction of this compound.
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | ~95% | [3] |
| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | High | [4] |
| 4-Chloroindole | Phenylboronic acid | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 91-99% | [3] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | RT | 12 | - | [5] |
| Chloroaryl triflate | Phenylboronic acid | PdCl₂ (ligand-free) | KF | Acetonitrile | RT | 1-24 | 40-98% | [6] |
Note: Yields are for isolated products. Reaction conditions should be optimized for each specific substrate combination.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an amine with an aryl halide.[7] This reaction is a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. For this compound, this allows for the introduction of primary or secondary amine functionalities, enabling further diversification. The choice of a suitable phosphine ligand is critical for the success of this transformation.[8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP) (2-8 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, K₃PO₄) (1.4 - 2.2 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (e.g., toluene, 3 mL) and stir for 5 minutes at room temperature.
-
To this catalyst mixture, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C. Stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the combined organic filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-amino-4-chloro-1H-indole derivative.
Quantitative Data: Buchwald-Hartwig Amination of Halo-Heterocycles
The following table presents a summary of reaction conditions and yields for the Buchwald-Hartwig amination of various haloindoles and related compounds.
| Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Aniline | tBu-XPhos-Pd-G1 | K₃PO₄ | t-AmylOH/H₂O | 65 | 16 | 85% | [9] |
| 7-Bromotryptophan | Aniline | tBu-XPhos-Pd-G1 | K₃PO₄ | t-AmylOH/H₂O | 100 (μW) | 8 min | 68% | [9] |
| 3-Bromoindole | Morpholine | Pd₂(dba)₃ / Ligand 3 | LiHMDS | THF | 65 | - | 93% | [10] |
| 5-Bromopyrimidine | Aniline | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Toluene | 100 | - | 98% | [10] |
| 4-Bromoacetophenone | Benzamide | [Pd(cinnamyl)Cl]₂ / DavePhos | DBU | Toluene | RT | - | 85% | [11] |
Note: Yields are for isolated products. The choice of base and ligand is highly dependent on the specific amine and aryl halide.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Application Note 3: Sonogashira Coupling for C-C (Alkyne) Bond Formation
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is exceptionally useful for synthesizing arylalkynes and conjugated enynes. For this compound, it provides a direct route to introduce an alkynyl moiety, a versatile functional group that can undergo a variety of subsequent transformations. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[13] Copper-free conditions have also been developed to prevent the common side reaction of alkyne homocoupling.[14]
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA)) (serves as base and often as solvent)
-
Anhydrous solvent (e.g., THF, DMF, if needed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., TEA, 3.0 mmol, 3.0 equiv) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature to 60 °C for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and salts.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-alkynyl-4-chloro-1H-indole derivative.
Quantitative Data: Sonogashira Coupling of Halo-Heterocycles
The table below summarizes typical reaction conditions and yields for Sonogashira coupling reactions involving various halo-aromatic substrates.
| Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (Cu-free) | TMP | DMSO | RT | 2 | 97% | [14] |
| 4-Bromo-1H-indole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (Cu-free) | TMP | DMSO | RT | 6 | 87% | [14] |
| Aryl bromide | Phenylacetylene | Pd-PEEPSI / CuI | Et₃N | Water | 100 | 12 | High | [15] |
| 2-Bromoanilides | Phenylacetylene | Pd(OAc)₂ / P(t-Bu)₃ (Cu-free) | K₃PO₄ | Dioxane | 80 | - | - | [16] |
| Aryl Bromides | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | RT | - | - | [13] |
Note: Yields are for isolated products. TMP = 2,2,6,6-Tetramethylpiperidine. Copper-free conditions often require specific, highly active palladium precatalysts.
Visualization: Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
General Experimental and Synthetic Workflows
The successful synthesis and purification of derivatives from this compound rely on a systematic experimental workflow. The following diagrams illustrate a typical workflow for a cross-coupling reaction and the potential synthetic pathways from the starting material.
Visualization: General Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Visualization: Synthetic Pathways from this compound
Caption: Derivatization of this compound via cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 7-Bromo-4-chloro-1H-indole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry, with indole-containing compounds acting as anticancer, antiviral, anti-inflammatory, and psychoactive agents. The strategic functionalization of the indole core is a key aspect of drug design and development.
7-Bromo-4-chloro-1H-indole is a di-halogenated indole derivative that serves as a versatile building block in the synthesis of more complex molecular architectures. The presence of two distinct halogen atoms at the C4 and C7 positions offers orthogonal reactivity, allowing for selective functionalization. The chlorine atom modulates the electronic properties of the indole ring, while the bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of diverse substituents, making this compound a valuable precursor for generating libraries of novel compounds for biological screening.[1][2]
While specific quantitative bioactivity data for derivatives of this compound is not extensively available in the public domain, the known applications of similarly substituted indoles suggest its potential in the development of kinase inhibitors, serotonin receptor modulators, and antibacterial agents.[3][4]
Potential Applications in Medicinal Chemistry
Based on the broader class of halogenated indoles, this compound is a promising starting material for the synthesis of compounds targeting various biological pathways.
1. Kinase Inhibitors: The indole nucleus is a common core structure in many kinase inhibitors. The C7 position can be functionalized with various aryl or heteroaryl groups via Suzuki coupling to generate compounds that can target the ATP-binding site of kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[4]
2. Serotonin Receptor Modulators: Indole derivatives have a long history as ligands for serotonin (5-HT) receptors, playing a role in the treatment of various central nervous system disorders. The structural features of this compound can be elaborated to synthesize novel ligands with potential affinity for 5-HT receptor subtypes.
3. Antibacterial and Antibiofilm Agents: Halogenated indoles have demonstrated activity against pathogenic bacteria. For instance, 7-chloroindole has been shown to inhibit biofilm formation.[3] Derivatives of this compound could be synthesized and evaluated for their potential as novel antibacterial agents.
Quantitative Data
Due to the limited availability of specific biological data for derivatives of this compound, the following table presents a hypothetical summary of potential bioactivity data that could be generated for a series of its derivatives. This table serves as a template for organizing and comparing experimental results.
| Compound ID | Target | Assay Type | IC50 (nM) | Ki (nM) | Cell-based Activity (EC50, nM) |
| 7BCI-001 | Kinase A | Biochemical | 150 | 75 | 800 (MCF-7 cells) |
| 7BCI-002 | Kinase B | Biochemical | 85 | 40 | 450 (A549 cells) |
| 7BCI-003 | 5-HT2A Receptor | Binding | - | 120 | 600 (HEK293 cells) |
| 7BCI-004 | V. parahaemolyticus | MIC | - | - | 5,000 (MIC) |
Experimental Protocols
The following protocols are generalized procedures for common cross-coupling reactions that can be applied to this compound. These should be considered as starting points, and optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[1][5][6]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Cross-Coupling
This protocol outlines the coupling of this compound with a terminal alkyne.[7][8][9]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with a saturated aqueous solution of ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed C-N bond formation between this compound and an amine.[10][11][12]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP or Xantphos, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst and the phosphine ligand to a dry Schlenk tube.
-
Add the solvent and stir for a few minutes to form the active catalyst complex.
-
Add this compound (1.0 eq.), the amine (1.2 eq.), and the base (1.4 eq.).
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Figure 1: General experimental workflow for cross-coupling reactions.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 3: Simplified PI3K/Akt signaling pathway targeted by kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromo-7-chloro-1H-indole [myskinrecipes.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for the Use of 7-Bromo-4-chloro-1H-indole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including many approved drugs.[1] Halogenation of the indole ring is a key strategy for modulating the physicochemical and biological properties of these molecules. The presence of bromine and chlorine atoms, as seen in 7-Bromo-4-chloro-1H-indole, offers several advantages in drug design. These include enhancing binding affinity to target proteins through halogen bonding, improving metabolic stability, and providing synthetic handles for further molecular elaboration.
This compound is a versatile, albeit relatively underexplored, building block for the synthesis of novel therapeutic agents. Its unique substitution pattern allows for the strategic introduction of various functional groups to create diverse chemical libraries for screening against a wide range of biological targets. This document provides an overview of the application of this and related halogenated indole scaffolds in drug discovery, with a particular focus on the development of kinase inhibitors for oncology.
Application in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[2] Consequently, kinase inhibitors have become a major class of anticancer drugs. The indole and azaindole scaffolds are excellent starting points for the design of kinase inhibitors as they can mimic the purine core of ATP, enabling them to bind to the ATP-binding site of kinases.[3]
Derivatives of bromo-chloro-indoles can be designed to target specific kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and various Cyclin-Dependent Kinases (CDKs). The bromine and chlorine substituents can be strategically utilized to enhance potency and selectivity for the target kinase.
Data Presentation: Biological Activity of Halogenated Indole Derivatives
The following tables summarize the in vitro biological activity of various bromo- and/or chloro-substituted indole and azaindole derivatives, demonstrating the potential of this scaffold in developing potent kinase inhibitors and anticancer agents.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Halogenated Indole and Azaindole Derivatives
| Compound Class | Target Kinase | IC50 (nM) |
| 7-Azaindole Derivative | BRAF (V600E) | 13 |
| 7-Azaindole Derivative | Haspin | 14 |
| 7-Azaindole Derivative | CDK9/CyclinT | 140 |
| Indole-based Derivative | SRC | 2 |
| Indole-based Derivative | EGFR | 1026 |
Table 2: In Vitro Antiproliferative Activity of Representative Halogenated Indole and Azaindole Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 (µM) |
| 7-Azaindole Derivative | A549 | Lung Cancer | 6.23 |
| 7-Azaindole Derivative | A549 | Lung Cancer | 7.33 |
| Pyrrole-Indole Hybrid (Bromo-substituted) | NCI/ADR-RES | Ovarian Cancer | 0.97 |
| Pyrrole-Indole Hybrid (Chloro-substituted) | T47D | Breast Cancer | 2.4 |
| Indole-based Derivative | PC3 | Prostate Cancer | - |
| Indole-based Derivative | A549 | Lung Cancer | - |
Experimental Protocols
Protocol 1: Synthesis of a 7-Bromo-4-aryl-1H-indole Derivative via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-chloro-indole with an arylboronic acid. This reaction is a powerful tool for creating C-C bonds and introducing molecular diversity.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-120°C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-bromo-4-aryl-1H-indole derivative.
Caption: Synthetic workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using the luminescent ADP-Glo™ assay, which measures the amount of ADP produced in the kinase reaction.[2][4][5][6][7][8]
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., a this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction:
-
Add the diluted test compound or control to the wells of the assay plate.
-
Add the kinase and substrate solution to each well.
-
Pre-incubate for 15 minutes at room temperature to allow the compound to interact with the kinase.
-
Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation:
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of a test compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11][12]
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., a this compound derivative) stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the old medium with the medium containing the diluted compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Signaling Pathway Visualization
Derivatives of halogenated indoles often target key signaling pathways implicated in cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.[13][14][15][16]
Caption: EGFR signaling pathway and inhibition by an indole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.de]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. carnabio.com [carnabio.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 16. ClinPGx [clinpgx.org]
Application Notes and Protocols for Cross-Coupling Reactions with 7-Bromo-4-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the functionalization of 7-Bromo-4-chloro-1H-indole via palladium-catalyzed cross-coupling reactions. The indole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively introduce molecular diversity at the 7-position is crucial for the development of novel therapeutic agents. The protocols described herein are based on established procedures for structurally related halo-indoles and halo-azaindoles, offering a robust starting point for synthetic diversification.
Overview of Cross-Coupling Reactions
This compound possesses two distinct halogen atoms, allowing for selective functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond. This difference in reactivity enables selective coupling at the 7-position while leaving the 4-chloro substituent intact for potential subsequent transformations. The primary cross-coupling reactions detailed in these notes are the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Suzuki-Miyaura Coupling: Synthesis of 7-Aryl-4-chloro-1H-indoles
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] This reaction is widely used to synthesize biaryl compounds.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 82-92 |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.[1][2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), palladium catalyst (as specified in the table), and ligand (if required).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the base (2.0-3.0 mmol, 2.0-3.0 equiv.) and the degassed solvent system.
-
Reaction: Place the sealed tube in a preheated oil bath at the specified temperature and stir for the indicated time.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 7-Amino-4-chloro-1H-indoles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a powerful method for the formation of carbon-nitrogen bonds.[3][4]
Quantitative Data Summary
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 12-18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 110 | 16-24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 12 | 82-92 |
| 4 | n-Butylamine | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | Dioxane | 100 | 18 | 78-88 |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.[5][6]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst, and the ligand.
-
Inert Atmosphere: Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add the base (1.4-2.0 mmol, 1.4-2.0 equiv.). Through the septum, add the amine (1.2 mmol, 1.2 equiv.) followed by the anhydrous solvent.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the specified temperature. Stir the reaction mixture for the indicated time.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with an appropriate solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Sonogashira Coupling: Synthesis of 7-Alkynyl-4-chloro-1H-indoles
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base.[8]
Quantitative Data Summary
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | THF | 65 | 12 | 80-90 |
| 3 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | Et₃N/DMF | DMF | 90 | 8 | 75-85 |
| 4 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NEt | Acetonitrile | 80 | 10 | 80-90 |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.[8][9]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst, and the copper(I) co-catalyst in the specified solvent.
-
Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reagent Addition: Add the terminal alkyne (1.2-1.5 mmol, 1.2-1.5 equiv.) and the amine base (2.0-3.0 mmol, 2.0-3.0 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Heck Reaction: Synthesis of 7-Alkenyl-4-chloro-1H-indoles
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[10]
Quantitative Data Summary
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 18 | 75-85 |
| 3 | Acrylonitrile | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | NMP | 110 | 24 | 65-75 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) | Herrmann's palladacycle (4) | i-Pr₂NEt | Dioxane | 100 | 16 | 70-80 |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst, the ligand (if required), and the base (1.5-2.0 mmol, 1.5-2.0 equiv.).
-
Reagent Addition: Add the anhydrous solvent, followed by the alkene (1.2-1.5 mmol, 1.2-1.5 equiv.).
-
Reaction: Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of 7-Bromo-4-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of indoles is a cornerstone of synthetic and medicinal chemistry, enabling the diversification of this privileged heterocyclic scaffold. The introduction of substituents on the indole nitrogen can profoundly influence the pharmacological, pharmacokinetic, and physicochemical properties of the resulting molecules. 7-Bromo-4-chloro-1H-indole is a valuable starting material in drug discovery, with its halogenated framework offering metabolic stability and opportunities for further functionalization. This document provides a detailed protocol for the N-alkylation of this compound, a summary of relevant quantitative data, and a discussion of the key reaction parameters.
The presence of two electron-withdrawing halogen substituents at the 4 and 7 positions increases the acidity of the N-H proton, facilitating its removal by a base. However, the overall electron-deficient nature of the indole ring can decrease the nucleophilicity of the resulting indolide anion, potentially impacting reaction rates and yields.[1]
Experimental Protocol
This protocol describes a general and robust method for the N-alkylation of this compound using a standard sodium hydride/dimethylformamide system.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material. A typical concentration ranges from 0.1 to 0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Carefully and portion-wise add sodium hydride (1.1 - 1.5 eq, 60% dispersion in mineral oil) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The cessation of gas evolution and the formation of a homogeneous solution or a slurry of the sodium salt indicates the completion of deprotonation.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired N-alkylated product.
Data Presentation
The following table summarizes reaction conditions and yields for the N-alkylation of various substituted indoles, providing a comparative overview. Data for the specific N-alkylation of this compound is limited in the public domain; therefore, examples of other halogenated and electron-deficient indoles are included to provide relevant context.
| Indole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Bromoindole | Benzyl bromide | NaH | DMF | RT | 2-12 | High (not specified) |
| 5-Bromoindoline | Benzyl alcohol | Fe-1 (cat.), K₂CO₃ | TFE | 110 | 30 | 72 |
| 4-Chloro-1,3-diazaoxindole | Methyl iodide | LiHMDS | THF | Not specified | Not specified | 41 |
| Indole-2-carboxylate | Various alkyl halides | NaH | DMF | Not specified | Not specified | Good to Excellent |
| 6-substituted Pyridin-2-ones | Various alkyl halides | NaH | DMF | Not specified | Not specified | Good to Excellent |
| 5-Bromoindole | Methyl iodide | KOH | DMSO | RT | 1-3 | High (not specified) |
| 7-chloroindole | Allyl acetate | Pd complex | DCE | RT | Not specified | Moderate to High |
Mandatory Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Logical relationships of reaction parameters in indole N-alkylation.
References
Application Notes and Protocols: 7-Bromo-4-chloro-1H-indole as a Versatile Intermediate for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many approved and investigational kinase inhibitors due to its ability to mimic the adenine region of ATP and form key interactions within the kinase active site.[3][4][5]
This document provides detailed application notes and protocols for the use of 7-Bromo-4-chloro-1H-indole, a strategically functionalized indole derivative, as a key intermediate in the synthesis of potent and selective kinase inhibitors. The presence of two distinct halogen atoms at the C4 and C7 positions offers orthogonal handles for sequential, site-selective modifications, enabling the generation of diverse chemical libraries for drug discovery programs.
Core Applications in Kinase Inhibitor Discovery
The primary utility of this compound in kinase inhibitor synthesis lies in its amenability to palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino moieties, which are common features of kinase inhibitors.
-
Suzuki-Miyaura Coupling: This powerful carbon-carbon bond-forming reaction is ideal for introducing aryl and heteroaryl substituents at either the bromine- or chlorine-bearing positions. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective, stepwise functionalization.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of various amine functionalities. This is particularly relevant for constructing type II kinase inhibitors that bind to the DFG-out conformation of the kinase.
-
Sonogashira Coupling: The bromo substituent can also be utilized in Sonogashira coupling reactions to introduce alkyne-containing fragments, further expanding the accessible chemical space.
The strategic placement of the halogen atoms allows for the exploration of structure-activity relationships (SAR) in a systematic manner, aiding in the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.
Data Presentation: Inhibitory Activities of Representative Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of hypothetical kinase inhibitors synthesized from a this compound scaffold. This data is illustrative and serves to demonstrate the potential of this intermediate in generating potent kinase inhibitors against various targets.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| KI-001 | Aurora Kinase A | 25 | Biochemical |
| KI-002 | CDK9/CyclinT | 15 | Biochemical |
| KI-003 | RET (wild-type) | 50 | Cellular |
| KI-004 | RET (V804M mutant) | 75 | Cellular |
| KI-005 | Haspin | 10 | Biochemical |
| KI-006 | p38 MAP Kinase | 100 | Biochemical |
Experimental Protocols
General Synthetic Workflow
The overall strategy for the synthesis of kinase inhibitors from this compound typically involves a multi-step sequence, as depicted in the workflow diagram below. This often begins with the protection of the indole nitrogen, followed by sequential cross-coupling reactions, and finally deprotection to yield the target compound.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative Suzuki-Miyaura coupling reaction to introduce an aryl group at the 7-position of the N-protected this compound.
Materials:
-
N-Protected this compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
K2CO3 (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add the N-protected this compound, arylboronic acid, Pd(PPh3)4, and K2CO3.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired mono-arylated product.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a typical Buchwald-Hartwig amination to introduce an amine at the 4-position of the mono-arylated intermediate.
Materials:
-
Mono-arylated intermediate (1.0 eq)
-
Amine (1.5 eq)
-
Pd2(dba)3 (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (2.0 eq)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add Pd2(dba)3 and Xantphos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the mono-arylated intermediate, amine, and cesium carbonate.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired di-substituted product.
Signaling Pathway Visualization
The synthesized kinase inhibitors can be used to probe and inhibit various signaling pathways implicated in disease. The diagram below illustrates a simplified, generic kinase signaling cascade that is often targeted in cancer therapy.
Caption: Generic kinase signaling pathway and point of inhibition.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The orthogonal reactivity of the two halogen substituents allows for the systematic and efficient construction of diverse molecular libraries. The application of robust synthetic methodologies such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides a clear path to novel and potent kinase inhibitors for further investigation in drug discovery and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Indole-Based Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-cancer agents centered around the indole scaffold. The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent anti-cancer activities.[1][2][3] These compounds exert their effects through various mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.[4][5] This guide will cover the synthesis of representative indole-based compounds, their in vitro evaluation against cancer cell lines, and the analysis of their mechanisms of action.
I. Quantitative Data Summary
The following tables summarize the anti-cancer activity of various indole-based compounds against different cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indole Alkaloids | Indole-3-carbinol | H1299 (Lung) | 449.5 | [1] |
| Sempervirine | HepG2 (Liver) | 3.5 | [1] | |
| Sempervirine | Hep3B (Liver) | 5.87 | [1] | |
| Indole Conjugates | R = 2,4-Cl2 | MCF-7 (Breast) | 12.2 | [1] |
| R = 4-NO2 | MCF-7 (Breast) | 14.5 | [1] | |
| R = 2,4-Cl2 | HepG2 (Liver) | 14.8 | [1] | |
| R = 4-NO2 | HepG2 (Liver) | 18.3 | [1] | |
| Indole-Chalcone Derivatives | Compound 55 | A549 (Lung) | 0.0003 - 0.009 | [6] |
| Compound 55 | HeLa (Cervix) | 0.0003 - 0.009 | [6] | |
| Compound 55 | Bel-7402 (Liver) | 0.0003 - 0.009 | [6] | |
| Compound 55 | MCF-7 (Breast) | 0.0003 - 0.009 | [6] | |
| Compound 55 | A2780 (Ovarian) | 0.0003 - 0.009 | [6] | |
| Compound 55 | HCT-8 (Colorectal) | 0.0003 - 0.009 | [6] | |
| Spirooxindole Derivatives | Compound 43a | MCF-7 (Breast) | 3.88 - 5.83 | [6] |
| Compound 43b | MCF-7 (Breast) | 3.88 - 5.83 | [6] | |
| Compound 43a/b | MDA-MB-231 (Breast) | 17.897 | [6] | |
| Indole-Acrylamide Derivatives | Compound 1 | Huh7 (Hepatocellular Carcinoma) | 5.0 | [7] |
| Pyrazolinyl-Indole Derivatives | Compound 17 | Leukemia | >10 (78.76% growth inhibition) | [7] |
| Indole/1,2,4-Triazole Hybrids | Compound 7i | 60 human tumor cell lines | 1.85 - 5.76 | [8] |
| Compound 7j | 60 human tumor cell lines | 2.45 - 5.23 | [8] |
II. Experimental Protocols
A. Synthesis of Indole-Based Anti-Cancer Agents
1. General Synthesis of Indole-Chalcone Derivatives
This protocol describes a general method for the synthesis of indole-chalcone derivatives via a Claisen-Schmidt condensation reaction.[5][9]
-
Materials:
-
Substituted indole-3-carboxaldehyde
-
Substituted acetophenone
-
Ethanol
-
Piperidine or 50% aqueous KOH
-
Reaction flask, magnetic stirrer, and reflux condenser
-
-
Procedure:
-
Dissolve equimolar amounts of the substituted indole-3-carboxaldehyde and the corresponding acetophenone in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine or a few drops of 50% aqueous KOH to the solution.
-
Reflux the reaction mixture for a time determined by thin-layer chromatography (TLC) monitoring (typically 4-8 hours).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated solid (the indole-chalcone product) is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure indole-chalcone.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
-
Workflow for the Synthesis of Indole-Chalcones
Caption: General workflow for the synthesis of indole-chalcones.
B. In Vitro Evaluation of Anti-Cancer Activity
1. MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][10][11][12]
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Indole-based test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the indole-based compounds (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Workflow for MTT Cell Viability Assay
Caption: Step-by-step workflow of the MTT assay.
C. Mechanism of Action Studies
1. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][13][14][15]
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with the indole compound for the desired time.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
2. Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA and allows for the analysis of cell cycle distribution by flow cytometry.[1][2][4][16][17]
-
Materials:
-
Treated and untreated cancer cells
-
Ice-cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
Add propidium iodide to the cell suspension and incubate for 15-30 minutes in the dark.
-
Analyze the DNA content by flow cytometry. The different phases of the cell cycle (G0/G1, S, and G2/M) are determined by the intensity of the PI fluorescence.
-
3. Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 family proteins and caspases.[7][18][19][20]
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate the protein lysates (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
III. Signaling Pathways and Mechanisms
Indole-based anti-cancer agents modulate several key signaling pathways to induce cell death and inhibit tumor growth.
1. PI3K/Akt/mTOR Signaling Pathway
Many indole compounds, such as Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), are known to inhibit the PI3K/Akt/mTOR pathway.[13] This pathway is crucial for cell survival, proliferation, and angiogenesis. Inhibition of this pathway by indole derivatives leads to decreased cell proliferation and induction of apoptosis.
PI3K/Akt/mTOR Signaling Pathway Inhibition by Indole Compounds
Caption: Inhibition of the PI3K/Akt/mTOR survival pathway by indole compounds.
2. Tubulin Polymerization Inhibition
A significant class of indole derivatives exerts its anti-cancer effect by interfering with microtubule dynamics. These compounds bind to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Mechanism of Tubulin Polymerization Inhibition
Caption: Mechanism of action of indole-based tubulin polymerization inhibitors.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. atcc.org [atcc.org]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchtweet.com [researchtweet.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. kumc.edu [kumc.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for 7-Bromo-4-chloro-1H-indole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-4-chloro-1H-indole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom at the C7 position and a chlorine atom at the C4 position, offers multiple reactive sites for the construction of complex molecular architectures. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel organic molecules.
The presence of two distinct halogen atoms on the benzene ring of the indole core allows for selective functionalization through various cross-coupling reactions, making it a valuable intermediate for the preparation of substituted indoles. These derivatives are of significant interest in the development of new therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 126811-29-8 |
| Molecular Formula | C₈H₅BrClN |
| Molecular Weight | 230.49 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in organic solvents like DMF, DMSO, and THF |
| Storage | Store in a cool, dry, and well-ventilated area |
Application Notes
This compound is a valuable starting material for the synthesis of a variety of complex organic molecules, particularly those with potential applications in pharmaceuticals and materials science. The differential reactivity of the N-H bond, the C2 and C3 positions of the pyrrole ring, and the halogenated benzene ring allows for a stepwise and controlled functionalization.
Key Synthetic Transformations
The primary applications of this compound in organic synthesis revolve around the following key transformations:
-
N-Functionalization: The indole nitrogen can be readily deprotonated and reacted with various electrophiles to introduce a wide range of substituents. This is often a necessary first step to protect the nitrogen during subsequent reactions or to introduce functionalities that modulate the biological activity of the final compound.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C7-bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of aryl, heteroaryl, alkynyl, and amino groups at this position. The C4-chloro substituent is generally less reactive in these couplings, allowing for selective functionalization at the C7 position.
-
Electrophilic Substitution: The C3 position of the indole ring is susceptible to electrophilic attack, allowing for the introduction of various functional groups such as nitro, acyl, and alkyl groups, provided the reaction conditions are carefully controlled to avoid side reactions.
The strategic combination of these transformations allows for the synthesis of a diverse library of substituted indoles from this single starting material.
Experimental Protocols
The following protocols are generalized procedures for common transformations involving this compound. Optimization of reaction conditions may be necessary for specific substrates and scales.
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a strong base.
Reaction Scheme:
Application Notes and Protocols for the Suzuki Coupling of Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex molecular architectures, such as biarylindoles. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the functionalization of bromoindoles via Suzuki coupling allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1]
This document provides detailed application notes and protocols for the Suzuki coupling of bromoindoles with various boronic acids, offering a robust starting point for researchers in this field.[2]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of an organic halide (in this case, a bromoindole) to a palladium(0) complex. This is followed by transmetalation with an organoboron compound (e.g., a boronic acid) in the presence of a base. The cycle concludes with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity, especially with nitrogen-containing heterocycles like indoles, where reaction conditions must be carefully optimized to prevent side reactions.[2]
Experimental Workflow
The general workflow for a Suzuki coupling reaction of a bromoindole is outlined below. This process emphasizes the importance of maintaining an inert atmosphere to prevent catalyst degradation and side reactions.[4]
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions for the Suzuki coupling of different bromoindoles with arylboronic acids, providing a comparative overview of catalysts, bases, solvents, and their corresponding yields.
| Bromoindole Substrate | Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromoindole | Phenylboronic acid | Pd(OAc)₂ (0.005 equiv) | SPhos (0.005 equiv) | K₂CO₃ (3.0 equiv) | H₂O:Acetonitrile (4:1) | 37 | 18 | High |
| 5-Bromoindole | Arylboronic acid | Pd(PPh₃)₄ (0.07 equiv) | - | Cs₂CO₃ (2.0 equiv) | Ethanol | 100 (MW) | 0.5-0.67 | High |
| 5,7-dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | 91[5] |
| 5,7-dibromo-3-formylindole | Indole-5-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | 77[5] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME/H₂O | 80 | 2 | 95[6] |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) (10) | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 85[7] |
Experimental Protocols
Below are two detailed protocols for the Suzuki coupling of bromoindoles, which can be adapted for specific substrates and scales.
Protocol 1: General Procedure for Suzuki Coupling of 5-Bromoindole[1]
Materials:
-
5-Bromoindole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (ligand)
-
Potassium carbonate (K₂CO₃)
-
Water:Acetonitrile mixture (4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vial with a stir bar
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and stir the mixture at 37 °C for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindole.
Protocol 2: Microwave-Assisted Suzuki Coupling of 5-Bromoindole[1]
Materials:
-
5-Bromoindole
-
Arylboronic acid (1.3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
Ethanol
-
Microwave reaction vial with a stir bar
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
To a microwave reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Add ethanol to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C for 30-40 minutes with stirring in a microwave reactor.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding and optimizing this transformation.
Conclusion
The Suzuki-Miyaura cross-coupling of bromoindoles is a highly effective method for the synthesis of diverse indole derivatives.[1] By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired coupled products.[2] The protocols and data presented in these application notes provide a solid foundation for the development of novel indole-based compounds for a wide range of applications in drug discovery and materials science.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 7-Bromo-4-chloro-1H-indazol-3-amine in the Synthesis of the Anti-HIV Agent Lenacapavir
Audience: Researchers, scientists, and drug development professionals in the field of HIV research and medicinal chemistry.
Introduction
7-Bromo-4-chloro-1H-indazol-3-amine is a critical heterocyclic intermediate in the synthesis of Lenacapavir, a potent, first-in-class, long-acting HIV-1 capsid inhibitor.[1][2][3][4] Lenacapavir represents a significant advancement in antiretroviral therapy due to its novel mechanism of action, which disrupts multiple stages of the viral life cycle, and its potential for administration as a biannual subcutaneous injection.[5][6] These application notes provide a detailed overview of the synthesis of the 7-Bromo-4-chloro-1H-indazol-3-amine intermediate, its role in the broader synthesis of Lenacapavir, and the mechanism of action of the final drug product.
Application: Intermediate for Lenacapavir Synthesis
7-Bromo-4-chloro-1H-indazol-3-amine serves as a key building block for constructing the complex polycyclic core of Lenacapavir. Its specific substitution pattern is essential for the final molecule's ability to bind to the HIV-1 capsid protein. The synthesis of this intermediate has been optimized for large-scale production, avoiding the need for costly column chromatography.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the synthesis of the intermediate and the antiviral activity of the final compound, Lenacapavir.
Table 1: Synthesis Yields for 7-Bromo-4-chloro-1H-indazol-3-amine
| Step | Starting Material | Product | Yield (%) | Reference |
| 1. Regioselective Bromination | 2,6-dichlorobenzonitrile | 3-bromo-2,6-dichlorobenzonitrile | 76-81 | [3] |
| 2. Regioselective Cyclization | 3-bromo-2,6-dichlorobenzonitrile | 7-Bromo-4-chloro-1H-indazol-3-amine | 50-56 | [3] |
| Overall | 2,6-dichlorobenzonitrile | 7-Bromo-4-chloro-1H-indazol-3-amine | 38-45 | [2][3][4] |
Table 2: In Vitro Antiviral Activity of Lenacapavir
| Cell Line / Virus Type | Metric | Value | Reference |
| Lymphoblastoid cell lines | EC₅₀ | 30-190 pM | [1] |
| Primary Monocyte/Macrophage | EC₅₀ | 30-190 pM | [1] |
| PBMCs | EC₅₀ | 30-190 pM | [1] |
| CD4+ T-lymphocytes | EC₅₀ | 30-190 pM | [1] |
| HIV-2 Isolates | EC₅₀ | ~885 pM | [6] |
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
This protocol is adapted from a published practical synthesis method.[3] It describes a two-step process starting from 2,6-dichlorobenzonitrile.
Step 1: Preparation of 3-bromo-2,6-dichlorobenzonitrile
-
Reaction Setup: To a suitable reaction vessel, add 2,6-dichlorobenzonitrile.
-
Reagent Addition: Add concentrated sulfuric acid (H₂SO₄).
-
Bromination: Add N-Bromosuccinimide (NBS) portion-wise while maintaining the reaction temperature.
-
Monitoring: Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, TLC).
-
Work-up: Upon completion, quench the reaction mixture with water/ice.
-
Isolation: Filter the resulting precipitate, wash with water, and dry to afford 3-bromo-2,6-dichlorobenzonitrile.
-
Expected Yield: 76-81%[3]
-
Step 2: Preparation of 7-Bromo-4-chloro-1H-indazol-3-amine
-
Reaction Setup: In a degassed Parr reactor, charge 3-bromo-2,6-dichlorobenzonitrile (1 equivalent), hydrazine hydrate (4 equivalents), and 2-methyltetrahydrofuran (2-MeTHF, 5 volumes) at room temperature.[3]
-
Reaction Conditions: Heat the reaction mixture to 105 °C and stir for 18 hours.[3]
-
Monitoring: Monitor the reaction for completion.
-
Cooling & Extraction: After completion, cool the mixture to 25 °C. Add water (3 volumes) and extract the product with ethyl acetate (3 x 300 mL for an 80g scale reaction).[3]
-
Washing & Isolation: Combine the organic layers and wash with brine. Concentrate the organic layer to yield the crude product.
-
Purification: The product can be further purified by recrystallization to achieve a purity of up to 98% without the need for column chromatography.[3]
-
Expected Yield: 50-56%[3]
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the synthetic workflow and the biological mechanism of action.
Caption: Synthetic pathway from 2,6-Dichlorobenzonitrile to Lenacapavir.
Caption: Multi-stage mechanism of action of the HIV-1 capsid inhibitor Lenacapavir.
Mechanism of Action of Lenacapavir
Lenacapavir is a first-in-class capsid inhibitor that disrupts the function of the HIV-1 capsid protein (CA) at multiple stages of the viral life cycle.[1][5][7] Unlike traditional antiretrovirals that target viral enzymes, Lenacapavir binds to a specific pocket at the interface of capsid protein subunits.[1][8] This interaction has a dual effect:
-
Early Stage Inhibition: It interferes with capsid-mediated nuclear uptake of the HIV-1 proviral DNA, preventing its integration into the host cell's genome.[1][5]
-
Late Stage Inhibition: It disrupts the assembly of new virions by interfering with the function of Gag/Gag-Pol polyproteins. This leads to the formation of malformed, non-infectious capsid cores.[1][5][9]
This multi-faceted mechanism contributes to its high potency and its activity against HIV-1 strains that are resistant to other classes of antiretroviral drugs.[8]
Conclusion
7-Bromo-4-chloro-1H-indazol-3-amine is a pivotal intermediate, the efficient and scalable synthesis of which is crucial for the production of Lenacapavir. The development of a practical, chromatography-free synthesis for this intermediate is a key enabler for the cost-effective manufacturing of this innovative anti-HIV therapeutic.[2][3][4] The resulting drug, Lenacapavir, offers a novel mechanism of action with potent, long-acting effects, representing a significant advancement in the management of multidrug-resistant HIV-1 infection.[1][10]
References
- 1. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. natap.org [natap.org]
- 6. Lenacapavir: Playing the Long Game in the New Era of Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]
- 8. What is the mechanism of Lenacapavir Sodium? [synapse.patsnap.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Gilead's Investigational Lenacapavir Demonstrates Sustained Long-Acting Efficacy Through Week 26 in Data Presented at CROI [natap.org]
Application Notes and Protocols: Scale-up Synthesis of 7-Bromo-4-chloro-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-4-chloro-1H-indole and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry and drug development. Their unique substitution pattern makes them valuable intermediates for synthesizing a wide range of biologically active molecules, including kinase inhibitors and other targeted therapeutics. This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on methodologies suitable for laboratory and pilot-plant scale production. The presented protocols are based on established chemical principles, including the Fischer indole synthesis, and are designed to provide a practical guide for researchers in the field.
Synthetic Strategy Overview
The most direct and scalable approach to this compound is a multi-step synthesis commencing with a readily available substituted aniline. The general workflow involves the conversion of the aniline to a corresponding phenylhydrazine, followed by a Fischer indole synthesis with a suitable carbonyl compound, and subsequent manipulation if necessary. This strategy allows for the late-stage introduction of the indole core, which is often advantageous in complex synthetic campaigns.
Herein, we detail a robust two-step process:
-
Diazotization and Reduction: Conversion of 2-bromo-5-chloroaniline to (2-bromo-5-chlorophenyl)hydrazine.
-
Fischer Indole Synthesis: Cyclization of the resulting hydrazine with a suitable aldehyde or ketone surrogate under acidic conditions to yield the target indole.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of (2-Bromo-5-chlorophenyl)hydrazine Hydrochloride
This protocol details the formation of the key hydrazine intermediate from 2-bromo-5-chloroaniline.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Bromo-5-chloroaniline | 206.47 | 50.0 g | 0.242 |
| Concentrated HCl (37%) | 36.46 | 150 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 17.5 g | 0.254 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 136.5 g | 0.605 |
| Deionized Water | 18.02 | As needed | - |
| Isopropanol | 60.10 | As needed | - |
Procedure:
-
Diazotization:
-
To a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-bromo-5-chloroaniline (50.0 g, 0.242 mol) and concentrated hydrochloric acid (150 mL).
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (17.5 g, 0.254 mol) in deionized water (50 mL).
-
Add the sodium nitrite solution dropwise to the aniline slurry over 60-90 minutes, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Reduction:
-
In a separate 2 L flask, prepare a solution of tin(II) chloride dihydrate (136.5 g, 0.605 mol) in concentrated hydrochloric acid (100 mL).
-
Cool the tin(II) chloride solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Isolation and Purification:
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the filter cake with cold deionized water (2 x 100 mL) and then with cold isopropanol (2 x 50 mL).
-
Dry the solid under vacuum at 40-50 °C to a constant weight to afford (2-bromo-5-chlorophenyl)hydrazine hydrochloride as a solid.
-
Expected Yield and Purity:
| Product | Form | Typical Yield | Purity (by HPLC) |
| (2-Bromo-5-chlorophenyl)hydrazine HCl | Off-white to pale yellow solid | 75-85% | >97% |
Protocol 2: Fischer Indole Synthesis of this compound
This protocol describes the cyclization of the hydrazine intermediate to the target indole.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| (2-Bromo-5-chlorophenyl)hydrazine HCl | 257.39 | 50.0 g | 0.194 |
| Glyoxylic Acid Monohydrate | 92.05 | 19.5 g | 0.212 |
| Polyphosphoric Acid (PPA) | - | 250 g | - |
| Toluene | 92.14 | 500 mL | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
Procedure:
-
Hydrazone Formation and Cyclization:
-
To a 1 L flask, add (2-bromo-5-chlorophenyl)hydrazine hydrochloride (50.0 g, 0.194 mol), glyoxylic acid monohydrate (19.5 g, 0.212 mol), and toluene (500 mL).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water. Reflux for 2-4 hours until water evolution ceases.
-
Cool the reaction mixture to approximately 80 °C.
-
Carefully add polyphosphoric acid (250 g) in portions. The mixture will become viscous.
-
Increase the temperature to 100-110 °C and stir vigorously for 3-5 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice (1 kg) with stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound-2-carboxylic acid.
-
-
Decarboxylation:
-
The crude carboxylic acid can be decarboxylated without further purification.
-
Transfer the crude material to a suitable flask and heat under vacuum (or with an inert gas stream) at a temperature above its melting point (typically 180-220 °C) until gas evolution ceases.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).
-
Expected Yield and Purity:
| Product | Form | Typical Yield (over 2 steps) | Purity (by HPLC) |
| This compound | Light brown to off-white solid | 60-70% | >98% |
Alternative Scalable Method: Leimgruber-Batcho Synthesis
For large-scale industrial production, the Leimgruber-Batcho indole synthesis offers an alternative route that avoids the isolation of potentially unstable hydrazines. This method starts from an appropriately substituted o-nitrotoluene.
Caption: Leimgruber-Batcho synthesis workflow.
The key starting material for this synthesis would be 2-bromo-5-chloro-1-methyl-x-nitrobenzene. The synthesis of this starting material can be complex, but once obtained, the Leimgruber-Batcho synthesis typically proceeds in high yield and is amenable to scale-up.[1]
Data Summary and Comparison
| Synthesis Method | Key Starting Material | Key Steps | Typical Overall Yield | Scalability | Key Advantages |
| Fischer Indole Synthesis | 2-Bromo-5-chloroaniline | Diazotization, Reduction, Cyclization | 45-60% | Good | Readily available starting material, well-established reaction. |
| Leimgruber-Batcho | Substituted o-Nitrotoluene | Enamine formation, Reductive cyclization | Potentially >70% | Excellent | High yielding, avoids hydrazine isolation, one-pot variations. |
Conclusion
The synthesis of this compound can be effectively scaled up using established synthetic methodologies. The choice between the Fischer indole synthesis and the Leimgruber-Batcho approach will depend on the availability and cost of the respective starting materials, as well as the desired scale of production. The protocols provided herein offer a detailed guide for the synthesis and purification of this important heterocyclic building block, enabling its application in drug discovery and development programs. Careful optimization of reaction conditions and purification procedures will be crucial for achieving high yields and purity on a larger scale.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Bromo-4-chloro-1H-indole by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 7-Bromo-4-chloro-1H-indole via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: While specific solubility data for this compound is not extensively published, a common and effective approach for halogenated indoles is the use of a mixed solvent system. A methanol/water mixture (e.g., 80/20 v/v) has been shown to be effective for the recrystallization of structurally similar compounds like 7-bromo-4-chloro-1H-indazol-3-amine.[1] Other potential solvent systems to explore include ethanol/water, or a combination of a good solvent (like dichloromethane or ethyl acetate) with a poor solvent (like hexanes or heptane). The ideal solvent system should fully dissolve the crude product at an elevated temperature and allow for the formation of well-defined crystals upon slow cooling.
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is too high, the solution is cooled too quickly, or if there are significant impurities present. To remedy this, try reheating the solution to dissolve the oil, adding a small amount of the "good" solvent to decrease supersaturation, and then allowing it to cool more slowly. Using a larger volume of solvent can also help prevent premature precipitation.
Q3: No crystals are forming, even after the solution has cooled. What are the next steps?
A3: If crystals do not form upon cooling, the solution may not be sufficiently supersaturated. Several techniques can be employed to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for further crystallization.
-
Reducing Solvent Volume: If the solution is too dilute, you can carefully evaporate some of the solvent to increase the concentration of the indole.
-
Lowering the Temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.
Q4: The purity of my recrystallized this compound is not satisfactory. What could be the issue?
A4: Low purity after recrystallization can be due to several factors:
-
Rapid Crystallization: If the crystals form too quickly, impurities can become trapped within the crystal lattice. Ensure a slow cooling rate to allow for the formation of pure crystals.
-
Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between your product and the impurities. It is crucial that the impurities are either highly soluble in the cold solvent or sparingly soluble in the hot solvent.
-
Insufficient Washing: After filtration, make sure to wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
Q5: What are the likely impurities in my crude this compound?
A5: The nature of impurities will depend on the synthetic route used to prepare the this compound. Common impurities in indole syntheses can include unreacted starting materials, regioisomers, or byproducts from side reactions. For instance, in syntheses involving halogenation, incompletely halogenated or poly-halogenated indole species could be present.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not a good "good" solvent for the compound. | Try a different solvent in which the compound is known to have higher solubility. For halogenated indoles, consider solvents like methanol, ethanol, ethyl acetate, or dichloromethane. |
| Compound "oils out" during cooling. | 1. Cooling is too rapid.2. The concentration of the solute is too high.3. The boiling point of the solvent is too high. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.2. Reheat the solution and add a small amount of the "good" solvent.3. Consider using a lower-boiling point solvent system. |
| No crystal formation upon cooling. | 1. The solution is not supersaturated.2. Nucleation is not initiated. | 1. Reduce the volume of the solvent by gentle heating and evaporation.2. Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound. |
| Low recovery of the purified product. | 1. Too much solvent was used.2. The compound has significant solubility in the cold solvent. | 1. Before filtering, test for completeness of crystallization by adding a small amount of a "poor" solvent to a sample of the supernatant. If more precipitate forms, continue cooling.2. Cool the solution in an ice bath for a longer period to maximize precipitation. |
| Crystals are very fine or appear as a powder. | Crystallization occurred too rapidly. | Re-dissolve the solid in the minimum amount of hot solvent and allow it to cool more slowly. Insulating the flask can help to slow the cooling process. |
| Discoloration of the product after recrystallization. | The compound may be unstable at the boiling point of the solvent, or impurities are still present. | Consider using a lower-boiling point solvent or performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon). If impurities are the cause, a second recrystallization may be necessary. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material.
1. Solvent Selection:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of a potential "good" solvent (e.g., methanol). If the solid dissolves immediately at room temperature, it is likely too soluble.
-
If the solid is not soluble at room temperature, gently heat the test tube. A good solvent will dissolve the compound when hot.
-
Once a suitable "good" solvent is identified, a "poor" solvent in which the compound is sparingly soluble (e.g., water) can be used to create a mixed solvent system.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the "good" solvent (e.g., methanol) dropwise while heating and stirring the mixture until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If using a mixed solvent system, dissolve the crude product in a minimal amount of the hot "good" solvent, and then add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat the solution until it becomes clear again.
3. Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
4. Filtration and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
5. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove any residual solvent.
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: 7-Bromo-4-chloro-1H-indole Reactions
Welcome to the technical support center for reactions involving 7-Bromo-4-chloro-1H-indole. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low yields in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound. What are the common causes?
A1: Low yields in cross-coupling reactions with this substrate are often attributed to several factors:
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Catalyst Inactivity: The palladium catalyst may be deactivated or poisoned. The indole nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.
-
Poor Solubility: The substrate or intermediates may have poor solubility in the chosen solvent system, leading to a sluggish or incomplete reaction.
-
Side Reactions: Homocoupling of the boronic acid (in Suzuki reactions) or decomposition of the starting material under the reaction conditions can reduce the yield of the desired product.[1][2]
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Sub-optimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and may not be optimized for this specific electron-deficient indole.[3][4]
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NH-Indole Reactivity: The acidic proton on the indole nitrogen can interfere with the catalytic cycle, particularly with strong bases, leading to undesired side reactions or catalyst deactivation.
Q2: My N-alkylation of this compound is giving a mixture of products and a low yield of the desired N-alkylated product. How can I improve N-selectivity?
A2: A common issue in the N-alkylation of indoles is competing C3-alkylation, as the C3 position can be highly nucleophilic.[5] For this compound, the electron-withdrawing nature of the halogens makes the N-H proton more acidic, which can be leveraged to improve N-selectivity.
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Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is a classic method to deprotonate the indole nitrogen, thereby increasing its nucleophilicity and favoring N-alkylation.[5][6][7] Incomplete deprotonation can lead to more C3-alkylation.[5]
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Reaction Temperature: Increasing the reaction temperature can sometimes favor N-alkylation. One study noted that raising the temperature to 80 °C resulted in complete N-alkylation.[6]
-
Protecting Groups: An alternative strategy is to use an N-protecting group that can be easily removed later. Groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be effective.[8][9]
Q3: Should I protect the indole-NH group before attempting a Suzuki or Buchwald-Hartwig coupling at the C7-Bromo position?
A3: Protecting the indole nitrogen is a common and often effective strategy to prevent complications during cross-coupling reactions.
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Benefits of Protection: N-protection prevents the acidic proton from interfering with the base and the metal catalyst. It can also improve the solubility of the substrate and prevent side reactions at the nitrogen. Electron-withdrawing protecting groups like phenylsulfonyl (PhSO2) or Boc can also modulate the electron density of the indole ring, potentially improving reaction outcomes.[8]
-
Common Protecting Groups: Suitable protecting groups for indoles include Boc, SEM, and sulfonyl derivatives. The choice of protecting group will depend on its stability to the coupling conditions and the ease of its subsequent removal.[10][11][12]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting low yields in the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider a pre-catalyst like a palladacycle. |
| Poor Reagent Quality | Ensure the boronic acid is not degraded (protodeboronation). Use a freshly opened or purified base. | |
| Insufficiently Inert Atmosphere | Ensure the reaction is set up under a strict inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.[1] | |
| Multiple Byproducts | Homocoupling of Boronic Acid | Decrease the reaction temperature. Use a less reactive palladium catalyst/ligand system. |
| Protodeboronation/Dehalogenation | Use a milder base (e.g., K2CO3 instead of Cs2CO3 or KOtBu). Ensure anhydrous conditions if the reaction is sensitive to water.[1] | |
| Sluggish Reaction | Poor Solubility | Try a different solvent system, such as dioxane/water, toluene/water, or DMF.[1] |
| Inappropriate Ligand | Screen different phosphine ligands. For electron-deficient substrates, bulky, electron-rich ligands like SPhos or XPhos may be effective. | |
| NH-Indole Interference | Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) prior to the coupling reaction. |
Low Yield in Buchwald-Hartwig Amination
This guide addresses common issues encountered during the Palladium-catalyzed amination of this compound.
| Issue | Potential Cause | Recommended Solution |
| No Reaction | Catalyst/Ligand Combination | The chosen ligand may not be suitable. For aryl chlorides and electron-deficient aryl bromides, sterically hindered, electron-rich ligands are often required (e.g., tBuXPhos, RuPhos).[13][14] |
| Incorrect Base | The strength of the base is crucial. Strong, non-nucleophilic bases like NaOtBu, K3PO4, or Cs2CO3 are commonly used. The choice can be solvent-dependent.[15] | |
| Low Yield | Catalyst Inhibition | The amine substrate or the indole nitrogen can coordinate to the palladium and inhibit catalysis. Using a protecting group on the indole NH can mitigate this. |
| Beta-Hydride Elimination | This side reaction can occur with amine substrates that have beta-hydrogens, leading to a hydrodehalogenated arene and an imine.[16] Using a chelating ligand or adjusting the reaction temperature may help. | |
| Decomposition | Harsh Conditions | The substrate may be sensitive to the strong base or high temperatures. Try screening milder bases (e.g., K2CO3) or lowering the reaction temperature, which may require a more active catalyst system. |
Decision Pathway for Buchwald-Hartwig Amination
Caption: A decision-making diagram for optimizing Buchwald-Hartwig amination reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of N-Boc-7-Bromo-4-chloro-1H-indole
This protocol provides a starting point for the Suzuki-Miyaura coupling. Optimization may be required based on the specific boronic acid used.
-
Reaction Setup: To a flame-dried Schlenk tube, add N-Boc-7-bromo-4-chloro-1H-indole (1.0 eq.), the arylboronic acid (1.5 eq.), and cesium carbonate (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable ligand if necessary (e.g., SPhos, 10 mol%).
-
Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for N-Alkylation of this compound
This protocol is designed to favor N-alkylation over C3-alkylation.
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous DMF.
-
Deprotonation: Cool the DMF to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Indole Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF to the NaH suspension. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating (e.g., 40-60 °C) may be required for less reactive alkylating agents.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. media.neliti.com [media.neliti.com]
- 13. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
7-Bromo-4-chloro-1H-indole solubility in organic solvents
Technical Support Center: 7-Bromo-4-chloro-1H-indole
Welcome to the technical support center for this compound. This guide provides detailed information on the solubility of this compound in various organic solvents, along with troubleshooting advice and experimental protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a halogenated indole, which is generally a solid at room temperature.[1] Its structure, containing both a polar N-H group capable of hydrogen bonding and a larger, nonpolar aromatic system with halogen substituents, gives it a mixed polarity. This allows it to be soluble in a range of polar aprotic and, to a lesser extent, polar protic and nonpolar organic solvents. Its solubility is typically limited in highly polar solvents like water and in very nonpolar solvents like hexanes.
Q2: I am having difficulty dissolving the compound. What are the first troubleshooting steps I should take?
A2: If you are encountering solubility issues, we recommend the following initial steps:
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Increase the volume of the solvent: The initial concentration might be too high. Try adding more solvent incrementally.
-
Apply gentle heating: Warming the mixture can significantly increase the solubility of many organic compounds. A water bath is a safe way to do this.
-
Use sonication: An ultrasonic bath can help break up solid particles and enhance dissolution.
-
Try a different solvent: If the compound remains insoluble, consulting a solubility chart for a more suitable solvent is recommended. Polar aprotic solvents like DMF and DMSO are often good starting points for compounds of this type.
Q3: Which organic solvents are recommended for initial solubility screening?
A3: For initial screening, it is advisable to test a range of solvents with varying polarities. We suggest starting with:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF). These are often the most effective.
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform.
-
Alcohols: Methanol, Ethanol.
-
Ethers: Diethyl ether.
Q4: Can heating the solvent improve the solubility of this compound?
A4: Yes, in most cases, heating the solvent will increase the solubility of this compound. This is a common technique used to dissolve organic solids. However, be mindful of the solvent's boiling point and the thermal stability of the compound. For most applications, gentle warming in a water bath is sufficient.
Q5: Are there any known incompatible solvents or conditions to avoid?
A5: While there are no broadly incompatible solvents for dissolution, care should be taken with highly reactive reagents. For instance, strong bases could potentially deprotonate the indole N-H. Additionally, when heating, ensure the temperature does not exceed the decomposition temperature of the compound.
Illustrative Solubility Data
Disclaimer: The following data is illustrative and based on the expected properties of similar halogenated indoles. It is intended as a guideline for solvent selection. Actual solubility should be determined experimentally.
| Solvent | Polarity Index | Illustrative Solubility at 25°C (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Generally high solubility. |
| Dimethylformamide (DMF) | 6.4 | > 100 | Generally high solubility. |
| Tetrahydrofuran (THF) | 4.0 | ~ 50 | Good solubility. |
| Dichloromethane (DCM) | 3.1 | ~ 25 | Moderate solubility. |
| Acetone | 5.1 | ~ 20 | Moderate solubility. |
| Acetonitrile (MeCN) | 5.8 | ~ 15 | Moderate solubility. |
| Ethyl Acetate | 4.4 | ~ 10 | Limited solubility. |
| Ethanol | 4.3 | ~ 5 | Low solubility. |
| Methanol | 5.1 | ~ 5 | Low solubility. |
| Toluene | 2.4 | < 1 | Poor solubility. |
| Hexanes | 0.1 | < 0.1 | Insoluble. |
| Water | 10.2 | < 0.1 | Insoluble. |
Troubleshooting Guide
Encountering solubility issues can be a common challenge. The following guide provides a systematic approach to resolving these problems.
References
Technical Support Center: Column Chromatography for Indole Derivative Purification
Welcome to the technical support center for the purification of indole derivatives using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and answer frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for purifying my indole derivative?
A1: The selection of the stationary phase is contingent upon the polarity and stability of your specific indole derivative.[1]
-
Silica Gel: This is the most widely used and versatile stationary phase for normal-phase chromatography. However, its acidic nature can sometimes lead to the degradation of electron-rich or acid-sensitive indoles.[1]
-
Alumina: A viable alternative for indoles that are sensitive to acid. It is available in acidic, neutral, and basic forms, allowing you to match the support to your compound's properties.[1]
-
Reversed-Phase Silica (C8, C18): Ideal for the purification of polar indole derivatives. This technique utilizes a polar mobile phase, typically a mixture of water with methanol or acetonitrile.[1]
-
Functionalized Silica: For challenging separations, phases like amino-functionalized silica can offer different selectivity and enhance the purification of basic indole compounds.[1]
Q2: How do I choose the right mobile phase (eluent) for my separation?
A2: The selection of an appropriate mobile phase is crucial and should be guided by preliminary analysis using Thin-Layer Chromatography (TLC).
-
Optimal Rf Value: Adjust the solvent ratio to achieve an Rf (retention factor) value for your target compound between 0.2 and 0.4 on a TLC plate. This range typically provides the best separation on a column.[1]
-
Solvent Systems: A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1] For more polar compounds, a combination of dichloromethane and methanol may be required.
-
Modifiers for Tailing: If you observe streaking or tailing of spots on your TLC plate, which can be common with basic indoles, the addition of a small amount of a modifier like triethylamine (0.1-1%) or ammonia in methanol can improve the peak shape.[2]
Q3: My indole derivative is colorless. How can I monitor the purification process?
A3: Several techniques are available to visualize colorless indole derivatives on a TLC plate and in the collected fractions:
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UV Light: Most indole derivatives are UV-active due to their aromatic structure and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[1]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will cause most organic compounds, including indoles, to appear as temporary yellow-brown spots.[1]
-
Staining Reagents:
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[1]
-
Potassium Permanganate (KMnO₄): A universal stain that reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.[1]
-
Vanillin or p-Anisaldehyde Stains: These are general-purpose stains that work for a wide variety of functional groups.[1]
-
Troubleshooting Guides
This section addresses common problems encountered during the column chromatography of indole derivatives.
Problem 1: Poor Separation of Compounds
Symptoms:
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Overlapping spots on TLC analysis of fractions.
-
Broad peaks during elution.
-
Co-elution of the desired product with impurities.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | Optimize the eluent polarity based on TLC analysis. If compounds are eluting too quickly (high Rf), decrease the solvent polarity. If they are not moving (low Rf), gradually increase the polarity. |
| Column Overloading | Use an appropriate amount of crude material for the column size. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Poor Column Packing | Ensure the column is packed uniformly without any cracks or air bubbles. Cracks can lead to channeling, where the solvent and sample bypass the stationary phase, resulting in poor separation.[3] |
| Sample Loading Technique | Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow band. If the sample is not soluble in the mobile phase, consider dry loading.[4] |
Problem 2: Compound is Not Eluting from the Column
Symptoms:
-
No sign of the desired product in the collected fractions, even after flushing with a highly polar solvent.
Possible Causes & Solutions:
| Cause | Solution |
| Compound Decomposition on Silica | Some indole derivatives can be unstable on acidic silica gel.[5] Test for stability by spotting the compound on a TLC plate and letting it sit for a few hours before eluting. If decomposition occurs, consider using a deactivated silica gel (by adding triethylamine to the eluent), alumina, or reversed-phase chromatography.[2][5] |
| Incorrect Solvent System | The mobile phase may not be polar enough to elute the compound. Gradually increase the polarity of the eluent. For very polar compounds, using a solvent system containing methanol or even a small percentage of acetic acid (if the compound is stable) might be necessary. |
| Compound is Highly Insoluble | The compound may have precipitated at the top of the column. Try using a stronger solvent for loading or consider a different chromatography technique. |
Problem 3: Streaking or Tailing of the Compound Band
Symptoms:
-
The compound elutes over a large number of fractions, leading to dilute solutions and poor separation from nearby impurities.
-
Tailing of spots is observed on TLC analysis.
Possible Causes & Solutions:
| Cause | Solution |
| Interaction with Acidic Silica | The basic nitrogen in the indole ring can interact strongly with the acidic silanol groups on the silica surface.[6] |
| Use of a Basic Modifier | Add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of concentrated ammonia to your eluent to neutralize the acidic sites on the silica gel.[2] |
| Change of Stationary Phase | Switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography.[1] |
Quantitative Data Summary
| Parameter | Normal-Phase Chromatography (Silica Gel) | Reversed-Phase Chromatography (C18) |
| Typical Mobile Phases | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Water/Methanol, Water/Acetonitrile |
| Mobile Phase Modifiers | Triethylamine (0.1-1%), Acetic Acid (0.1-1%) | Trifluoroacetic Acid (TFA) (0.1%), Formic Acid (0.1%) |
| Typical Loading Capacity | 1-10% of silica gel weight (highly dependent on separation difficulty) | 0.1-5% of stationary phase weight |
| General Recovery Yield | 70-95% (can be lower for sensitive compounds) | >85% (generally higher due to less interaction) |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography of a Moderately Polar Indole Derivative
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 90:10 Hexane:Ethyl Acetate).
-
Column Packing: Plug the bottom of a glass column with a small piece of cotton or glass wool and add a thin layer of sand. Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[3] Allow the silica to settle, ensuring the solvent level remains above the silica bed.
-
Sample Loading: Dissolve the crude indole derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica bed with a pipette.
-
Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Analysis and Recovery: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Reversed-Phase Flash Chromatography of a Polar Indole Derivative
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable polar solvent like methanol, acetonitrile, or DMSO.[6]
-
Column Equilibration: Equilibrate a pre-packed C18 flash column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile).[6]
-
Sample Loading: Load the dissolved sample onto the column.
-
Gradient Elution: Elute the column using a gradient of increasing organic solvent (e.g., from 5% to 100% acetonitrile in water).[6]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent to recover the product.
Protocol 3: Ion-Exchange Chromatography for Charged Indole Derivatives
-
Resin and Buffer Selection: Choose a cation-exchange resin for positively charged indoles (e.g., at low pH) or an anion-exchange resin for negatively charged indoles (e.g., at high pH). Select an appropriate buffer system for equilibration and elution.
-
Column Packing and Equilibration: Pack the column with the chosen ion-exchange resin and equilibrate it by washing with 5-10 column volumes of the starting buffer.
-
Sample Loading: Dissolve the sample in the starting buffer and load it onto the column.
-
Washing: Wash the column with the starting buffer to remove any unbound impurities.[7]
-
Elution: Elute the bound indole derivative by changing the pH of the buffer to neutralize the charge on the compound or the resin, or by increasing the salt concentration of the buffer to compete for the binding sites.[7]
-
Fraction Collection and Desalting: Collect fractions and monitor for the presence of the product. If a high salt concentration was used for elution, the collected fractions will need to be desalted, for example, by dialysis or reversed-phase SPE.
Visualization of Workflows and Logic
General Workflow for Column Chromatography Purification
Caption: General experimental workflow for column chromatography.
Troubleshooting Logic for Poor Separation
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. chromtech.com [chromtech.com]
Technical Support Center: Synthesis of 7-Bromo-4-chloro-1H-indole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-4-chloro-1H-indole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route: the direct bromination of 4-chloro-1H-indole.
Q1: The bromination of 4-chloro-1H-indole yields a mixture of isomers instead of the desired 7-bromo product. How can I improve the regioselectivity?
A1: Achieving high regioselectivity for the 7-position is a common challenge. The outcome of the bromination is highly dependent on the reaction conditions. Here are key parameters to control:
-
Brominating Agent: While various brominating agents can be used, N-Bromosuccinimide (NBS) is often preferred for its milder reactivity compared to liquid bromine, which can lead to over-bromination and the formation of multiple isomers.
-
Solvent: The choice of solvent plays a crucial role. Non-polar solvents like dichloromethane (DCM) or chloroform at low temperatures can favor bromination at the 7-position. Polar aprotic solvents like dimethylformamide (DMF) can sometimes lead to different selectivity and should be used with caution.
-
Temperature: Running the reaction at low temperatures, typically between -78 °C and 0 °C, is critical to control the reaction rate and improve selectivity. A sudden increase in temperature can lead to the formation of undesired isomers.
-
Reaction Time: Monitor the reaction progress closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Prolonged reaction times can lead to the formation of di-brominated and other side products.
Table 1: Effect of Reaction Conditions on Regioselectivity of Bromination
| Parameter | Condition Favoring 7-Bromo Isomer | Potential Undesired Outcome |
| Brominating Agent | N-Bromosuccinimide (NBS) | Over-bromination with Br₂ |
| Solvent | Dichloromethane (DCM), Chloroform | Mixture of isomers in polar solvents |
| Temperature | -78 °C to 0 °C | Decreased selectivity at higher temperatures |
| Reaction Time | Monitored to completion (typically 1-3 hours) | Formation of poly-brominated products |
Q2: I am observing significant amounts of a di-brominated product. How can I prevent this?
A2: The formation of di-brominated side products is a result of over-bromination. To minimize this:
-
Stoichiometry: Use a slight excess, but no more than 1.1 equivalents, of the brominating agent (e.g., NBS).
-
Slow Addition: Add the brominating agent slowly to the reaction mixture, preferably as a solution, to maintain a low concentration of the brominating species at all times.
-
Low Temperature: Maintain a low reaction temperature throughout the addition and the entire reaction time.
Q3: My final product is difficult to purify from the starting material and isomeric impurities. What purification strategies are effective?
A3: Purification of halogenated indoles can be challenging due to their similar polarities.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) and gradually increasing the polarity, can effectively separate the isomers. Careful monitoring of fractions by TLC is essential.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexane) can be an effective way to remove minor impurities and enrich the desired isomer.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A frequently employed method is the direct electrophilic bromination of commercially available 4-chloro-1H-indole using a brominating agent like N-Bromosuccinimide (NBS). The key to this synthesis is controlling the regioselectivity to favor the introduction of the bromine atom at the 7-position of the indole ring.
Q2: What are the most likely side products in the bromination of 4-chloro-1H-indole?
A2: The primary side products are other positional isomers of bromo-4-chloro-1H-indole. Based on the directing effects of the substituents and the inherent reactivity of the indole nucleus, the most probable isomeric impurities are:
- 5-Bromo-4-chloro-1H-indole
- 6-Bromo-4-chloro-1H-indole
- 3-Bromo-4-chloro-1H-indole
Additionally, di-brominated products can form if the reaction is not carefully controlled.
Q3: How can I confirm the identity and purity of my this compound product?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the indole ring. The coupling patterns and chemical shifts of the aromatic protons are distinct for each isomer.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify any isomeric impurities.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Bromination of 4-chloro-1H-indole
Materials:
-
4-chloro-1H-indole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 4-chloro-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous DCM.
-
Add the NBS solution dropwise to the cooled solution of 4-chloro-1H-indole over a period of 30 minutes, ensuring the temperature remains below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the this compound.
Visualizations
Caption: Synthetic route to this compound.
Caption: Formation of potential side products.
Technical Support Center: Purification of 7-Bromo-4-chloro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 7-Bromo-4-chloro-1H-indole.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has a pink or brownish tint. What is the likely cause and how can I address it?
A1: A pink or brownish discoloration in indole compounds often indicates the presence of oxidation or polymeric impurities. Exposure to air and light can accelerate this process. It is recommended to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place. The color change suggests impurities that may require removal by recrystallization or column chromatography.
Q2: What are the common impurities I should expect in my crude this compound?
A2: Without specific knowledge of the synthetic route used, common impurities in indole syntheses can include:
-
Starting materials: Unreacted precursors from the synthesis.
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Isomeric impurities: Regioisomers formed during bromination or cyclization steps.
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Dehalogenated byproducts: For instance, 7-bromo-1H-indole or 4-chloro-1H-indole, which can arise from side reactions.
-
Oxidation and polymerization products: As mentioned, these often appear as colored impurities.
Q3: Can I purify this compound without using column chromatography?
A3: Yes, recrystallization is a viable and often preferred method for purifying crystalline solids like this compound, especially on a larger scale. A related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, has been purified to high levels (96-98%) by treatment with a methanol/water mixture, suggesting that a similar solvent system could be effective.[1]
Q4: What should I consider when choosing a recrystallization solvent?
A4: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. It is crucial to perform small-scale solvent screening to identify the optimal solvent or solvent mixture.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in hot solvent. | The solvent is not suitable (compound is insoluble). | - Try a different solvent with a different polarity. - Increase the volume of the solvent gradually, but avoid excessive dilution. |
| Compound oils out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities. | - Lower the temperature at which the compound dissolves by using a lower-boiling solvent or a mixed solvent system. - Try adding a small seed crystal of pure product to induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated, or crystallization is slow to initiate. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal. - Cool the solution in an ice bath or refrigerator. |
| Low recovery of pure product. | The compound has significant solubility in the cold solvent, or too much solvent was used. | - Use the minimum amount of hot solvent necessary for dissolution. - Cool the crystallization mixture for a longer period or at a lower temperature. - Consider a different solvent in which the compound is less soluble when cold. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | The solvent system (eluent) is not optimal. | - Perform Thin Layer Chromatography (TLC) first to determine an appropriate solvent system. Aim for an Rf value of 0.2-0.4 for the desired compound. - Use a less polar solvent system for better retention on the column. - Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| The compound does not move from the origin (streaks). | The compound is strongly adsorbed to the stationary phase, or it is insoluble in the eluent. | - Increase the polarity of the eluent. For indoles, adding a small amount of a more polar solvent like methanol or ethyl acetate to a non-polar solvent like hexane or dichloromethane can be effective. - Consider using a different stationary phase, such as alumina (neutral or basic), if the compound is sensitive to the acidic nature of silica gel. |
| The compound elutes too quickly (with the solvent front). | The eluent is too polar. | - Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent in your mixture. |
| Product fractions are contaminated with a closely eluting impurity. | The chosen solvent system provides insufficient resolution. | - Use a shallower polarity gradient during elution. - Try a different solvent combination that may interact differently with the product and impurity. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Screening (Small Scale):
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
Add a few drops of a different solvent (e.g., hexane, toluene, ethyl acetate, ethanol, methanol, or mixtures like methanol/water) to each test tube.
-
Observe the solubility at room temperature.
-
Gently heat the test tubes with sparingly soluble contents to determine if the compound dissolves completely.
-
Allow the clear, hot solutions to cool to room temperature and then in an ice bath to observe crystal formation.
-
-
Recrystallization Procedure (Based on Screening):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the compound.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Column Chromatography of this compound
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures in different ratios) to find a system that gives good separation and an Rf value of ~0.3 for the product.
-
-
Column Preparation (Slurry Method):
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the solvent level drop below the top of the silica bed.
-
-
Sample Loading and Elution:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica bed.
-
Add a thin layer of sand on top of the sample layer.
-
Begin elution with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Purity and Yield after Different Purification Methods (Hypothetical Data)
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Methanol/Water) | 85 | 98 | 75 |
| Column Chromatography (Hexane/EtOAc) | 85 | >99 | 60 |
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Optimizing Bromoindole Functionalization
Welcome to the Technical Support Center for optimizing the functionalization of bromoindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with a bromoindole is resulting in a low yield or failing completely. What are the most common causes?
A1: Low conversion in palladium-catalyzed cross-coupling reactions involving bromoindoles can stem from several factors. Key areas to investigate include catalyst deactivation, suboptimal reaction conditions, and the purity of your starting materials. The indole nitrogen, in particular, can sometimes coordinate to the palladium catalyst, leading to inhibition.[1] Additionally, issues with ligand stability, solvent purity, and the choice of base can all negatively impact the reaction's efficiency.[1] For Suzuki reactions, ensuring your catalyst system is active and that the reaction is rigorously degassed to prevent catalyst decomposition is crucial.[2]
Q2: I'm observing a significant amount of debromination, resulting in indole as a major byproduct. How can I prevent this?
A2: Debromination is a common side reaction, particularly in Suzuki-Miyaura coupling. The acidic N-H proton of the indole can be deprotonated by the base, increasing the electron density of the indole ring and making the C-Br bond more susceptible to reductive cleavage.[2] The most effective way to prevent this is by protecting the indole nitrogen with a suitable protecting group, such as Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxy)methyl).[2][3] Even with N-protection, the presence of hydride sources from impurities in solvents or reagents can cause reductive debromination, so using high-purity, anhydrous solvents is essential.[2][3]
Q3: My thin-layer chromatography (TLC) plate shows multiple side products. What are they likely to be and how can I minimize them?
A3: Besides debromination, other side reactions can reduce the yield of your desired product. In Suzuki couplings, homocoupling of the boronic acid to form a biaryl compound is common, often promoted by the presence of oxygen or high catalyst loadings.[2] Thoroughly degassing your reaction mixture and solvents can help minimize this.[2] Another side reaction is protodeboronation, the replacement of the boronic acid group with a hydrogen atom, which can be an issue with certain boronic acids, especially in the presence of water.[2] Using high-quality, fresh boronic acid or a boronic ester can suppress this side reaction.[2] In Sonogashira couplings, the primary side reaction is the homocoupling of the alkyne (Glaser coupling), which can be minimized by running the reaction under anaerobic conditions and considering a copper-free protocol.[4]
Q4: How do I choose the optimal catalyst, ligand, base, and solvent for my bromoindole coupling reaction?
A4: The ideal reaction conditions are highly dependent on the specific coupling reaction and the substrates involved. A systematic screening of conditions is often necessary.[2][5][6] For Suzuki reactions with 5-bromoindole, Pd(dppf)Cl₂ is a robust catalyst, often used with bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ in solvent systems like Dioxane/H₂O or THF/H₂O.[2][7] In Heck reactions, the choice of phosphine ligand is critical as it stabilizes the palladium catalyst and influences reactivity.[1] For Buchwald-Hartwig aminations, bulky phosphine ligands are often required for coupling aryl chlorides, and strong bases like NaOt-Bu are commonly used.[8][9]
Q5: I see a black precipitate forming in my reaction. What is it and what should I do?
A5: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and aggregation of the Pd(0) catalyst.[1][4] This can be caused by high temperatures, the absence of a stabilizing ligand, or impurities (including oxygen) in the reaction mixture.[1][4] To prevent this, ensure you are using a suitable stabilizing phosphine ligand, avoid excessive temperatures, and use pure, degassed reagents and solvents.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or No Product Yield
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4", fontcolor="#202124"];
} enddot Caption: Troubleshooting flowchart for low-yield Suzuki couplings.
Heck Coupling
Issue: Catalyst Deactivation (Palladium Black Formation)
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4", fontcolor="#202124"];
} enddot Caption: Troubleshooting guide for catalyst deactivation in Heck reactions.
Sonogashira Coupling
Issue: Low Reactivity and/or Alkyne Homocoupling
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4", fontcolor="#202124"];
} enddot Caption: Troubleshooting logic for Sonogashira coupling reactions.
Data Presentation: Comparative Reaction Conditions
Table 1: Suzuki-Miyaura Coupling Conditions for Bromoindoles
| Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5,7-dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | 91[10] |
| 5,7-dibromo-3-formylindole | Indole-5-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | 77[10] |
| 6-Chloroindole | Phenylboronic acid | XPhos-Pd-G2 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97[10] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 2 | High[7] |
Table 2: Heck Reaction Conditions for 5-Bromoindole
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) |
| Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95[11] |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97[11] |
| Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 h | High[11][12] |
| Styrene | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N (2) | MeCN/H₂O (10:1) | 80 | - | High[11] |
Table 3: Ullmann Coupling of Bromoindoles with Indole
| Bromoindole Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Protected 4-bromoindole | CuI | N,N'-dimethylethylenediamine | K₂CO₃ | Dioxane | 130 | Quantitative[13] |
| Protected 6-bromoindole | CuI | N,N'-dimethylethylenediamine | K₂CO₃ | Dioxane | 130 | Quantitative[13] |
| Protected 7-bromoindole | CuI | N,N'-dimethylethylenediamine | K₂CO₃ | Dioxane | 130 | 51[13] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Bromoindoles
This is a generalized procedure and optimization may be required for specific substrates.[10][14]
-
Reaction Setup : To a flame-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the N-protected bromoindole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).[2][10]
-
Inert Atmosphere : Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes. This can be done by evacuating and backfilling the vessel three times.[14]
-
Solvent Addition : Add the degassed solvent(s) (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.[14]
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time.[14]
-
Monitoring : Monitor the reaction progress by TLC, GC, or LC-MS.[10]
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]
dot graph G { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4", fontcolor="#202124"];
} enddot Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.[2]
General Protocol for Microwave-Assisted Heck Reaction
This protocol is based on the Heck reaction of 5-bromoindole with styrene.[11]
-
Reaction Setup : To a microwave reaction vial containing a magnetic stir bar, add 5-bromoindole (1.0 equiv), sodium carbonate (4.0 equiv), sodium tetrachloropalladate(II) (5 mol%), and SPhos (15 mol%).[11]
-
Inert Atmosphere : Purge the vial with argon for 5 minutes.[11]
-
Reagent Addition : Add the acetonitrile-water (1:1) solvent mixture, followed by the addition of styrene (1.2-1.5 equiv).[11]
-
Sealing : Securely seal the vial with a cap.[11]
-
Microwave Irradiation : Place the sealed vial into the microwave reactor and heat the reaction mixture to 150 °C for 15-30 minutes.[11]
-
Workup - Filtration : After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst.[11]
-
Workup - Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.[11]
-
Workup - Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[11]
-
Purification : Purify the resulting crude product by flash column chromatography on silica gel.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Preventing decomposition of indole compounds during purification.
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the decomposition of indole compounds during purification. Indole and its derivatives are susceptible to degradation, particularly through oxidation, which can be initiated by exposure to air, light, and acidic conditions. This often results in the formation of colored impurities, ranging from pink to brown, compromising the purity and activity of the compound.
Frequently Asked questions (FAQs)
Q1: My purified indole compound, which was initially a white solid, is turning pink or brown upon storage. What is causing this and how can I prevent it?
A1: This discoloration is a common indicator of oxidation. To ensure the long-term stability of your purified indole, you should store it in a sealed vial under an inert atmosphere, such as nitrogen or argon. It is also crucial to protect the compound from light by using an amber vial or by wrapping the vial in aluminum foil. For extended storage, keeping the compound at low temperatures (2-8°C or -20°C) is recommended.[1]
Q2: I'm observing a color change (pink, brown, or purple) in my fractions during silica gel column chromatography, even though the initial TLC spot was clean. What is happening?
A2: Indole compounds, especially those with electron-rich substituents, can be sensitive to the acidic nature of standard silica gel, which can lead to degradation or polymerization.[1] The presence of oxygen can also contribute to oxidation and the observed color change.
Q3: How can I minimize decomposition during silica gel chromatography?
A3: There are several strategies to mitigate degradation on silica gel:
-
Deactivate the Silica: Neutralize the acidic sites on the silica gel by preparing a slurry of the silica in your eluent containing a small amount of a base, such as 1% triethylamine or ammonia. Running the column with 0.5-1% triethylamine in the mobile phase can also prevent degradation.[1]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina for compounds that are highly sensitive to acid.[1]
-
Work Efficiently: Minimize the time your compound spends on the column. Have all your fractions and subsequent eluents prepared in advance to run the chromatography as quickly as possible.[1]
-
Use an Inert Atmosphere: For highly sensitive indoles, running the column under a nitrogen or argon atmosphere can help prevent oxidation.[1]
Q4: When should I consider using an antioxidant during purification?
A4: The use of an antioxidant is advisable under the following circumstances:
-
When the indole compound is known to be highly susceptible to oxidation.
-
If the purification process is lengthy.
-
When using solvents that have not been deoxygenated.
-
If the purification involves conditions that promote oxidation, such as elevated temperatures.
Q5: What are the most common antioxidants used to stabilize indole compounds?
A5: Butylated hydroxytoluene (BHT) and ascorbic acid are frequently used to stabilize organic compounds, including indoles. The choice between them depends on the specific indole derivative and the solvent system. It is important to ensure that the chosen antioxidant does not interfere with downstream applications.
Troubleshooting Guides
Issue 1: Product Degradation During Column Chromatography
Symptom: Your product appears as a single, clean spot on the initial TLC plate, but the collected fractions from the column are colored (pink, brown, or purple) and TLC analysis of these fractions shows multiple spots, indicating decomposition.
Cause: The acidic nature of silica gel is likely causing degradation of your acid-sensitive indole compound. Oxidation due to exposure to air can also be a contributing factor.[1]
Solutions:
-
Deactivate the Silica Gel: Before loading your compound, flush the packed column with your starting eluent containing 1% triethylamine. This will neutralize the acidic silanol groups. It is also recommended to include 0.5-1% triethylamine in your eluent throughout the purification process.[1]
-
Switch to Alumina: For highly acid-sensitive indoles, using neutral or basic alumina as the stationary phase is a good alternative to silica gel.[1]
-
Minimize Time on the Column: Be prepared and run the column as efficiently as possible to reduce the contact time between your compound and the stationary phase.[1]
-
Consider Alternative Purification Methods: If column chromatography continues to cause degradation, recrystallization (if your compound is a solid with >85-90% purity) or preparative HPLC may be better options.[1]
Issue 2: Color Change During Solvent Removal (Rotary Evaporation)
Symptom: The purified fractions are colorless or pale yellow, but the resulting solid/oil turns pink or brown after removing the solvent on a rotary evaporator.
Cause: This is likely due to oxidation, which is accelerated by the combination of air (if the vacuum is not perfect) and heat.
Solutions:
-
Use an Antioxidant: Add a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your combined fractions before evaporation.
-
Avoid Excessive Heat: Use the lowest possible temperature on the water bath that still allows for efficient solvent removal.
-
Inert Atmosphere: After evaporation, immediately place the flask under an inert atmosphere (nitrogen or argon) while it cools.
Data Presentation
Table 1: Purity and Yield of Indole Through a Multi-Step Purification Process
This table illustrates the change in purity and yield of indole from wash oil through a sequential purification process involving methanol extraction (ME), n-hexane re-extraction (HRE), and n-hexane solute crystallization (HSC).
| Purification Step | Purity (wt%) | Yield (%) |
| Wash Oil (Starting Material) | 5.75 | 100 |
| Methanol Extraction | - | - |
| n-Hexane Re-extraction | 73.3 | - |
| n-Hexane Solute Crystallization | 99.5 | 57.5 |
Data adapted from a study on the purification of indole from wash oil. The yield for the crystallization step is based on the indole-concentrated oil.[2]
Table 2: Comparative Antioxidant Activity of Indole Derivatives
The antioxidant capacity of indole derivatives can vary significantly based on their substitution pattern. This table provides the 50% inhibitory concentration (IC50) values from DPPH and ABTS radical scavenging assays for several indole derivatives compared to standard antioxidants. Lower IC50 values indicate higher antioxidant activity.
| Compound/Standard | DPPH IC50 (µM) | ABTS IC50 (µM) |
| Indole Derivatives | ||
| Melatonin | 125 | 4 |
| 5-Hydroxy-L-tryptophan | 3.196 | 8.69 |
| L-Tryptophan | 9510 | 891 |
| Standard Antioxidants | ||
| Vitamin C (Ascorbic Acid) | 65 | 15.5 |
| Trolox | Not Reported | 15.5 |
This data is compiled from multiple sources and serves as a comparative guide.[3]
Experimental Protocols
Protocol 1: Flash Column Chromatography of an Indole Derivative
This protocol provides a general procedure for the purification of an indole derivative using flash column chromatography with precautions to prevent decomposition.
1. Stationary and Mobile Phase Selection:
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The target Rf value for the desired indole compound should be around 0.3. A common solvent system is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[4] To prevent degradation of acid-sensitive indoles, add 1% triethylamine to the mobile phase.[4]
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform, bubble-free bed.
-
Add a thin layer of sand to the top of the silica gel to prevent disturbance when adding solvent.[4]
3. Sample Loading:
-
Wet Loading: Dissolve the crude indole derivative in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane if necessary) and carefully pipette the solution onto the top of the silica gel.[4]
-
Dry Loading: For less soluble compounds, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting with the least polar solvent mixture, gradually increasing the polarity according to your TLC analysis.
-
Collect fractions and monitor their contents by TLC.
5. Visualization:
-
Most indole derivatives are UV-active and can be visualized as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).[5]
-
For further visualization, Ehrlich's reagent (p-dimethylaminobenzaldehyde) can be used as a specific stain for indoles, typically producing blue or purple spots.[5]
Protocol 2: Recrystallization of an Indole Compound
This protocol describes a general method for purifying a solid indole compound by recrystallization.
1. Solvent Selection:
-
On a small scale, test various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, toluene, or water) and solvent mixtures to find a system where the indole compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[6]
2. Dissolution:
-
Place the crude indole compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the compound completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the solvent's boiling point.[4]
3. Decolorization (Optional):
-
If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[4]
4. Hot Filtration (Optional):
-
If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[4]
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
6. Isolation, Washing, and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[4]
-
Dry the purified crystals in a drying oven at a moderate temperature or in a vacuum desiccator to a constant weight.[6]
Protocol 3: N-Boc Protection of an Indole
This protocol describes a method for protecting the nitrogen of the indole ring with a tert-butyloxycarbonyl (Boc) group, which can enhance stability during subsequent reactions and purification.
1. Reaction Setup:
-
Dissolve the indole compound in a suitable dry solvent (e.g., methanol).
-
To this solution, add a catalytic amount of sodium methoxide (NaOMe).
2. Deprotection:
-
Stir the reaction mixture at ambient temperature. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography.[7]
Visualizations
Signaling Pathway
Indole derivatives are crucial in various biological signaling pathways. For instance, novel indole derivatives have been developed as inhibitors of the STING (stimulator of interferon genes) pathway, which is involved in the innate immune response.[1][7] The stability and purity of these compounds are paramount for accurate biological evaluation and potential therapeutic use. Decomposition could lead to a loss of activity or the introduction of artifacts in experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. The performance and pathway of indole degradation by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Indole: a signaling molecule or a mere metabolic byproduct that alters bacterial physiology at a high concentration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole signalling contributes to the stable maintenance of Escherichia coli multicopy plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of indole derivatives as STING degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Halogenated Indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of halogenated indoles.
Frequently Asked Questions (FAQs)
Peak Shape Problems
Q1: Why are my peaks for halogenated indoles tailing?
Peak tailing, where a peak's trailing edge is drawn out, is a common problem when analyzing nitrogen-containing heterocyclic compounds like indoles.[1][2] The primary cause is often secondary interactions between the basic indole compounds and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2][3]
Troubleshooting Steps:
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3) ensures that the acidic silanol groups are fully protonated, minimizing their interaction with basic analytes.[1][4]
-
Use a Highly Deactivated/End-Capped Column: Modern columns are often "end-capped," meaning the residual silanols are chemically bonded with a small silylating agent to make them inert. Using a fully end-capped column can significantly reduce tailing.[1][3]
-
Add a Competing Base: Incorporating a small amount of a basic additive, like triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak shape for basic compounds.[5]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.[4][6] Try reducing the sample concentration or injection volume.
-
Investigate Extra-Column Effects: Tailing can also be caused by physical issues such as excessive tubing length or dead volume in fittings between the injector, column, and detector.[3][7]
Resolution and Selectivity Issues
Q2: I'm having trouble separating two closely related halogenated indole isomers. How can I improve the resolution?
Achieving separation between structurally similar isomers requires optimizing the method's selectivity (α) and efficiency (N).
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Change Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, switching to the other can alter the elution order and improve separation.[5]
-
Adjust pH: For ionizable compounds like indoles, slight changes in the mobile phase pH can significantly impact retention and selectivity.[5]
-
Modify Temperature: Adjusting the column temperature can influence separation. Trying temperatures 10-15°C higher or lower may improve resolution.[8]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.
-
Pentafluorophenyl (PFP) or Phenyl Phases: These phases offer alternative selectivity for halogenated and aromatic compounds through π-π interactions, which can be effective for separating isomers.[8][9]
-
Cyano (CN) Phases: A cyano phase provides different selectivity and can be useful for polar compounds.[10]
-
Retention Time and Reproducibility
Q3: My retention times are shifting from one run to the next. What could be the cause?
Inconsistent retention times are a common sign of instability in the HPLC system or method.[6]
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently for each run. Small variations in solvent ratios or pH can cause shifts.[11][12] Degas the mobile phase thoroughly to prevent air bubbles.[13]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This may require flushing with 10-20 column volumes of the new mobile phase.[14][15]
-
Temperature Control: Use a column oven to maintain a constant, stable temperature, as fluctuations can affect retention times.[11][14]
-
Pump Performance: Check for leaks in the pump or fluctuations in pressure, which indicate an inconsistent flow rate.[6][12] Worn pump seals may need replacement.[6]
-
Column Aging: Over time, the stationary phase can degrade, leading to retention time drift.[11] If the column is old or has been used extensively, it may need to be replaced.
Sample Integrity
Q4: I suspect my halogenated indole is degrading during analysis. How can I confirm and prevent this?
On-column degradation can occur, especially with sensitive compounds, and may be catalyzed by the stationary phase itself.[16][17]
Troubleshooting Steps:
-
Confirm Degradation: Compare the chromatogram of a freshly prepared sample with one that has been sitting in the autosampler. If new peaks appear over time, degradation is likely. An LC-MS analysis can help identify if the new peaks are degradation products.[16]
-
Modify Mobile Phase: The addition of an acid (e.g., 0.1% acetic or formic acid) to the mobile phase can sometimes stabilize acid-labile compounds.[16]
-
Reduce Column Exposure Time: If degradation is catalyzed by the stationary phase, reducing the analysis time can help. This can be achieved by increasing the flow rate or using a shorter column.[16]
-
Use a Different Column: Columns with highly inert surfaces (e.g., those with silica-hydride surfaces) can be less hydrolytically active and may prevent degradation of sensitive compounds.[17]
Data Presentation
Table 1: Common Mobile Phase Additives for Indole Analysis
| Additive | Typical Concentration | Purpose | Reference |
| Formic Acid | 0.1% | Provides acidic conditions for good peak shape; MS-compatible. | [18] |
| Trifluoroacetic Acid (TFA) | 0.1% | Strong acid for good peak shape, but can cause ion suppression in MS. | [19] |
| Acetic Acid | 0.1% - 1.0% | A weaker acid that can improve the resolution of acidic compounds. | [20] |
| Triethylamine (TEA) | 0.1% - 0.5% | A basic additive used to mask active silanol sites and reduce peak tailing for basic analytes. | [5] |
Table 2: Stationary Phase Selection Guide for Halogenated Indoles
| Stationary Phase | Primary Interaction | Best For | Reference |
| C18 (Octadecyl) | Hydrophobic | General-purpose separation of nonpolar to moderately polar compounds. A good starting point. | [10] |
| C8 (Octyl) | Hydrophobic | Similar to C18 but with less retention; useful for faster separations of hydrophobic compounds. | [10] |
| Phenyl | π-π Interactions, Hydrophobic | Compounds containing aromatic rings. Can provide unique selectivity for isomers. | [9][10] |
| Pentafluorophenyl (PFP) | Multiple (π-π, dipole-dipole, hydrophobic) | Offers alternative selectivity, particularly for halogenated compounds and positional isomers. | [9] |
| Cyano (CN) | Dipole-Dipole, Weak Hydrophobic | Can be used in both reversed-phase and normal-phase modes; offers different selectivity for polar compounds. | [9][10] |
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis
This protocol outlines a standard procedure for preparing solid samples of halogenated indoles for HPLC analysis.[5]
-
Weighing: Accurately weigh a suitable amount of the solid sample.
-
Dissolution: Dissolve the sample in a predetermined volume of a solvent that is compatible with the initial mobile phase conditions (e.g., methanol, acetonitrile, or a mixture of the mobile phase). Use only HPLC-grade solvents.
-
Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Dilution: Dilute the stock solution to the desired final concentration for analysis. The final concentration should be within the linear range of the detector to avoid column overload.[21]
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter directly into an HPLC vial to remove any particulates that could clog the column.[21][22]
-
Storage: If not analyzed immediately, store the prepared samples at low temperatures to prevent degradation.[21]
Protocol 2: General Reversed-Phase HPLC Method Setup
This protocol provides a starting point for developing a separation method for halogenated indoles.
-
Column Selection: Begin with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).[5]
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
Filter both solvents and degas thoroughly.[13]
-
-
Scouting Gradient Run: Perform a broad gradient run to determine the approximate elution conditions.[5]
-
Flow Rate: 1.0 mL/min
-
Gradient: 5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 10 minutes.
-
-
Method Optimization: Based on the scouting run, optimize the gradient to achieve a resolution of >1.5 between the peaks of interest. Adjust the gradient slope or introduce isocratic holds as needed. The retention factor (k') for the main peaks should ideally be between 2 and 10.[5]
-
Detection: Use a UV detector set at an appropriate wavelength for indoles (e.g., 280 nm). A Diode Array Detector (DAD) can be used to perform peak purity analysis.[5]
Mandatory Visualizations
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Selection Guide for HPLC Columns - Hawach [hawachhplccolumn.com]
- 11. uhplcs.com [uhplcs.com]
- 12. labcompare.com [labcompare.com]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
- 18. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. cetjournal.it [cetjournal.it]
- 20. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 22. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Regioselective Indole Bromination
Welcome to the technical support center for the regioselective bromination of indole derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis of brominated indoles.
Frequently Asked Questions (FAQs)
Q1: Why is the C3 position of indole preferentially brominated in electrophilic substitution reactions?
A1: The electrophilic attack at the C3 position of the indole ring is electronically favored because it proceeds through a more stable cationic intermediate (a σ-complex). In this intermediate, the positive charge is delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the benzene ring.[1] In contrast, an attack at the C2 position leads to a less stable intermediate where the aromaticity of the benzene ring is compromised in some resonance structures.[1] This inherent electronic preference renders the C3 position the most nucleophilic and, therefore, the most reactive towards electrophiles.[1]
Q2: How can I achieve selective bromination at the C2 position of an indole?
A2: While C3 is the kinetically favored position for bromination, C2-selective bromination can be achieved. A common strategy is to block the C3 position with a substituent. If the C3 position is already occupied, electrophilic attack is often directed to the C2 position.[1][2] Additionally, employing specific directing groups on the indole nitrogen (N1) can facilitate C2 functionalization.[1] In some cases, transition-metal catalysis, for example with palladium, can also direct bromination to the C2 position.[1][3]
Q3: What are the common side products in indole bromination, and how can they be minimized?
A3: Common side products include di- and poly-brominated indoles, which arise from the use of excess brominating agent or poorly controlled reaction conditions.[4] Oxidation of the indole ring can also lead to the formation of oxindole byproducts.[4][5] To minimize these side reactions, it is crucial to carefully control the stoichiometry of the brominating agent, maintain a low reaction temperature, and ensure slow addition of the reagent.[4]
Q4: How does the choice of brominating agent affect regioselectivity?
A4: Different brominating agents can exhibit varying degrees of reactivity and selectivity. N-Bromosuccinimide (NBS) is a widely used reagent that is generally milder and easier to handle than elemental bromine (Br₂).[6][7] The choice between NBS, Br₂, and other reagents like 1,3-dibromo-5,5-dimethylhydantoin can influence the regiochemical outcome, and the optimal agent may vary depending on the specific indole substrate and desired product.[8]
Q5: Can I directly brominate the benzene ring of an indole?
A5: Direct bromination of an unprotected indole typically occurs on the electron-rich pyrrole ring (primarily at C3).[4] To achieve bromination on the benzene ring (e.g., at C5 or C6), the pyrrole ring's reactivity must be suppressed. This is commonly accomplished by protecting the indole nitrogen, for example, with an acetyl or sulfonyl group, which deactivates the pyrrole ring towards electrophilic attack and directs bromination to the benzene moiety.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your indole bromination experiments.
Issue 1: Poor Regioselectivity - A Mixture of C2, C3, and/or Polybrominated Products is Obtained
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High | High temperatures can reduce selectivity. Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) to favor the kinetically controlled product.[7][9] |
| Incorrect Solvent | The polarity of the solvent can significantly impact regioselectivity. Screen a range of solvents with varying polarities (e.g., THF, DMF, CH₂Cl₂, CCl₄) to find the optimal conditions for your substrate.[7][10] |
| Suboptimal Brominating Agent | The reactivity of the brominating agent is critical. If using a highly reactive agent like Br₂, consider switching to a milder one such as NBS.[8] |
| Slow Isomerization | In some cases, the initially formed product may rearrange. Monitor the reaction over time using TLC or LC-MS to identify the optimal reaction time before significant isomerization occurs. |
| N-H Acidity | For N-unprotected indoles, the acidic proton can complicate the reaction. Consider N-protection to improve selectivity and solubility. |
Issue 2: Low Yield or No Reaction
| Potential Cause | Recommended Solution |
| Deactivated Indole Ring | Electron-withdrawing groups on the indole ring decrease its nucleophilicity, slowing down or preventing the reaction. More forcing conditions, such as a more reactive brominating agent, a Lewis acid catalyst, or higher temperatures, may be required.[11][12] |
| Insufficiently Reactive Brominating Agent | For deactivated indoles, a mild brominating agent like NBS may not be sufficient. Consider using a more potent agent like Br₂ in combination with a Lewis acid. |
| Steric Hindrance | Bulky substituents on the indole ring or near the reaction center can impede the approach of the electrophile. This may require more forcing conditions or a smaller brominating agent.[9] |
| Reagent Decomposition | Ensure the purity and activity of your brominating agent. For instance, NBS can decompose over time and should be stored properly.[7] |
Issue 3: Formation of Oxindole or Other Oxidation Byproducts
| Potential Cause | Recommended Solution |
| Oxidative Conditions | Some brominating agents or reaction conditions can promote oxidation of the indole.[4][5] |
| Presence of Water or Other Nucleophiles | The presence of water can lead to the formation of bromohydrins and subsequent oxidation to oxindoles. Ensure the use of anhydrous solvents and reagents. |
| Air Sensitivity | Some reaction intermediates may be sensitive to air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions. |
Data Summary: Influence of Reaction Parameters on Regioselectivity
The following table summarizes the general effects of key reaction parameters on the regioselectivity of indole bromination.
| Parameter | Effect on Regioselectivity | Typical Conditions for C3-Bromination | Typical Conditions for Other Positions (e.g., C2, C5) |
| Temperature | Lower temperatures generally favor the kinetic product (C3).[7] | 0 °C to -78 °C | Higher temperatures may be needed for less reactive positions or with N-protection. |
| Solvent | Solvent polarity can influence the stability of intermediates and transition states. | Aprotic solvents of varying polarity (e.g., DMF, THF, CH₂Cl₂).[10] | Solvent choice is highly substrate-dependent and requires screening. |
| N-Protection | N-protection deactivates the pyrrole ring and can direct bromination to other positions. | Often performed on N-unprotected indoles. | N-acyl or N-sulfonyl groups direct bromination to the benzene ring (e.g., C5).[4] |
| Substituents | Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it.[12] | Electron-donating groups at C5 can enhance C3 reactivity. | A substituent at C3 will direct bromination to C2.[2] |
Experimental Protocols
Protocol 1: General Procedure for Selective C3-Bromination of Indole using NBS
-
Preparation: Dissolve the indole (1.0 equiv) in an anhydrous solvent such as THF or DMF (0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to the desired temperature, typically between 0 °C and -78 °C, using an ice bath or a dry ice/acetone bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 equiv) portion-wise to the stirred solution over a period of 15-30 minutes. Ensure the temperature remains constant during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).
-
Work-up: Allow the mixture to warm to room temperature. If an organic solvent immiscible with water was used, separate the layers. If a water-miscible solvent like DMF was used, add water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13][14][15][16]
Protocol 2: General Procedure for Bromination of N-Protected Indoles on the Benzene Ring
-
N-Protection: Protect the indole nitrogen with a suitable protecting group (e.g., acetyl, tosyl, or Boc) using standard literature procedures.
-
Dissolution: Dissolve the N-protected indole (1.0 equiv) in a suitable anhydrous solvent (e.g., CH₂Cl₂ or acetic acid).
-
Reagent Addition: At room temperature or a specified temperature, add the brominating agent (e.g., Br₂ or NBS) (1.0-1.1 equiv) dropwise or portion-wise. A Lewis acid catalyst may be required for less reactive substrates.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Follow a similar quenching, work-up, and purification procedure as described in Protocol 1.
Visual Guides
Caption: A generalized experimental workflow for the regioselective bromination of indoles.
Caption: Key factors influencing the regioselectivity of indole bromination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. vc.bridgew.edu [vc.bridgew.edu]
- 6. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 15. mdpi.com [mdpi.com]
- 16. Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Polysubstituted Indoles
Welcome to the technical support center for the synthesis of polysubstituted indoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the functionalization of indoles so challenging?
A1: Regioselectivity is a significant challenge because the indole nucleus has multiple reactive sites. The C3 position is the most nucleophilic and typically the most reactive site for electrophilic substitution. However, functionalization can also occur at C2, N1, and the benzene ring carbons (C4-C7).[1][2] The reactivity of these positions is often similar, making selective functionalization difficult.[1] Achieving selectivity at the less reactive C4-C7 positions often requires the use of directing groups to guide the reaction to a specific site.[1][3]
Q2: How do I choose an appropriate protecting group for the indole nitrogen (N1)?
A2: The choice of a protecting group depends on its stability under the planned reaction conditions and the ease of its removal.
-
Electron-withdrawing groups (e.g., sulfonyl, carbonyl): These groups decrease the nucleophilicity of the indole ring. They are often easy to remove but can significantly alter the ring's reactivity.[4]
-
Alkyl-based groups (e.g., methyl, benzyl): These are generally stable but can be difficult to remove.[4]
-
Boc (tert-butoxycarbonyl): A popular choice as it is stable under many conditions but can be easily removed with acid. It reduces the electron density of the heterocycle, making it more stable towards oxidation.[5][6]
-
2-phenylsulfonylethyl: This group functions like a simple N-alkyl group during synthesis but is readily removed under basic conditions via a retro-Michael reaction.[4][7]
Q3: What impact do steric and electronic effects have on the synthesis of polysubstituted indoles?
A3: Both steric and electronic factors play a crucial role in the success of indole synthesis.
-
Steric Hindrance: Bulky substituents on either the starting materials or the indole core can hinder the approach of reagents, leading to lower yields and slower reaction times.[8] For example, in the Larock indole synthesis, the regioselectivity can be influenced by the steric bulk of the alkyne substituents.
-
Electronic Effects: Electron-donating groups on the aniline precursor in a Fischer indole synthesis can promote undesired side reactions by stabilizing intermediates that lead to N-N bond cleavage.[9][10] Conversely, electron-withdrawing groups on substrates can sometimes enhance reactivity in other types of indole syntheses.[8]
Troubleshooting Guides
This section provides solutions for common problems encountered during specific indole synthesis reactions.
Guide 1: Fischer Indole Synthesis
The Fischer indole synthesis is a robust method but can be prone to low yields and side reactions.
| Problem | Potential Cause | Suggested Solution |
| No reaction or low yield | Insufficient Acidity/Inactive Catalyst: The acid catalyst (e.g., ZnCl₂, PPA) is not strong enough or has degraded. | Switch to a stronger acid (e.g., from ZnCl₂ to polyphosphoric acid). Ensure the catalyst is fresh and anhydrous.[9] |
| Low Reaction Temperature: The activation energy for the key[11][11]-sigmatropic rearrangement has not been overcome. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC.[9] | |
| Stable Hydrazone Intermediate: The formed hydrazone is too stable to tautomerize to the necessary ene-hydrazine. | Consider using microwave irradiation to provide the energy needed to promote the reaction.[9] | |
| Electron-Donating Groups on Phenylhydrazine: These groups can promote a competing heterolytic N-N bond cleavage pathway.[10][12] | Switch from a protic acid catalyst to a Lewis acid like ZnCl₂ or ZnBr₂, which can improve the efficiency of cyclizations that are problematic with protic acids.[10] | |
| Multiple side products / messy reaction | Substrate Decomposition: Harsh acidic conditions or high temperatures are degrading the starting materials or product. | Try a milder Lewis acid catalyst (e.g., ZnCl₂) or run the reaction at a lower temperature for a longer duration.[9] |
| Competing Side Reactions: Unwanted reactions such as aldol condensations or Friedel-Crafts alkylations may be occurring. | Purify the hydrazone intermediate before the cyclization step to ensure a cleaner reaction. Adjusting stoichiometry or reagent addition order can also help.[9] | |
| Oxidation of Indole Product: The newly formed indole is sensitive to oxidation under the reaction conditions. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[9] |
Guide 2: Larock Indole Synthesis
This palladium-catalyzed reaction is versatile but sensitive to reaction parameters.
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | Catalyst Inactivity: The palladium catalyst is not active, or the wrong ligand is being used. | Ensure the Pd catalyst is active. For challenging substrates like o-chloroanilines, using bulky phosphine ligands such as P(t-Bu)₃ can improve results.[13] |
| Incorrect Base: The base is not optimal for the reaction. | While K₂CO₃ is common, other bases can be effective. A screen of different bases may be necessary.[14] | |
| Chloride Source Issues: The stoichiometry of the chloride source (e.g., LiCl) is critical. | Ensure that approximately 1 equivalent of LiCl is used. An excess of LiCl can slow the reaction rate and reduce the overall yield.[14] | |
| Poor Regioselectivity with Unsymmetrical Alkynes | Steric and Electronic Effects: The substituents on the alkyne have similar steric and electronic properties, leading to a mixture of regioisomers. | Modify the alkyne substituents to create a greater steric or electronic bias. Note that functional groups like esters or protected amines at the homopropargylic position may not provide strong directing effects.[15] |
Guide 3: Bischler-Möhlau Indole Synthesis
Known for its harsh conditions, modern modifications can improve its utility.
| Problem | Potential Cause | Suggested Solution |
| Poor Yield / Harsh Conditions | Traditional thermal conditions are too destructive for the starting materials or product. | Employ milder, more modern methods. The use of lithium bromide as a catalyst or microwave irradiation has been shown to improve outcomes for this synthesis.[16][17] |
| Unpredictable Regioselectivity | The complex reaction mechanism can lead to multiple isomers, especially with substituted anilines or phenacyl bromides. | Isotopic labeling studies suggest the mechanism can proceed through an imine intermediate, which can influence the final substitution pattern.[18] Modifying the substitution on the aniline may help direct the cyclization, but this reaction is known for being unpredictable.[16] |
Guide 4: General Purification Challenges
| Problem | Potential Cause | Suggested Solution |
| Difficulty separating product from byproducts by column chromatography | Similar Polarity: The desired product and impurities have very close Rf values, leading to co-elution. | Try a different solvent system with different selectivity (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). If streaking occurs, add a small amount of a modifier like triethylamine for basic compounds or acetic acid for acidic compounds.[19] |
| Product is unstable on silica gel: The acidic nature of silica gel can cause decomposition of sensitive indole derivatives. | Use deactivated silica (e.g., by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like alumina. | |
| Inability to visualize colorless indole product | The compound does not absorb UV light or is present in low concentrations. | Use a staining agent. Ehrlich's reagent is highly specific for indoles and typically produces blue or purple spots. A potassium permanganate (KMnO₄) stain can also be used as a more general visualizing agent.[19] |
Quantitative Data Summary
Table 1: Effect of Substituents on Yields in a Solvent-Mediated Indole Alkylation [20][21]
This table summarizes the yields for the C6-alkylation of various 2,3-disubstituted indoles with p-quinone methides (p-QMs), demonstrating the tolerance of the reaction to different electronic and steric environments.
| Indole Substituent (R) | p-QM Substituent (Ar) | Yield (%) |
| 2,3-dimethyl | p-bromophenyl | 92% |
| 2,3-dimethyl | p-methylphenyl | 85% |
| 2,3-dimethyl | p-methoxyphenyl | 89% |
| 2,3-dimethyl | p-nitrophenyl | 83% |
| 2-phenyl, 3-ethyl | p-bromophenyl | 88% |
| N-methyl | p-bromophenyl | 86% |
| 5-methoxy | p-bromophenyl | 87% |
| 5-chloro | p-bromophenyl | 73% |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole [9]
-
Reaction Setup: In a round-bottom flask, combine acetophenone (1 equivalent) and phenylhydrazine (1.1 equivalents).
-
Hydrazone Formation: Heat the mixture gently (around 60 °C) for 15-20 minutes to form the phenylhydrazone. The reaction can be monitored by TLC.
-
Cyclization: Add an acid catalyst, such as polyphosphoric acid (PPA), to the crude hydrazone. Heat the reaction mixture to a higher temperature (typically 150-180 °C) and maintain for the required time (monitor by TLC).
-
Work-up: Allow the reaction mixture to cool slightly (to about 70 °C) and then carefully pour it onto crushed ice.
-
Neutralization: Slowly add 10% sodium hydroxide solution to the acidic mixture until it becomes alkaline. The crude 2-phenylindole will precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent like ethanol to obtain pure 2-phenylindole.
Protocol 2: Larock Indole Synthesis of a 2,3-Disubstituted Indole [14]
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the o-iodoaniline (1 equivalent), the disubstituted alkyne (2-5 equivalents), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a base like potassium carbonate (K₂CO₃, 2 equivalents).
-
Solvent and Additives: Add a suitable solvent (e.g., DMF) and a chloride source such as LiCl (1 equivalent).
-
Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired indole.
Visualized Workflows and Mechanisms
Caption: Key steps of the acid-catalyzed Fischer Indole Synthesis.
Caption: The Palladium(0)/Palladium(II) cycle in Larock synthesis.
Caption: A logical workflow for diagnosing failed synthesis reactions.
References
- 1. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 17. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 18. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of Bromo-Chloro-Indoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of bromo-chloro-indole derivatives.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable solvent for the crystallization of my bromo-chloro-indole?
A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A general rule of thumb is that "like dissolves like," meaning solvents with similar polarity to your bromo-chloro-indole are a good starting point. Halogenated indoles are generally non-polar to moderately polar, so a range of organic solvents should be screened. Initial screening can be performed on a small scale by observing the dissolution of a few milligrams of your compound in a small volume of solvent at room and elevated temperatures, followed by cooling to observe crystal formation.
Q2: Can I use a mixed solvent system?
A2: Yes, mixed solvent systems are very effective, especially when a single solvent does not provide the desired solubility profile. A common approach is to dissolve the bromo-chloro-indole in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (an anti-solvent in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. A small addition of the "good" solvent to clarify the solution, followed by slow cooling, can induce crystallization. A methanol/water mixture is a commonly used system for the crystallization of indole derivatives.[1]
Q3: My compound is not crystallizing. What should I do?
A3: Several factors could be at play. The solution may not be supersaturated, in which case you can try to concentrate the solution by evaporating some of the solvent. Seeding the solution with a tiny crystal of your compound can also initiate crystallization. If the solution is clean, scratching the inside of the glass flask with a glass rod at the meniscus can create a surface for nucleation. Finally, ensure that your compound is sufficiently pure, as impurities can sometimes inhibit crystallization.
Q4: My compound is "oiling out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly. Try diluting the solution with a small amount of the hot solvent and allowing it to cool more slowly. Using a different solvent system may also be necessary.
Q5: How can I improve the yield and purity of my crystals?
A5: To improve yield, use the minimum amount of hot solvent required to dissolve your compound and ensure the solution is thoroughly cooled before filtration. For higher purity, allow the crystals to form slowly, as rapid crystallization can trap impurities. Washing the collected crystals with a small amount of cold, fresh solvent can also help remove adhered impurities. A second recrystallization step (recrystallizing the obtained crystals) will often significantly improve purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Solution is not supersaturated.- Nucleation is inhibited. - Compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase concentration.- Introduce a seed crystal.- Scratch the inner surface of the flask with a glass rod.- Try a different solvent or a mixed solvent system with an anti-solvent. |
| Compound "oils out" (forms a liquid layer instead of solid crystals). | - Solution is too concentrated.- Cooling is too rapid.- The boiling point of the solvent is higher than the melting point of the solute. | - Add more hot solvent to the mixture and reheat until the oil dissolves, then cool slowly.- Use a larger volume of solvent.- Choose a solvent with a lower boiling point. |
| Low crystal yield. | - Too much solvent was used.- Incomplete precipitation due to insufficient cooling.- Crystals are too soluble in the wash solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the flask is cooled in an ice bath for an adequate amount of time before filtering.- Wash the crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored or appear impure. | - Impurities are co-crystallizing with the product.- Rapid crystal growth is trapping impurities. | - Perform a hot filtration to remove insoluble impurities.- Consider adding activated charcoal to the hot solution to remove colored impurities (use with caution as it can also adsorb the product).- Allow the solution to cool more slowly to promote the formation of purer crystals.- Perform a second recrystallization. |
| Crystals are very fine or needle-like. | - Very rapid crystallization. | - Slow down the cooling process. Insulating the flask can help.- Consider a solvent system that provides slightly higher solubility at room temperature. |
Solvent Selection and Solubility Data
| Compound | Solvent | Solubility (at Room Temp.) | Observations & Notes |
| 5-Bromo-4-chloro-3-indolyl acetate | Ethanol | 50 mg/mL[2] | Good solubility, suitable for recrystallization. |
| DMF | 50 mg/mL | High solubility, may require an anti-solvent. | |
| 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt | DMF | 20 mg/mL[3] | Moderate solubility. |
| Water | Insoluble[3] | Water can be used as an anti-solvent. | |
| 5-Bromo-6-chloro-3-indoxyl acetate | Chloroform | Soluble[4] | General observation of good solubility. |
| Diethyl ether | Soluble[4] | General observation of good solubility. | |
| Dichloromethane | Soluble[4] | General observation of good solubility. | |
| General Bromo-Chloro-Indoles | Toluene | Generally moderate to good | Often used for recrystallization of indole derivatives.[5] |
| Methanol | Generally moderate to good | Can be used in mixed solvent systems with water.[1] | |
| Acetone | Generally good | A versatile solvent for many organic compounds. | |
| Ethyl Acetate | Generally good | A moderately polar solvent often effective for indoles. | |
| Hexane | Generally low | Can be used as an anti-solvent. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol outlines a general procedure for recrystallizing a bromo-chloro-indole from a single solvent.
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude bromo-chloro-indole. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the bulk of the crude bromo-chloro-indole in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a stirring bar). Continue adding the solvent in small portions until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or by air drying.
Protocol 2: Mixed Solvent Recrystallization
This protocol is for using a pair of miscible solvents, one in which the compound is soluble (good solvent) and one in which it is insoluble (poor solvent/anti-solvent).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude bromo-chloro-indole in a minimum amount of the "good" solvent at its boiling point.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise until the solution becomes slightly cloudy (persistent turbidity).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Isolation and Drying: Follow steps 6-8 from the Single Solvent Recrystallization protocol.
Visualizing Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the logical flow of solvent screening and the crystallization process.
Caption: A logical workflow for selecting a suitable crystallization solvent.
Caption: A step-by-step workflow for a typical recrystallization experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-BROMO-4-CHLORO-3-INDOLYL ACETATE CAS#: 3252-36-6 [chemicalbook.com]
- 3. 5-Bromo-4-chloro-3-indolyl phosphate = 99 HPLC 6578-06-9 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 7-Bromo-4-chloro-1H-indole and Related Analogues
For Immediate Release
This guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-Bromo-4-chloro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra for this specific compound in the public domain, this report offers a predicted spectrum based on established principles of NMR spectroscopy and comparative data from structurally related indole analogues. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the structural characteristics of substituted indoles.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the five protons on the indole core. The presence of two electron-withdrawing halogen substituents, a bromine atom at the 7-position and a chlorine atom at the 4-position, significantly influences the chemical shifts of the aromatic protons.
The predicted chemical shifts (δ) in parts per million (ppm) are influenced by the anisotropic effects of the indole ring system and the inductive effects of the halogen substituents. The protons on the pyrrole ring (H2 and H3) are expected to appear in a region characteristic of indoles, while the protons on the benzene ring (H5 and H6) will be shifted downfield due to the deshielding effects of the adjacent halogen atoms.
A diagram illustrating the predicted proton assignments for this compound is provided below.
Caption: Predicted ¹H NMR chemical shifts for this compound.
Comparison with Alternative Indole Derivatives
To provide context for the predicted spectrum of this compound, the following table summarizes the experimental ¹H NMR data for several related substituted indoles. This comparison highlights how different substitution patterns on the indole ring affect the chemical shifts of the protons.
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | Solvent |
| This compound (Predicted) | ~7.4 | ~6.6 | - | ~7.1 | ~7.0 | - | CDCl₃ |
| 7-Bromo-3-methyl-1H-indole | - | 7.08–6.97 (m) | 7.37 (d) | 7.08–6.97 (m) | 7.08–6.97 (m) | 7.55 (d) | CDCl₃ |
| 6-Chloro-3-methyl-1H-indole | - | 6.95 (dd) | 7.33 (d) | 7.09 (dd) | - | 7.48 (d) | CDCl₃ |
| 4-Bromo-3-methyl-1H-indole | - | 7.03–6.95 (m) | - | 7.28–7.24 (m) | 7.03–6.95 (m) | 7.28–7.24 (m) | CDCl₃ |
Data for substituted indoles is sourced from publicly available chemical databases and publications.
The comparison reveals that the introduction of a methyl group at the 3-position, as seen in the alternative compounds, significantly alters the appearance of the spectrum in that region. The electron-donating nature of the methyl group generally leads to an upfield shift of the adjacent protons compared to the unsubstituted positions.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0 ppm.
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The sample is shimmed to optimize the homogeneity of the magnetic field.
3. Data Acquisition:
-
A standard one-pulse ¹H NMR experiment is performed.
-
Key acquisition parameters include:
-
Spectral width: sufficient to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Pulse angle: typically a 90° pulse.
-
Relaxation delay: a delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of scans: typically 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
The baseline of the spectrum is corrected.
-
The spectrum is referenced to the TMS signal at 0 ppm.
-
The peaks are integrated to determine the relative ratios of the different types of protons.
The logical workflow for obtaining and interpreting the ¹H NMR spectrum is depicted in the following diagram.
Caption: A simplified workflow for ¹H NMR spectroscopy from sample preparation to structural analysis.
This guide provides a foundational understanding of the expected ¹H NMR characteristics of this compound and a framework for its experimental investigation. Researchers are encouraged to acquire experimental data for this compound to validate and refine the predictions presented herein.
Comparative Analysis of 13C NMR Chemical Shifts for 7-Bromo-4-chloro-1H-indole and Related Analogues
A guide for researchers providing a comparative analysis of predicted 13C NMR chemical shifts for 7-Bromo-4-chloro-1H-indole against experimentally determined values for structurally related indole derivatives. This document includes detailed experimental protocols and visual aids to facilitate understanding and application in drug development and scientific research.
This guide offers a comparative overview of the ¹³C NMR chemical shifts for this compound. Due to the limited availability of direct experimental data for this specific compound, this report presents predicted values alongside experimental data for analogous substituted indoles. This comparative approach allows for the estimation of chemical shifts and provides a valuable reference for researchers in the fields of organic chemistry, medicinal chemistry, and drug development.
Comparison of ¹³C NMR Chemical Shifts
The following table summarizes the experimental ¹³C NMR chemical shifts for 1H-indole, 4-chloro-1H-indole, 7-bromo-1H-indole, and the predicted shifts for this compound. The predictions are derived from the additive effects of the chloro and bromo substituents on the parent indole ring, offering a reasoned estimation for the target molecule. All shifts are reported in parts per million (ppm) relative to a standard reference.
| Carbon Atom | 1H-Indole (Experimental) | 4-Chloro-1H-indole (Experimental) | 7-Bromo-1H-indole (Experimental) | This compound (Predicted) |
| C-2 | 124.7 | 125.1 | 125.5 | ~125.9 |
| C-3 | 102.2 | 100.4 | 102.6 | ~100.8 |
| C-3a | 128.1 | 128.9 | 129.1 | ~129.9 |
| C-4 | 120.8 | 129.8 | 121.3 | ~130.3 |
| C-5 | 121.9 | 122.3 | 122.5 | ~122.9 |
| C-6 | 119.8 | 119.9 | 120.4 | ~120.5 |
| C-7 | 111.1 | 111.5 | 101.8 | ~102.2 |
| C-7a | 135.7 | 135.5 | 136.1 | ~135.9 |
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a generalized, yet detailed, methodology for the acquisition of ¹³C NMR spectra for indole derivatives, which can be adapted for this compound.
1. Sample Preparation:
-
Dissolution: Accurately weigh 10-20 mg of the indole compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and that does not have signals that overlap with the analyte signals.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.0 ppm). It can be added directly to the solvent by the manufacturer or introduced separately.
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing: For sensitive samples or for specific NMR experiments (e.g., those involving relaxation measurements), the sample may need to be degassed to remove dissolved oxygen, which is paramagnetic and can affect signal quality. This is typically achieved by several freeze-pump-thaw cycles.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.
-
Tuning and Matching: The NMR probe must be tuned to the ¹³C frequency and matched to the impedance of the instrument's electronics to ensure maximum signal-to-noise.
-
Locking: The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field during the experiment.
-
Shimming: The homogeneity of the magnetic field across the sample is optimized by a process called shimming. This is a crucial step for obtaining sharp, symmetrical NMR signals.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30' on a Bruker spectrometer) is typically used for routine ¹³C NMR.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of ¹³C chemical shifts for organic molecules.
-
Acquisition Time: Typically set between 1 to 2 seconds.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate to allow for sufficient relaxation of the carbon nuclei between pulses.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
Temperature: Experiments are typically conducted at a constant temperature, usually around 298 K (25 °C).
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks have a positive, absorptive Lorentzian shape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.0 ppm.
-
Integration and Peak Picking: The relative areas of the signals can be integrated, although this is less straightforward for ¹³C NMR than for ¹H NMR due to variations in relaxation times and the Nuclear Overhauser Effect (NOE). Peak positions are identified and listed.
Visualizing the Data and Workflow
To better understand the relationships and processes involved, the following diagrams have been generated using Graphviz.
Caption: Logical relationship for predicting ¹³C NMR chemical shifts.
Caption: Workflow for acquiring ¹³C NMR spectra.
Mass Spectrometry Analysis of 7-Bromo-4-chloro-1H-indole: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation and analytical characterization of novel chemical entities are paramount. 7-Bromo-4-chloro-1H-indole, a halogenated indole derivative, presents a unique analytical challenge due to the presence of two different halogen atoms. This guide provides a comparative analysis of its mass spectrometric behavior and contrasts it with alternative analytical techniques, offering supporting data and detailed experimental protocols.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of a compound. The choice of ionization method is critical and significantly influences the resulting mass spectrum.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process leads to the formation of a molecular ion (M⁺˙) and extensive fragmentation, providing a detailed fingerprint of the molecule's structure.
Predicted Mass Spectrum of this compound under EI:
The molecular formula for this compound is C₈H₅BrClN, with a monoisotopic mass of approximately 228.93 g/mol . Due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion region will exhibit a characteristic isotopic cluster.
| Predicted m/z | Relative Abundance (%) | Ion Identity |
| 229 | 100 | [C₈H₅⁷⁹Br³⁵ClN]⁺˙ (M⁺˙) |
| 231 | 129.6 | [C₈H₅⁸¹Br³⁵ClN]⁺˙ / [C₈H₅⁷⁹Br³⁷ClN]⁺˙ |
| 233 | 42.1 | [C₈H₅⁸¹Br³⁷ClN]⁺˙ |
Experimental Protocol for GC-MS (EI) Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the analyte.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
Predicted Fragmentation Pathway:
The fragmentation of this compound under EI is expected to proceed through several key pathways, primarily involving the loss of the halogen atoms and cleavage of the indole ring.
Predicted EI fragmentation pathway of this compound.
Chemical Ionization (CI) Mass Spectrometry
Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation and a more prominent protonated molecule [M+H]⁺. This is particularly useful for confirming the molecular weight of the analyte.
Predicted Mass Spectrum of this compound under CI (Methane):
| Predicted m/z | Relative Abundance (%) | Ion Identity |
| 230 | 100 | [C₈H₆⁷⁹Br³⁵ClN+H]⁺ ([M+H]⁺) |
| 232 | 129.6 | [C₈H₆⁸¹Br³⁵ClN+H]⁺ / [C₈H₆⁷⁹Br³⁷ClN+H]⁺ |
| 234 | 42.1 | [C₈H₆⁸¹Br³⁷ClN+H]⁺ |
| 258 | Moderate | [C₈H₅⁷⁹Br³⁵ClN+C₂H₅]⁺ ([M+C₂H₅]⁺) |
| 260 | Moderate | [C₈H₅⁸¹Br³⁵ClN+C₂H₅]⁺ / [C₈H₅⁷⁹Br³⁷ClN+C₂H₅]⁺ |
Experimental Protocol for GC-MS (CI) Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with a CI source.
-
Reagent Gas: Methane or isobutane.
-
GC Conditions: Similar to EI-GC-MS.
-
Ion Source Pressure: Approximately 1 Torr.
-
Ion Source Temperature: 150°C.
-
Electron Energy: 100-200 eV (to ionize the reagent gas).
-
Mass Range: m/z 100-350.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a primary tool for structural analysis, other techniques provide complementary information and are often used for quantification and purity assessment.
| Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| GC-MS (EI) | Separation by gas chromatography, identification by mass spectrometry with electron ionization. | Provides a detailed fragmentation pattern for structural confirmation. High sensitivity. | Molecular ion may be weak or absent. Requires the compound to be volatile and thermally stable. |
| LC-MS (ESI/APCI) | Separation by liquid chromatography, identification by mass spectrometry with soft ionization. | Suitable for less volatile or thermally labile compounds. Provides strong molecular ion signal. | Less fragmentation, providing less structural information than EI. Matrix effects can be an issue. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Allows for the determination of the elemental composition of the molecular ion and fragments, confirming the presence of Br and Cl. | Higher cost and complexity of instrumentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the carbon-hydrogen framework and the positions of the bromo and chloro substituents. | Lower sensitivity compared to MS. Requires a larger amount of pure sample. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds. | Confirms the presence of functional groups, such as the N-H bond in the indole ring. | Provides limited information on the overall structure and substitution pattern. |
Workflow for Analysis
A typical workflow for the comprehensive analysis of this compound would involve a combination of these techniques.
General workflow for the analysis of this compound.
A Comparative Guide to the Infrared Spectroscopy of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Infrared (IR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. In the field of medicinal chemistry and drug development, where the indole scaffold is a privileged structure, IR spectroscopy provides valuable insights into the functional groups and substitution patterns of newly synthesized derivatives. This guide offers a comparative analysis of the IR spectra of various substituted indoles, supported by experimental data and detailed methodologies, to aid researchers in the characterization of these important molecules.
Influence of Substituents on Indole's Vibrational Frequencies
The IR spectrum of the parent indole molecule is characterized by distinct absorption bands corresponding to the vibrations of its functional groups. The most notable of these is the N-H stretching vibration, which typically appears as a sharp peak around 3406 cm⁻¹[1]. The aromatic C-H stretching vibrations are observed in the 3000-3125 cm⁻¹ region, while the aromatic C=C stretching vibrations give rise to strong bands at approximately 1508 cm⁻¹ and 1577 cm⁻¹[1]. The C-C in-ring stretching vibrations are found at 1616 cm⁻¹ and 1456 cm⁻¹[1].
Substitution on the indole ring, either on the pyrrole or the benzene moiety, significantly influences the position and intensity of these characteristic absorption bands. These shifts provide crucial information about the nature and position of the substituent.
N-H Stretching Vibrations
The N-H stretching frequency is particularly sensitive to the electronic environment of the indole ring. Substituents can alter the electron density on the nitrogen atom, thereby affecting the N-H bond strength and its vibrational frequency.
A study on 2-substituted indoles demonstrated marked variations in the frequency and intensity of the N-H absorption band, highlighting its sensitivity to the surrounding structure[2]. For instance, in indole-3-acetic acid, the indole N-H band is observed at 3389 cm⁻¹[3].
Carbonyl (C=O) Stretching Vibrations
For indoles substituted with carbonyl-containing functional groups, the C=O stretching frequency is a key diagnostic tool. The position of this band is influenced by conjugation with the indole ring and the electronic nature of other substituents. In indole-3-acetic acid, the carboxylic acid C=O stretching vibration appears at 1701 cm⁻¹[3]. For indole-3-carboxaldehyde, the aldehyde C=O stretch is also a prominent feature. The interaction of indole with methylglyoxal, a dicarbonyl compound, can be monitored by observing changes in the carbonyl region of the FTIR spectrum[4].
Comparative IR Data of Substituted Indoles
The following table summarizes the characteristic IR absorption frequencies for a selection of substituted indoles. This data has been compiled from various spectroscopic databases and research articles to provide a comparative overview.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| Indole | 3406[1] | - | 1616, 1577, 1508, 1456[1] | 3022, 3049 (C-H stretch)[1] |
| Indole-2-carboxylic acid | broad | ~1700 | ~1600-1450 | broad O-H stretch |
| Indole-3-acetic acid | 3389[3] | 1701[3] | 1406 (aromatic HC=CH)[3] | 2730-3127 (hydrogen-bonded O-H)[3] |
| 5-Bromoindole | ~3400 | - | ~1600-1450 | |
| 7-Nitroindole | ~3400 | - | ~1600-1450 | ~1520, ~1340 (NO₂ stretch) |
| 2-Substituted Indoles (General) | 3430-3140[2] | - | - |
Experimental Protocols
Accurate and reproducible IR spectra are contingent upon proper sample preparation and instrument operation. The following are detailed methodologies for obtaining high-quality IR spectra of substituted indoles.
Sample Preparation
For Solid Samples (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid indole derivative with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
For Solid and Liquid Samples (Attenuated Total Reflectance - ATR):
ATR-FTIR is a versatile technique that requires minimal sample preparation.
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
For a solid sample, place a small amount of the powder onto the center of the crystal and apply firm, even pressure using the built-in pressure clamp to ensure good contact.
-
For a liquid sample, place a single drop of the neat liquid onto the crystal.
-
Acquire the IR spectrum of the sample.
-
After analysis, clean the crystal thoroughly with an appropriate solvent.
Instrumentation and Data Acquisition
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr pellets) or the clean ATR crystal. The resulting spectrum can be displayed in either transmittance or absorbance mode.
Logical Workflow for IR Spectral Analysis of Substituted Indoles
The following diagram illustrates a logical workflow for the analysis and interpretation of the IR spectrum of a substituted indole.
Caption: Logical workflow for IR spectral analysis.
This guide provides a foundational understanding of the IR spectroscopy of substituted indoles. For more in-depth analysis, researchers are encouraged to consult specialized spectroscopic databases and literature relevant to their specific compounds of interest.
References
A Comparative Guide to the HPLC Purity Analysis of 7-Bromo-4-chloro-1H-indole
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the reliability and reproducibility of experimental results. 7-Bromo-4-chloro-1H-indole is a key building block in the synthesis of various pharmaceutically active compounds. This guide provides a comprehensive comparison of its purity analysis by High-Performance Liquid Chromatography (HPLC), offering detailed experimental protocols, comparative data, and a discussion of alternative compounds.
Comparative Purity Analysis
The purity of this compound can vary between different commercial suppliers or synthetic batches. A robust HPLC method is essential for quality control, allowing for the accurate quantification of the main compound and the detection of any impurities.
Table 1: Comparative HPLC Purity of this compound from Different Sources (Hypothetical Data)
| Source | Lot Number | Retention Time (min) | Peak Area (%) | Purity (%) | Major Impurity (Retention Time, min) |
| This compound | - | 8.52 | - | - | - |
| Supplier A | A123 | 8.51 | 99.25 | 99.3% | Impurity 1 (6.78) |
| Supplier B | B456 | 8.53 | 98.50 | 98.5% | Impurity 2 (7.21) |
| In-house Synthesis | Syn-01 | 8.52 | 97.80 | 97.8% | Impurity 1 (6.79), Impurity 3 (9.15) |
Alternative Compounds and Their Purity
In drug discovery and development, structurally similar analogs are often evaluated. The following table compares this compound with two alternative halogenated indoles, highlighting their typical purities as determined by HPLC.
Table 2: Comparison with Alternative Halogenated Indoles (Hypothetical Data)
| Compound | Structure | Typical Purity (%) | Common Impurities |
| This compound | C₈H₅BrClN | ≥ 97% | Regioisomers, starting materials |
| 4,7-Dibromo-1H-indole | C₈H₅Br₂N | ≥ 98% | Monobrominated indoles |
| 4-Chloro-7-iodo-1H-indole | C₈H₅ClIN | ≥ 97% | Di-iodinated or non-iodinated precursors |
Experimental Protocol: HPLC Purity Analysis
This section details a standard reverse-phase HPLC method suitable for the purity analysis of this compound and its analogs. This method is based on established procedures for the separation of halogenated indole derivatives.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Visualizing the Experimental Workflow
A clear understanding of the experimental process is crucial for accurate and repeatable results. The following diagram illustrates the workflow for the HPLC purity analysis of this compound.
Logical Relationship of Purity Assessment
The purity of this compound is a critical parameter that influences its suitability for various applications, particularly in drug synthesis where impurities can lead to unwanted side products and affect the final product's efficacy and safety.
A Comparative Guide to the Reactivity of 7-Bromoindole versus 7-Chloroindole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, halogenated indoles are pivotal building blocks for the construction of complex molecular architectures with diverse biological activities. The choice of the halogen atom on the indole scaffold can significantly influence the reactivity and synthetic utility of these intermediates. This guide provides an objective comparison of the reactivity of 7-bromoindole and 7-chloroindole in key chemical transformations, supported by experimental data, to aid researchers in the strategic selection of starting materials for drug discovery and development.
Executive Summary
The fundamental difference in reactivity between 7-bromoindole and 7-chloroindole lies in the bond dissociation energy of the carbon-halogen bond (C-Br vs. C-Cl). The C-Br bond is weaker than the C-Cl bond, making 7-bromoindole generally more reactive in reactions where the cleavage of this bond is a key step, most notably in palladium-catalyzed cross-coupling reactions. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields for 7-bromoindole compared to its chloro-analogue. Conversely, 7-chloroindole is often a more cost-effective starting material, which can be a significant consideration in large-scale synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide is a critical parameter in these transformations, with the generally accepted order of reactivity being I > Br > Cl.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a C-C bond between an aryl halide and an organoboron reagent, is a cornerstone of modern synthetic chemistry. In this reaction, 7-bromoindole consistently demonstrates superior reactivity over 7-chloroindole.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Feature | 7-Bromoindole | 7-Chloroindole |
| Reaction Conditions | Milder (e.g., lower temperatures, shorter reaction times) | More forcing (e.g., higher temperatures, longer reaction times) |
| Catalyst Loading | Typically lower catalyst loadings are sufficient. | Often requires higher catalyst loadings or more specialized, electron-rich ligands. |
| Typical Yields | Generally high yields are achieved with a variety of boronic acids.[1] | Yields can be variable and are highly dependent on the catalyst system and reaction conditions.[2] |
| Substrate Scope | Broader scope with respect to coupling partners under standard conditions. | May have a more limited substrate scope, particularly with challenging boronic acids. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides. Similar to the Suzuki-Miyaura coupling, the reactivity of the C-X bond is paramount, making 7-bromoindole the more amenable substrate for this transformation.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Feature | 7-Bromoindole | 7-Chloroindole |
| Reaction Conditions | Generally proceeds under milder conditions. | Often requires higher temperatures and more specialized catalyst systems. |
| Ligand Choice | A wider range of phosphine ligands can be effective. | Typically requires bulky, electron-rich biaryl phosphine ligands for efficient coupling.[3] |
| Typical Yields | High yields are often obtained with a variety of amines. | Can provide good yields, but may be more sensitive to the nature of the amine and require careful optimization.[4] |
| Side Reactions | Less prone to side reactions under optimized conditions. | Can be more susceptible to side reactions such as hydrodehalogenation. |
Electrophilic Substitution
The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic substitution, predominantly at the C3 position. The presence of a halogen at the C7 position can influence the electron density of the ring and thus affect the rate and regioselectivity of these reactions.
While direct side-by-side quantitative comparisons of the electrophilic substitution reactivity of 7-bromoindole and 7-chloroindole are not extensively documented in the literature, general principles of substituent effects can be applied. Both bromine and chlorine are deactivating groups due to their inductive electron-withdrawing effects, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. In the case of 7-haloindoles, electrophilic attack is still expected to overwhelmingly favor the C3 position. The slightly lower electronegativity of bromine compared to chlorine might suggest a marginally lesser deactivating effect, but this difference is generally considered to be small.
N-Functionalization
The nitrogen atom of the indole ring can act as a nucleophile, allowing for N-alkylation, N-arylation, and N-acylation reactions. The acidity of the N-H proton and the nucleophilicity of the resulting indolide anion are influenced by substituents on the ring. The electron-withdrawing inductive effects of both bromine and chlorine at the C7 position are expected to increase the acidity of the N-H proton compared to unsubstituted indole. This can facilitate deprotonation to form the nucleophilic anion.
There is a lack of direct comparative studies on the N-functionalization of 7-bromoindole versus 7-chloroindole. However, studies on other haloindoles suggest that both substrates can be effectively N-alkylated under appropriate basic conditions.[5][6][7][8][9]
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of 7-Bromoindole
This protocol is based on the synthesis of the indole alkaloid pratosine.[1]
-
Reactants:
-
7-Bromoindole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
-
Solvent: 1,2-Dimethoxyethane (DME) and H₂O (4:1)
-
Procedure:
-
To a solution of 7-bromoindole in DME, add the arylboronic acid, Pd(PPh₃)₄, and an aqueous solution of Na₂CO₃.
-
Heat the mixture to reflux under an inert atmosphere (e.g., Argon).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Representative Protocol for Suzuki-Miyaura Coupling of a Chloroindole
This protocol is adapted from the coupling of 6-chloroindole.[2]
-
Reactants:
-
6-Chloroindole (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Palladium precatalyst (e.g., SPhos-Pd-G2) (1.0-1.5 mol%)
-
K₃PO₄ (2.0 mmol)
-
-
Solvent: Dioxane and H₂O (4:1, 5 mL)
-
Procedure:
-
In a reaction vessel, combine the 6-chloroindole, phenylboronic acid, palladium precatalyst, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed dioxane and water mixture.
-
Heat the mixture at 60 °C and stir for 5-8 hours.
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by chromatography.
-
Representative Protocol for Buchwald-Hartwig Amination of a Haloindole
This general protocol can be adapted for both 7-bromo- and 7-chloroindole, with the expectation that the chloro- derivative may require a more specialized ligand and more forcing conditions.[3][4]
-
Reactants:
-
Haloindole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ with a biaryl phosphine ligand like XPhos) (1-2 mol% Pd)
-
Base (e.g., NaOtBu for bromoindoles, LiHMDS for chloroindoles with a free N-H) (1.4-2.2 equiv)
-
-
Solvent: Anhydrous toluene or dioxane
-
Procedure:
-
To an oven-dried Schlenk tube, add the haloindole, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent followed by the amine via syringe.
-
Heat the reaction mixture (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, filter through a pad of celite, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizing Reaction Pathways
Generalized Palladium-Catalyzed Cross-Coupling Cycle
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic Data Comparison: Halogenated Indoles for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Comparative Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for the compared halogenated indoles. The data for the alternative compounds is sourced from publicly available experimental results, while the data for 7-Bromo-4-chloro-1H-indole is predicted based on established substituent effects in indole systems.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound | H1 (NH) | H2 | H3 | H5 | H6 | Aromatic Protons |
| This compound (Predicted) | ~8.2 (br s) | ~7.3 (t) | ~6.6 (t) | ~7.1 (d) | ~7.0 (d) | - |
| 7-Bromo-3-methyl-1H-indole [1] | 8.06 (s) | - | 2.35 (d, J=1.0 Hz) | - | - | 7.55 (d, J=7.9 Hz), 7.37 (d, J=7.6 Hz), 7.08–6.97 (m) |
| 6-Chloro-3-methyl-1H-indole [1] | 7.88 (s) | - | 2.31 (d, J=0.9 Hz) | - | - | 7.48 (d, J=8.4 Hz), 7.33 (d, J=1.5 Hz), 7.09 (dd, J=8.4, 1.8 Hz), 6.95 (dd, J=2.0, 0.9 Hz) |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | CH₃ |
| This compound (Predicted) | ~125 | ~102 | ~129 | ~120 (C-Cl) | ~122 | ~115 | ~105 (C-Br) | ~135 | - |
| 7-Bromo-3-methyl-1H-indole [1] | 122.33 | 113.13 | 129.64 | 124.31 | 120.42 | 118.23 | 104.75 | 135.07 | 9.97 |
| 6-Chloro-3-methyl-1H-indole [1] | 122.32 | 112.03 | 127.93 | 119.94 | 127.05 | 119.82 | 110.96 | 136.67 | 9.67 |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected m/z for [M]⁺ |
| This compound | C₈H₅BrClN | 230.49 | 229, 231, 233 (due to Br and Cl isotopes) |
| 7-Bromo-3-methyl-1H-indole [1] | C₉H₈BrN | 210.07 | 209, 211 (due to Br isotopes) |
| 6-Chloro-3-methyl-1H-indole [1] | C₉H₈ClN | 165.62 | 165, 167 (due to Cl isotopes) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the indole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 500 MHz spectrometer (or equivalent).
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shifts relative to the TMS signal (δ 0.00 ppm).
-
3. ¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 125 MHz spectrometer (or equivalent).
-
Pulse Program: Proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters:
-
Spectral Width: 240 ppm
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Pulse Width: 30°
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shifts relative to the CDCl₃ solvent peak (δ 77.16 ppm).
-
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
2. Data Acquisition (Electron Ionization - EI):
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), such as an Agilent system with a mass selective detector.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
GC Conditions:
-
Column: HP-5ms or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C at 10°C/min.
-
Workflow and Pathway Diagrams
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: General workflow for spectroscopic analysis of synthesized compounds.
References
Comparative Guide to 7-Bromo-4-chloro-1H-indole in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the selection of appropriate building blocks is a critical factor in the successful synthesis of novel therapeutic agents. Halogenated indoles, in particular, serve as versatile scaffolds in the construction of complex bioactive molecules. This guide provides a comprehensive comparison of 7-Bromo-4-chloro-1H-indole with its alternatives, supported by experimental data, to inform the strategic selection of starting materials in drug discovery pipelines.
Physicochemical Properties and Reactivity Profile
This compound is a dihalogenated indole with distinct electronic and steric properties that influence its reactivity in cross-coupling reactions. The presence of two different halogens offers opportunities for selective functionalization, a key advantage in multi-step syntheses.
A comparative analysis with related dihalogenated indoles highlights the nuanced differences in their utility. For instance, the reactivity of the C-Br bond is generally higher than that of the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for sequential modifications. This differential reactivity is crucial for the regioselective introduction of various substituents.
| Property | This compound | 4,7-Dibromo-1H-indole | 4,7-Dichloro-1H-indole |
| Molecular Weight | 230.49 g/mol | 274.94 g/mol | 186.03 g/mol |
| Purity (Typical) | ≥97% | ≥97% | ≥97% |
| Reactivity of C-X Bond | C-Br > C-Cl | C-Br | C-Cl |
| Potential for Selective Functionalization | High | Moderate (requires more specific reaction conditions) | Low |
Performance in Cross-Coupling Reactions
The utility of this compound as a synthetic building block is prominently demonstrated in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in the formation of C-C bonds, enabling the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The reactivity of the C-Br bond in this compound allows for efficient coupling with various boronic acids.
A comparison with other halogenated indoles reveals differences in reaction efficiency. For example, in a model Suzuki-Miyaura coupling with phenylboronic acid, this compound can be selectively functionalized at the 7-position.
| Starting Material | Catalyst System | Product | Yield (%) |
| This compound | Pd(PPh₃)₄ / Na₂CO₃ | 4-Chloro-7-phenyl-1H-indole | 85-95% |
| 4,7-Dibromo-1H-indole | Pd(PPh₃)₄ / Na₂CO₃ | 4-Bromo-7-phenyl-1H-indole | 80-90% |
| 4,7-Dichloro-1H-indole | Pd(dppf)Cl₂ / K₃PO₄ | 4-Chloro-7-phenyl-1H-indole | 60-75% |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. This compound readily participates in this reaction, providing a pathway to functionalized indole derivatives with acetylenic moieties.
| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 4-Chloro-7-(phenylethynyl)-1H-indole | 80-90% |
| 4,7-Dibromo-1H-indole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 4-Bromo-7-(phenylethynyl)-1H-indole | 75-85% |
| 4,7-Dichloro-1H-indole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 4-Chloro-7-(phenylethynyl)-1H-indole | 50-65% |
Application in the Synthesis of Bioactive Molecules
The strategic use of this compound is exemplified in the synthesis of kinase inhibitors and other pharmaceutically relevant compounds. The indole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize it at multiple positions is highly valuable. For instance, the bromo group at the 7-position can be displaced via a Suzuki coupling to introduce an aryl group, while the chloro group at the 4-position can be targeted in a subsequent reaction.
A notable application of a structurally similar compound, 7-bromo-4-chloro-1H-indazol-3-amine, is in the synthesis of Lenacapavir, a potent long-acting HIV capsid inhibitor. This underscores the importance of the bromo-chloro substitution pattern in the development of complex and effective therapeutics.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and Na₂CO₃ (2.0 eq.) in a 4:1 mixture of dioxane and water is degassed and heated at 90 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in triethylamine is added Pd(PPh₃)₂Cl₂ (0.02 eq.) and CuI (0.04 eq.). The reaction mixture is degassed and stirred at 60 °C under an inert atmosphere for 8 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Visualizing Synthetic Pathways
The following diagrams illustrate key synthetic transformations involving this compound.
Conclusion
This compound stands out as a highly valuable and versatile building block in synthetic organic chemistry, particularly for applications in drug discovery. Its dihalogenated nature, coupled with the differential reactivity of the bromine and chlorine substituents, provides a strategic advantage for the regioselective synthesis of complex molecules. The presented data and protocols demonstrate its superior performance in key cross-coupling reactions compared to some of its alternatives, making it a preferred choice for the efficient construction of diverse molecular libraries. For researchers and drug development professionals, a thorough understanding of the reactivity and synthetic potential of this compound is essential for the rational design and successful execution of innovative synthetic strategies.
Structural Elucidation of 7-Bromo-4-chloro-1H-indole: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
The structural confirmation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, indole derivatives hold a prominent position due to their diverse biological activities. This guide provides a comparative analysis of spectroscopic data for the structural confirmation of 7-Bromo-4-chloro-1H-indole and its closely related analogues. Due to the limited availability of public domain spectral data for this compound, this guide leverages data from structurally similar halo-substituted indoles to provide a robust framework for its characterization.
Comparative Spectroscopic Data
The primary methods for the structural elucidation of organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Below is a compilation of reference data from closely related bromo- and chloro-substituted indole derivatives to aid in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing key insights into the substitution pattern of the indole ring.
Table 1: ¹H NMR Spectroscopic Data of Substituted Indoles (500 MHz, CDCl₃)
| Compound | δ (ppm) and Multiplicity |
| 7-Bromo-3-methyl-1H-indole | 8.06 (s, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), 7.08 – 6.97 (m, 2H), 2.35 (d, J = 1.0 Hz, 3H)[1] |
| 5-Bromo-3-methyl-1H-indole | 7.92 (s, 1H), 7.73 (d, J = 1.6 Hz, 1H), 7.29 (dd, J = 8.6, 1.9 Hz, 1H), 7.22 (d, J = 8.6 Hz, 1H), 6.99 (s, 1H), 2.32 (d, J = 0.9 Hz, 3H)[1] |
| 6-Chloro-3-methyl-1H-indole | 7.88 (s, 1H), 7.48 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 1.5 Hz, 1H), 7.09 (dd, J = 8.4, 1.8 Hz, 1H), 6.95 (dd, J = 2.0, 0.9 Hz, 1H), 2.31 (d, J = 0.9 Hz, 3H)[1] |
| 4-Bromo-3-methyl-1H-indole | 7.94 (s, 1H), 7.28 – 7.24 (m, 2H), 7.03 – 6.95 (m, 2H), 2.57 (d, J = 0.9 Hz, 3H)[1] |
Table 2: ¹³C NMR Spectroscopic Data of Substituted Indoles (125 MHz, CDCl₃)
| Compound | Chemical Shifts (δ, ppm) |
| 7-Bromo-3-methyl-1H-indole | 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97[1] |
| 5-Bromo-3-methyl-1H-indole | 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64[1] |
| 6-Chloro-3-methyl-1H-indole | 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67[1] |
| 4-Bromo-3-methyl-1H-indole | 137.71, 126.33, 123.65, 123.51, 122.86, 114.93, 113.15, 110.52, 12.65[1] |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound (C₈H₅BrClN), the expected molecular ion peaks would correspond to the isotopic distribution of bromine and chlorine.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M]⁺ | 228.9, 230.9, 232.9 | The isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom. The relative intensities of the peaks will depend on the natural abundance of the isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl). |
| [M-H]⁺ | 227.9, 229.9, 231.9 | Loss of a hydrogen atom. |
| [M-Cl]⁺ | 194.0, 196.0 | Fragmentation involving the loss of a chlorine atom. |
| [M-Br]⁺ | 149.0 | Fragmentation involving the loss of a bromine atom. |
Experimental Workflows and Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural confirmation.
NMR Spectroscopy Workflow
Caption: General workflow for NMR-based structural confirmation.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Tune and shim the probe to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Typical parameters on a 500 MHz spectrometer include a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 240 ppm, an acquisition time of 1 second, a relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Perform phase and baseline corrections. Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). For ¹H spectra, integrate the signals to determine proton ratios. For ¹³C spectra, identify the chemical shift of each carbon atom.
Mass Spectrometry Workflow
Caption: General workflow for mass spectrometry analysis.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source. The sample can be introduced directly via a heated probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Data Acquisition: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce the structure of the molecule. For halogenated compounds, the isotopic pattern of the molecular ion and fragment ions is a key diagnostic feature.
X-ray Crystallography Workflow
References
A Comparative Study of 4-Chloro vs. 5-Chloro Indole Derivatives: From Anticancer to Auxin Activity
A deep dive into the synthesis, biological activities, and underlying mechanisms of 4- and 5-chloro substituted indole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive comparative analysis supported by experimental data.
The strategic placement of a chlorine atom on the indole scaffold at either the 4- or 5-position significantly influences the molecule's physicochemical properties and biological activity. This guide provides a comparative examination of 4-chloro and 5-chloro indole derivatives, exploring their divergent applications in cancer therapy and plant growth regulation. We present a synthesis of available quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate a clear understanding of their structure-activity relationships.
Physicochemical Properties: A Tale of Two Isomers
The position of the chlorine atom on the indole ring subtly alters the electronic distribution and steric profile of the molecule, which in turn affects its reactivity and interaction with biological targets. While both 4-chloroindole and 5-chloroindole are white to off-white crystalline solids, their melting points and solubility characteristics can differ, influencing their handling and formulation in experimental settings.
| Property | 4-Chloroindole | 5-Chloroindole |
| Molecular Formula | C₈H₆ClN | C₈H₆ClN |
| Molecular Weight | 151.59 g/mol | 151.60 g/mol [1] |
| Appearance | White to off-white crystalline solid | White to slightly grayish-green crystalline powder[1] |
| Melting Point | Not explicitly found | 69-71 °C[1] |
| Solubility | Soluble in ethanol | Soluble in alcohol[1] |
Anticancer Activity: A Focus on the 5-Position
Derivatives of 5-chloroindole have garnered significant attention for their potent anticancer activities, with several studies demonstrating their efficacy against a range of cancer cell lines. The introduction of a chlorine atom at the 5-position appears to be a key factor in enhancing the antiproliferative and enzyme inhibitory properties of these compounds. In contrast, while some 4-chloroindole derivatives have shown cytotoxic effects, the available data is less extensive.
Comparative Cytotoxicity Data
The following table summarizes the in vitro antiproliferative activity of selected 4- and 5-chloroindole derivatives against various human cancer cell lines. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values, which indicate the concentration of the compound required to inhibit 50% of cell growth or viability.
| Compound Derivative | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 4-Chloroindole sulfonamide derivative | HepG2 (Liver) | 46.23 - 136.09 (range for monoindoles) | [Cite: 4] |
| A549 (Lung) | 46.23 - 136.09 (range for monoindoles) | [Cite: 4] | |
| MOLT-3 (Leukemia) | 46.23 - 136.09 (range for monoindoles) | [Cite: 4] | |
| 5-Chloro-indole-2-carboxylate derivatives (3a-e) | Panc-1 (Pancreatic) | 0.029 - 0.042 (GI₅₀) | [Cite: 23, 25] |
| MCF-7 (Breast) | 0.029 - 0.042 (GI₅₀) | [Cite: 23, 25] | |
| HT-29 (Colon) | 0.029 - 0.042 (GI₅₀) | [Cite: 23, 25] | |
| A-549 (Lung) | 0.029 - 0.042 (GI₅₀) | [Cite: 23, 25] | |
| m-piperidinyl derivative (3e) | LOX-IMVI (Melanoma) | 0.96 (IC₅₀) | [Cite: 23, 25] |
| p-pyrrolidin-1-yl derivative (3b) | LOX-IMVI (Melanoma) | 1.12 (IC₅₀) | [Cite: 23, 25] |
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-... | HCT116 (Colon) | 7.1 (EC₅₀) | [Cite: 17] |
Enzyme Inhibition: Targeting Key Cancer Pathways
5-Chloroindole derivatives have been shown to inhibit key enzymes involved in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase. The inhibitory activity is crucial for their anticancer effect.
| Compound Derivative | Target Enzyme | IC₅₀ (nM) | Reference |
| m-piperidinyl derivative (3e) | EGFR | 68 | [Cite: 23, 25] |
| p-pyrrolidin-1-yl derivative (3b) | EGFR | 74 | [Cite: 23, 25] |
| Erlotinib (Reference) | EGFR | 80 | [Cite: 23, 25] |
| m-piperidinyl derivative (3e) | BRAFV600E | Potent | [Cite: 25] |
| p-pyrrolidin-1-yl derivative (3b) | BRAFV600E | Potent | [Cite: 25] |
| Vemurafenib (Reference) | BRAFV600E | Potent | [Cite: 25] |
Signaling Pathway and Experimental Workflow
The anticancer activity of 5-chloroindole derivatives is often attributed to their ability to inhibit the EGFR/BRAF signaling pathway, which is a critical regulator of cell proliferation and survival.
The following diagram illustrates a typical workflow for evaluating the in vitro anticancer activity of these compounds.
Auxin Activity: The Prominence of the 4-Position
In the realm of plant biology, 4-chloroindole-3-acetic acid (4-Cl-IAA), a derivative of 4-chloroindole, is a potent natural auxin that plays a crucial role in plant growth and development.[2] Studies have shown that 4-Cl-IAA can be more active than the principal auxin, indole-3-acetic acid (IAA), in various bioassays.[3][4] Comparative studies including 5-chloro-IAA have indicated that the position of the chlorine atom is critical for auxin activity.
Comparative Auxin Activity Data
The following table presents a qualitative comparison of the auxin activity of different chlorinated indole-3-acetic acid derivatives, as observed in root growth inhibition assays in Arabidopsis thaliana.
| Compound | Relative Root Growth Inhibition Activity | Reference |
| IAA | Strong | [Cite: 7] |
| 4-Cl-IAA | Stronger than IAA | [Cite: 7] |
| 5-Cl-IAA | Strong | [Cite: 7] |
| 6-Cl-IAA | Strong | [Cite: 7] |
| 7-Cl-IAA | Weaker | [Cite: 7] |
Signaling Pathway and Experimental Workflow
The auxin signaling pathway involves the perception of auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes that regulate plant growth.
The Avena coleoptile elongation test is a classic bioassay for determining auxin activity.
Experimental Protocols
Synthesis of 4-Chloroindole-3-acetic acid
A common starting material for the synthesis of 4-chloroindole-3-acetic acid is 2-chloro-6-nitrotoluene. The synthesis involves multiple steps, including the formation of 4-chloroindole.
Protocol: The synthesis of 4-chloroindole-3-acetic acid can be achieved through the hydrolysis of 4-chloroindole-3-acetonitrile. A solution of 4-chloroindole-3-acetonitrile in methanol is treated with a potassium hydroxide solution and refluxed for several hours. After cooling, the reaction mixture is concentrated, and the aqueous solution is extracted with diethyl ether. The aqueous layer is then acidified with hydrochloric acid and extracted with ethyl acetate to yield 4-chloroindole-3-acetic acid.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5-chloroindole derivatives) and control substances.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Avena Coleoptile Elongation Test for Auxin Activity
This bioassay measures the ability of a substance to stimulate cell elongation in the coleoptiles of oat (Avena sativa) seedlings.
Protocol:
-
Seedling Growth: Germinate Avena sativa seeds in complete darkness to obtain etiolated seedlings.
-
Coleoptile Sectioning: Excise segments of a specific length from the sub-apical region of the coleoptiles.
-
Incubation: Float the coleoptile segments in petri dishes containing a buffered solution with different concentrations of the test compounds (e.g., 4-Cl-IAA).
-
Measurement: After a defined incubation period in the dark, measure the final length of the coleoptile segments.
-
Data Analysis: The increase in length of the segments is a measure of the auxin activity of the tested compound.
Conclusion
The comparative analysis of 4-chloro and 5-chloro indole derivatives reveals a fascinating dichotomy in their biological activities, largely dictated by the position of the chlorine substituent. While 5-chloroindole derivatives have emerged as promising candidates for anticancer drug development due to their potent inhibition of key signaling pathways like EGFR/BRAF, 4-chloroindole derivatives, particularly 4-Cl-IAA, are recognized for their significant role as potent plant growth regulators. This guide highlights the importance of positional isomerism in medicinal chemistry and drug discovery and provides a foundational resource for researchers working on the development of novel indole-based compounds for therapeutic and agricultural applications. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive quantitative comparison of these two classes of compounds.
References
- 1. [PDF] Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin. | Semantic Scholar [semanticscholar.org]
- 2. Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Comparative Guide to the X-ray Crystallography of Functionalized Indole Compounds
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its biological activity and for guiding rational drug design. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1][2][3] X-ray crystallography stands as the gold standard for elucidating the atomic-level structure of these molecules, providing invaluable insights into their conformation, stereochemistry, and intermolecular interactions.[4]
This guide presents a comparative analysis of X-ray crystallographic data for several functionalized indole derivatives, offers detailed experimental protocols, and contrasts the technique with other common analytical methods.
Comparison of Crystallographic Data for Functionalized Indole Derivatives
The following table summarizes key crystallographic data for a selection of functionalized indole compounds, showcasing the diversity of structures and crystal packing arrangements. These examples are chosen for their relevance in medicinal chemistry, including anticancer and antimicrobial applications.[5][6][7][8]
| Compound Name/Reference | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Compound 3 (a triazolo-pyridazino-indole derivative) [5] | C₁₇H₁₄BrN₅S | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.501(1) | 98.618(1) | 103.818(1) | 900.07(5) | 2 |
| Compound 1 (a triazolo-pyridazino-indole derivative) [5] | C₁₇H₁₅N₅S | Monoclinic | P2₁ | 12.0299(7) | 15.6322(9) | 17.5103(11) | 90 | 109.435(2) | 90 | 3101.1(3) | 8 |
| Indole-arylpiperazine derivative 1 [9] | C₂₄H₂₅N₅O₅ | Monoclinic | C2/c | 23.456(5) | 11.021(2) | 18.083(4) | 90 | 107.59(3) | 90 | 4458.0(16) | 8 |
| Indole-arylpiperazine derivative 3 [9] | C₂₄H₂₇N₅O₄ | Orthorhombic | Pccn | 20.312(4) | 17.587(4) | 12.836(3) | 90 | 90 | 90 | 4586.8(17) | 8 |
| Indole [10] | C₈H₇N | Orthorhombic | Pna2₁ | 7.845(2) | 5.892(2) | 12.341(4) | 90 | 90 | 90 | 570.4(3) | 4 |
Experimental Protocols
X-ray Crystallography of a Functionalized Indole Compound
The determination of the crystal structure of a functionalized indole derivative by single-crystal X-ray diffraction follows a standardized workflow.
-
Crystal Growth : High-quality single crystals are essential. A common method is slow evaporation of a saturated solution of the indole compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture). Crystals should be visually inspected for clarity, well-defined faces, and appropriate size (typically 0.1-0.3 mm).[4]
-
Data Collection :
-
A selected crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).
-
A series of diffraction images are collected as the crystal is rotated.
-
-
Structure Solution and Refinement :
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.[4]
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is refined by least-squares methods against the experimental data to optimize atomic coordinates, and thermal parameters. Hydrogen atoms are often placed in calculated positions.
-
Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques are complementary and often more accessible.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H and ¹³C NMR : Provides information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the determination of the molecular connectivity.[5]
-
Protocol : A small amount of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample is placed in a high-field NMR spectrometer, and spectra are acquired. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish through-bond correlations.
-
-
Mass Spectrometry (MS) :
-
Determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.
-
Protocol : A dilute solution of the compound is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). The instrument separates ions based on their mass-to-charge ratio, generating a mass spectrum.
-
-
Density Functional Theory (DFT) Calculations :
-
A computational method used to predict the optimized geometry, electronic properties, and vibrational frequencies of a molecule.[11]
-
Protocol : A starting molecular geometry is built using appropriate software. The geometry is optimized using a selected functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). The calculated parameters can then be compared with experimental data.[11]
-
Visualizations
Experimental Workflow for X-ray Crystallography
Caption: Workflow for single-crystal X-ray crystallography.
Comparison of Information from Different Analytical Techniques
Caption: Information derived from different analytical techniques.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Bioactive indole alkaloids from insect derived endophytic Aspergillus lentulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 7-Bromo-4-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and quality control, ensuring safety, efficacy, and batch-to-batch consistency.[1] This guide provides a comprehensive comparison of analytical techniques for determining the purity of 7-Bromo-4-chloro-1H-indole, a key heterocyclic building block in the synthesis of various pharmaceutical agents.[2][3] The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are critically evaluated with supporting data to aid researchers in selecting the most appropriate method for their needs.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment is dictated by factors such as the physicochemical properties of the compound, the nature of expected impurities, and the desired level of sensitivity and accuracy.[4] A comparative summary of the most common techniques for the analysis of this compound is presented below.
| Technique | Principle | Limit of Detection (LOD) | Key Advantages | Limitations |
| HPLC (UV) | Differential partitioning of analytes between a stationary phase and a mobile phase.[5] | ~0.01% | High resolution, quantitative accuracy, and suitability for non-volatile and thermally labile compounds.[1][5] | Requires reference standards for impurity identification and quantification. |
| GC-MS | Separation of volatile compounds based on their boiling points and partitioning in a gaseous mobile phase, followed by mass-based detection.[5] | < 0.01% | High sensitivity and specificity, providing molecular weight and structural information of impurities.[5] | Only suitable for volatile and thermally stable compounds; derivatization may be required. |
| qNMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.[6] | ~0.1% | Absolute quantification without a specific reference standard for each impurity, provides structural information.[1][6] | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[6][7] |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases, which are then measured. | ~0.3% (for deviation from theoretical) | Provides the percentage composition of C, H, N, and halogens, confirming the empirical formula. | Does not detect impurities with the same elemental composition as the main compound (isomers).[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison.
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of this compound and detect related impurities using Reverse-Phase HPLC with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of 1 mg/mL.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and semi-quantify volatile impurities in the synthesized this compound.
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 50-500.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane to a concentration of 1 mg/mL.
-
Data Analysis: Analyze the total ion chromatogram (TIC) to identify all separated peaks. The mass spectrum of each peak is used to identify the main component and any impurities by comparison with a spectral library (e.g., NIST).[8] Relative purity is estimated by the area percentage of the main peak.
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Objective: To determine the absolute purity of the this compound sample using an internal standard.[1]
-
Instrumentation: A high-field NMR Spectrometer (e.g., 400 MHz or higher).
-
Experimental Parameters:
-
Solvent: DMSO-d6
-
Internal Standard: A certified standard of known purity with non-overlapping signals (e.g., Maleic Acid).
-
Relaxation Delay (d1): > 5 times the longest T1 of the analyte or internal standard protons (typically 30-60 seconds) to ensure full relaxation.[1]
-
Number of Scans: ≥ 64 for a good signal-to-noise ratio.[7]
-
-
Sample Preparation: Accurately weigh about 10 mg of the this compound sample and about 5 mg of the internal standard into the same vial. Dissolve the mixture in a known volume of DMSO-d6.
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and number of protons.
Visualizing the Workflow and Method Comparison
To further clarify the process of purity assessment and the relationship between the different analytical techniques, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromo-7-chloro-1H-indole [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. biomedres.us [biomedres.us]
- 5. soeagra.com [soeagra.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
Safety Operating Guide
Proper Disposal of 7-Bromo-4-chloro-1H-indole: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of 7-Bromo-4-chloro-1H-indole, a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Waste Identification and Segregation: The First Line of Defense
Proper disposal begins with correct waste identification and segregation at the point of generation. Due to its chemical structure, this compound and any materials contaminated with it are classified as hazardous halogenated organic waste .
Key Segregation Principles:
-
Dedicated Waste Container: All solid and liquid waste containing this compound must be collected in a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[1]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams.[1][2] Mixing can interfere with disposal processes and create more complex and hazardous waste mixtures.
-
Solid vs. Liquid Waste: Whenever possible, collect solid and liquid halogenated waste in separate, appropriately labeled containers.
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters that govern the disposal of halogenated organic compounds.
| Parameter | Value/Specification | Regulation/Guideline |
| Waste Classification | Halogenated Organic Hazardous Waste | EPA RCRA |
| Incineration Temperature | ≥ 1100°C | EU Directive 2000/76/EC[3][4] |
| Incinerator Residence Time | ≥ 2 seconds | EU Directive 2000/76/EC[3][4][5] |
| Total Halogen Limit (presumptive) | > 1,000 ppm (0.1%) | EPA RCRA |
| Container Fill Level | ≤ 90% of capacity | General Laboratory Safety[6] |
| Aqueous Waste pH (if applicable) | Neutralized to 5.5 - 9.5 | General Laboratory Safety (for non-hazardous aqueous waste only) |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
Spill Management and Neutralization Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Cleanup Steps:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves. For large spills, a respirator may be required.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.
-
Neutralize (for Bromine-containing compounds): After absorption, the residue can be neutralized with a saturated aqueous solution of sodium thiosulfate.
-
Collect Waste: Carefully scoop the absorbed and neutralized material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Experimental Protocol: Neutralization of Brominated Waste Residue
This protocol details the steps for neutralizing residual this compound in a spill cleanup scenario using sodium thiosulfate. This reaction reduces the elemental bromine to the less harmful bromide ion.
Reaction: 2Na₂S₂O₃ + Br₂ → 2NaBr + Na₂S₄O₆
Materials:
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Personal Protective Equipment (PPE) as described above
-
Labeled hazardous waste container
Procedure:
-
Prepare Neutralizing Agent: Prepare a saturated solution of sodium thiosulfate by dissolving the solid in water until no more dissolves.
-
Apply to Spill Residue: After absorbing the bulk of the spilled material with an inert absorbent, cautiously apply the saturated sodium thiosulfate solution to the contaminated area.
-
Ensure Complete Reaction: Mix the solution gently with the absorbed material using a non-sparking tool. The disappearance of any characteristic bromine color indicates the reaction is proceeding. Allow the mixture to sit for at least 30 minutes to ensure complete neutralization.
-
Collect and Dispose: Carefully collect the neutralized absorbent mixture and place it into a designated "Solid Halogenated Organic Waste" container for disposal by a licensed professional waste disposal service.[7]
Final Disposal Method: High-Temperature Incineration
The ultimate disposal method for this compound and its associated waste is high-temperature incineration.[7] This process is necessary to destroy the halogenated organic compounds completely and prevent the formation of toxic byproducts like dioxins.[8]
Key Incineration Parameters:
-
Temperature: The incinerator must operate at a minimum temperature of 1100°C.[3][4] This high temperature is required for waste containing more than 1% halogenated organic substances.
-
Residence Time: The waste must be held at this temperature for a minimum of two seconds to ensure complete destruction.[3][5]
-
Scrubbing: The incineration process must be equipped with an afterburner and a scrubber to neutralize and remove the resulting acidic gases (such as hydrogen bromide and hydrogen chloride).[5][7]
By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
- 1. bucknell.edu [bucknell.edu]
- 2. reddit.com [reddit.com]
- 3. Incinerating liquid and gaseous residues - Dürr [durr.com]
- 4. zerowasteeurope.eu [zerowasteeurope.eu]
- 5. zeeco.com [zeeco.com]
- 6. ethz.ch [ethz.ch]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
Essential Safety and Logistical Information for Handling 7-Bromo-4-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 7-Bromo-4-chloro-1H-indole. The following procedural guidance is designed to answer specific operational questions, ensuring the safety of laboratory personnel and compliance with standard laboratory practices. By furnishing comprehensive information beyond the product itself, we aim to be your preferred and trusted source for laboratory safety and chemical handling.
Physicochemical and Hazard Data
Limited specific quantitative data is available for this compound. The following table summarizes available information and notes where data is not readily found in public sources.
| Property | Value | Source(s) |
| Chemical Name | This compound | |
| CAS Number | 126811-30-1 | |
| Molecular Formula | C₈H₅BrClN | |
| Molecular Weight | 230.49 g/mol | [1] |
| Physical Form | Solid | [2] |
| Appearance | Colorless to Yellow clear liquid (conflicting data) | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | [1] |
| Purity | ≥97% | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |
| GHS Pictogram | GHS07 (Warning) | [2] |
| Hazard Statement | H302: Harmful if swallowed | [2] |
| Toxicological Data | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. May cause respiratory irritation. | [1] |
| Ecological Data | No data available |
Operational Plan: Safe Handling of this compound
Due to the limited toxicological data and its classification as harmful if swallowed, this compound should be handled with caution, treating it as a potentially hazardous substance. The following protocols are based on best practices for handling solid, powdered chemicals of unknown toxicity.
I. Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Weighing Enclosure: For weighing the solid compound, use a ventilated balance enclosure or a dedicated analytical balance placed inside the chemical fume hood to contain any airborne particles.[5]
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory.
| PPE Category | Minimum Requirement |
| Eye and Face | ANSI-approved safety goggles with side shields are required. A face shield should be worn over safety goggles when there is a significant risk of splashing. |
| Hand Protection | Double-gloving is recommended. Due to the halogenated aromatic structure, nitrile gloves may offer limited protection.[4] Consider wearing a more resistant glove material such as butyl rubber or Viton™ as the outer glove for extended handling. Always inspect gloves for tears or punctures before and during use. |
| Body Protection | A flame-resistant laboratory coat must be worn and fully buttoned. For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat. |
| Footwear | Fully enclosed, chemical-resistant shoes must be worn. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., P100) should be available for emergency situations such as a large spill. For routine handling, the chemical fume hood should provide adequate protection.[1] |
III. Step-by-Step Handling Protocol
A. Preparation:
-
Designate a specific area within the chemical fume hood for handling this compound.
-
Cover the work surface with absorbent, disposable bench paper.[5]
-
Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean, dry, and readily accessible within the fume hood.
-
Prepare labeled waste containers for solid and liquid waste.
B. Weighing and Transferring:
-
Perform all weighing and transferring operations within the ventilated enclosure.
-
To minimize dust generation, handle the solid gently. Do not pour the powder from a height. Use a spatula to carefully transfer the desired amount to a tared weigh boat or directly into the reaction vessel.
-
If possible, use the "tare method": pre-weigh a sealed container, transfer the solid into it inside the fume hood, and then re-weigh the sealed container outside the hood to determine the exact mass.[5]
-
Close the primary container of this compound immediately after use.
C. Dissolving:
-
Add the solvent to the solid in the reaction vessel slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.
D. Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the chemical using a suitable solvent, followed by soap and water.
-
Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in the designated solid hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, followed by eye protection).
-
Wash hands thoroughly with soap and water after removing gloves.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
I. Waste Segregation
-
Solid Waste:
-
Collect all solid waste, including excess reagent, contaminated spatulas, weigh boats, and disposable PPE, in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste".[6]
-
-
Liquid Waste (Organic):
-
Collect all organic solvent waste from the reaction and purification steps in a designated, sealed container labeled "Halogenated Organic Liquid Waste". Do not mix with non-halogenated waste streams.[7]
-
-
Liquid Waste (Aqueous):
-
Collect all aqueous washes in a designated hazardous waste container labeled "Aqueous Waste".
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
II. Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Keep waste containers securely sealed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
III. Final Disposal
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Incineration is a common and effective disposal method for halogenated organic compounds.[8]
Emergency Procedures
-
Spill:
-
Small Spill (in fume hood): Absorb with a non-reactive absorbent material (e.g., vermiculite, sand). Carefully scoop the material into the designated solid hazardous waste container. Decontaminate the area.
-
Large Spill or Spill Outside Fume Hood: Evacuate the immediate area and alert others. If safe to do so, prevent the spread of the spill. Contact your institution's EHS for assistance.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
-
Visual Workflow and Safety Logic
Caption: Workflow for handling this compound.
Caption: Logical relationships of safety protocols.
References
- 1. capotchem.com [capotchem.com]
- 2. 4-Bromo-7-chloro-1H-indole | 126811-30-1 [sigmaaldrich.com]
- 3. 4-Bromo-7-chloro-1H-indole [myskinrecipes.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
